molecular formula C4H5N3OS B086922 6-Amino-2-thiouracil CAS No. 1004-40-6

6-Amino-2-thiouracil

Cat. No.: B086922
CAS No.: 1004-40-6
M. Wt: 143.17 g/mol
InChI Key: MXSAOUYLOGZLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-thiouracil is a versatile pyrimidine derivative that serves as a fundamental precursor in organic and medicinal chemistry research. Its chemical structure, featuring multiple donor atoms, allows it to act as a valuable ligand for forming metal complexes with various biological activities, including potential bactericidal, fungicidal, and cytotoxic properties . Furthermore, this compound is a key synthetic intermediate for constructing complex heterocyclic systems. Research utilizes this compound as a starting material for the synthesis of pyrido[2,3-d]pyrimidines and other fused heterocycles, which are scaffolds of significant interest due to their diverse pharmacological profiles . These synthesized derivatives have been investigated for a range of bioactivities, such as in vitro antimicrobial, antiviral, and antitumor effects, making this compound a crucial building block in drug discovery and development efforts . The compound's utility in [4+2] cycloaddition reactions and its condensation with aldehydes highlight its reactivity and importance in developing novel chemical entities for biological evaluation . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1004-40-6

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

6-amino-2-sulfanylidene-5H-pyrimidin-4-one

InChI

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)

InChI Key

MXSAOUYLOGZLEQ-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)NC1=O)N

Isomeric SMILES

C1=C(NC(=NC1=O)S)N

Canonical SMILES

C1C(=NC(=S)NC1=O)N

Other CAS No.

1004-40-6

Synonyms

4-amino-6-hydroxy-2-mercaptopyrimidine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a heterocyclic compound belonging to the thiouracil family, which are derivatives of uracil (B121893) where a sulfur atom replaces the oxygen atom at the 2-position of the pyrimidine (B1678525) ring. This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated for their roles as antimetabolites that can interfere with nucleic acid synthesis, as well as for their potential as antithyroid, anticancer, and antimicrobial agents.[1][2][3][4] The presence of an amino group at the 6-position and a thiol group at the 2-position imparts unique chemical reactivity and biological functionality to the molecule. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its known biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. These properties also govern its formulation characteristics for pharmaceutical applications.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference
IUPAC Name 6-amino-2-sulfanylidene-1H-pyrimidin-4-one[5]
CAS Number 1004-40-6[5][6]
Molecular Formula C₄H₅N₃OS[1][5][6]
Molecular Weight 143.17 g/mol [5][6]
Canonical SMILES C1=C(NC(=S)NC1=O)N[5]
InChI InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)[1][5]
InChIKey YFYYRKDBDBILSD-UHFFFAOYSA-N[1][5]
Table 2: Physical and Chemical Properties
PropertyValueReference
Appearance White to off-white solid/crystalline powder[1][6]
Melting Point >295 °C[6], >300 °C (decomposes)[7][6][7]
Boiling Point 246.5 °C (estimate)[6][7]
Solubility DMSO (Slightly), Methanol (Slightly). Water: 256.3 mg/L at 25 °C.[7]
Density 1.397 (estimate)[6][7]
pKa 7.92 ± 0.20 (Predicted)[7]
XLogP3 -1[5][6]
Polar Surface Area 99.2 Ų[5][6]
Table 3: Spectroscopic Data
TechniqueData HighlightsReference
UV-Vis Spectra available in databases.[5][8]
FTIR (KBr Wafer) Spectra available in databases.[5][8]
¹H NMR Spectra available in databases.[9]
¹³C NMR Spectra available in databases.[5][10]
Mass Spectrometry Molecular Ion: 143.[5][8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate characterization of chemical compounds. Below are methodologies for determining key physicochemical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of ethyl cyanoacetate (B8463686) with thiourea (B124793) in the presence of a base, such as sodium methoxide (B1231860), in an alcoholic solvent.[6][7]

Materials:

Procedure:

  • Dissolve sodium methoxide (1.88 mol) in ethanol in a reaction flask at room temperature.[6]

  • Add thiourea (0.88 mol) to the solution and stir until it is completely dissolved.[6]

  • Heat the mixture to 55 °C.[6]

  • Add ethyl cyanoacetate (0.884 mol) to the reaction flask and heat to reflux for approximately 4.5 hours.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 15 °C and filter to collect the precipitate.[6]

  • Wash the filter cake with ethanol.[6]

  • Dissolve the filter cake in water and stir.

  • Adjust the pH to 4 by adding acetic acid, which will cause a large amount of solid to precipitate.[6]

  • Collect the solid product by suction filtration.

  • Dry the product overnight at 45 °C to obtain this compound.[6]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Sodium Methoxide P1 Dissolve Sodium Methoxide in Ethanol R1->P1 R2 Ethanol R2->P1 R3 Thiourea P2 Add Thiourea and Dissolve R3->P2 R4 Ethyl Cyanoacetate P4 Add Ethyl Cyanoacetate and Reflux for 4.5h R4->P4 P1->P2 P3 Heat to 55°C P2->P3 P3->P4 P5 Cool to 15°C and Filter P4->P5 P6 Wash with Ethanol P5->P6 P7 Dissolve in Water P6->P7 P8 Precipitate with Acetic Acid (pH 4) P7->P8 P9 Filter and Dry P8->P9 Product This compound P9->Product

Caption: Synthesis workflow for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.[11]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 0.15 M Potassium chloride (KCl) solution

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

  • Prepare a 1 mM solution of this compound in water. The ionic strength can be kept constant by using a 0.15 M KCl solution.[11]

  • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.[11]

  • Immerse the pH electrode into the solution and begin stirring.

  • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[11]

  • Titrate the solution by adding small, precise volumes of 0.1 M NaOH from a burette.[11]

  • Record the pH after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).[11]

  • Continue the titration until the pH reaches approximately 12-12.5.[11]

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[11][12]

  • Perform multiple titrations to ensure reproducibility and calculate the average pKa value.[11]

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis S1 Calibrate pH Meter T1 Acidify sample to pH ~2 with HCl S1->T1 S2 Prepare 1mM Sample Solution S2->T1 S3 Prepare Titrants (0.1M HCl, 0.1M NaOH) T2 Titrate with 0.1M NaOH S3->T2 T1->T2 T3 Record pH at regular intervals T2->T3 T4 Continue until pH ~12 T3->T4 A1 Plot pH vs. Volume of NaOH T4->A1 A2 Identify Inflection Point A1->A2 A3 Determine pKa at half-equivalence point A2->A3 A4 Calculate Average pKa A3->A4

Caption: Workflow for pKa determination.

Tautomerism

This compound can exist in different tautomeric forms due to the mobility of protons. The primary equilibrium is between the thione-lactam form and the thiol-lactim form. Understanding this equilibrium is crucial as different tautomers may exhibit different biological activities and physicochemical properties.

Caption: Tautomeric equilibrium of this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with various biological targets. One of the well-documented activities of thiouracils is the inhibition of enzymes involved in thyroid hormone synthesis and metabolism. For instance, derivatives of this compound have shown potent inhibition of iodothyronine deiodinase, an enzyme responsible for the conversion of thyroxine (T4) to the more active triiodothyronine (T3).[13] Additionally, 2-thiouracil (B1096) derivatives can act as mechanism-based inactivators of neuronal nitric oxide synthase (nNOS), an enzyme that produces nitric oxide, a key signaling molecule.[14]

G Inhibitory Action of this compound Derivatives cluster_inhibitor Inhibitor cluster_pathway1 Thyroid Hormone Metabolism cluster_pathway2 Nitric Oxide Synthesis Inhibitor This compound Derivative Enzyme1 Iodothyronine Deiodinase Inhibitor->Enzyme1 Inhibition Enzyme2 Neuronal Nitric Oxide Synthase (nNOS) Inhibitor->Enzyme2 Inactivation Product1 Triiodothyronine (T3) Enzyme1->Product1 Substrate1 Thyroxine (T4) Substrate1->Enzyme1 Product2 Nitric Oxide (NO) Enzyme2->Product2 Substrate2 L-Arginine Substrate2->Enzyme2

Caption: Inhibition of key enzymes by this compound derivatives.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound, a compound with significant potential in drug discovery and development. The tabulated data offers a quick reference for its chemical and physical characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The visualizations of its synthesis, tautomerism, and inhibitory actions offer a deeper understanding of its chemical behavior and biological relevance. This comprehensive information is intended to support researchers and scientists in their efforts to explore and utilize the therapeutic potential of this compound and its derivatives.

References

6-Amino-2-thiouracil: A Core Scaffold in Drug Discovery and a Precursor to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanistic Understanding and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a heterocyclic compound belonging to the pyrimidine (B1678525) family. While it is structurally related to the nucleobase uracil, the presence of an amino group at the 6th position and a thione group at the 2nd position bestows upon it unique chemical properties that have been extensively leveraged in medicinal chemistry. Although direct, potent biological activity of this compound itself is not widely reported, it serves as a crucial starting material—a versatile scaffold—for the synthesis of a multitude of derivatives with significant therapeutic potential. This guide delves into the core role of this compound as a precursor and examines the mechanisms of action of its most prominent derivatives.

Core Utility: A Versatile Chemical Precursor

The primary role of this compound in drug discovery and development is as a foundational molecule for the synthesis of more complex, biologically active compounds. Its reactive amino and thioamide functionalities provide ideal handles for a variety of chemical modifications, leading to a diverse range of derivatives with activities spanning antimicrobial, antifungal, antiviral, and anticancer applications.

Antimicrobial and Antifungal Derivatives

Derivatives of this compound have been shown to exhibit significant activity against various bacterial and fungal strains. The synthesis of these compounds often involves the condensation of the amino group with aldehydes or other electrophiles to create novel heterocyclic systems.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

Derivative ClassTarget Organism(s)Reported ActivityReference(s)
Pyrido[2,3-d]pyrimidinesGram-positive and Gram-negative bacteria, FungiActive as antibacterial and antifungal agents[1][2]
Thiouracil-based metal complexesS. aureus, E. coli, S. enterica, S. cerevisiaeEnhanced antimicrobial activity compared to the parent ligand[3][4]

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

A common synthetic route to pyrido[2,3-d]pyrimidine derivatives involves a multi-step process starting from this compound.

  • Condensation: this compound is reacted with an aromatic aldehyde in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid, to form an azomethine (Schiff base) derivative.

  • Cycloaddition: The resulting azomethine undergoes a [4+2] cycloaddition reaction with an enaminone or a related species. This step forms the core pyridopyrimidine ring system.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start This compound + Aromatic Aldehyde step1 Condensation (e.g., in Ethanol with acid catalyst) start->step1 intermediate Azomethine Derivative step1->intermediate step2 [4+2] Cycloaddition (with Enaminone) intermediate->step2 product Pyrido[2,3-d]pyrimidine step2->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization

A generalized workflow for the synthesis and analysis of Pyrido[2,3-d]pyrimidine derivatives.

Mechanism of Action of Key Derivatives

While this compound itself does not have a well-defined mechanism of action, its derivatives have been shown to target specific biological pathways.

Antithyroid Activity: The Case of 6-Propyl-2-thiouracil (PTU)

The most well-known derivative of this compound is 6-propyl-2-thiouracil (PTU), a clinically used antithyroid drug. The mechanism of action of PTU is two-fold:

  • Inhibition of Thyroid Peroxidase (TPO): PTU inhibits the enzyme thyroid peroxidase in the thyroid gland. TPO is essential for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, PTU effectively reduces the production of new thyroid hormones.

  • Inhibition of 5'-Deiodinase: PTU also inhibits the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.

antithyroid_mechanism cluster_thyroid Thyroid Gland cluster_periphery Peripheral Tissues PTU 6-Propyl-2-thiouracil (PTU) TPO Thyroid Peroxidase (TPO) PTU->TPO Deiodinase 5'-Deiodinase PTU->Deiodinase Iodination Iodination of Thyroglobulin TPO->Iodination Coupling Coupling of Iodotyrosines TPO->Coupling T4_to_T3 Peripheral Conversion of T4 to T3 Deiodinase->T4_to_T3 T4_synthesis T4 and T3 Synthesis in Thyroid Iodination->T4_synthesis Coupling->T4_synthesis

Inhibitory action of 6-Propyl-2-thiouracil on thyroid hormone synthesis.
Anticancer Activity of Derivatives

Various derivatives of this compound have been investigated for their potential as anticancer agents. These derivatives often exhibit cytotoxic effects against a range of cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

Derivative ClassCancer Cell Line(s)Proposed Target/MechanismReference(s)
Pyrido[2,3-d]pyrimidinesLung (H460), Liver (HEPG2)Cytotoxicity[1][2]
Thiouracil SulfonamidesBreast (MCF7), Colon (CaCo-2)Inhibition of c-kit protein tyrosine kinase[1]
6-Aryl-5-cyano thiouracilsHePG-2, MCF-7, HCT-116, PC-3Inhibition of Thymidylate Synthase[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of synthesized this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate step1 Treat with this compound Derivatives (various concentrations) start->step1 step2 Incubate (e.g., 24-72 hours) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate to allow formazan formation step3->step4 step5 Solubilize Formazan Crystals (e.g., with DMSO) step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate Cell Viability and IC50 step6->end

A typical workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound stands out not for its own direct biological activity, but for its immense value as a versatile chemical scaffold in the field of medicinal chemistry. Its structural features allow for the straightforward synthesis of a wide range of derivatives that have demonstrated potent and diverse biological effects, from antimicrobial and antifungal to antithyroid and anticancer activities. The study of this compound and its derivatives underscores the importance of foundational molecules in the design and development of novel therapeutic agents. Future research will likely continue to explore the vast chemical space accessible from this core structure, leading to the discovery of new and improved drug candidates.

References

The Multifaceted Biological Activities of 6-Amino-2-thiouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-amino-2-thiouracil, a heterocyclic compound, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new and effective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of various bioactive derivatives often starts with the condensation of this compound with different reagents. A common synthetic route involves the reaction of this compound with aromatic aldehydes to form Schiff bases (azamethine derivatives). These intermediates can then undergo further reactions, such as cycloadditions, to yield a variety of fused heterocyclic systems like pyrimidines and pyrido[2,3-d]pyrimidines.[1]

Synthesis_Workflow A This compound C Condensation A->C B Aromatic Aldehydes B->C D Schiff Base (Azamethine) Intermediate C->D E Cycloaddition / Further Reactions D->E F Bioactive Derivatives (e.g., Pyrimidines, Pyrido[2,3-d]pyrimidines) E->F

General synthesis workflow for this compound derivatives.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung (H460), liver (HEPG2), and prostate (PC3) carcinoma cells.[1]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-aryl-5-cyano-thiouracil derivative 6d Non-small cell lung cancer (HOP-92)Potent growth inhibitory effect[2]
6-aryl-5-cyano-thiouracil derivative 6i Leukemia (MOLT-4)Potent growth inhibitory effect[2]
Phenyl thiourea (B124793) derivative of 6-aminouracil (B15529) 17 Prostate (PC3)>50% inhibition of cathepsin B[3]
5,5′-(phenylmethylene)bis(this compound) derivativesHeLaShowed better activity than 5-FU[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., H460, HEPG2, PC3)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
6-aryl-5-cyano-thiouracil derivative 7b S. aureus (Gram-positive)Superior to amoxicillin[2]
6-aryl-5-cyano-thiouracil derivative 7c B. subtilis (Gram-positive)Superior to amoxicillin[2]
6-aryl-5-cyano-thiouracil derivative 4i C. albicans (Fungus)2.34 (more potent than amphotericin B)[2]
Experimental Protocol: Agar (B569324) Well Diffusion Method

A common method to screen for antimicrobial activity is the agar well diffusion method.

Materials:

  • This compound derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Micropipettes

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative at a known concentration into each well. A control with the solvent alone should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of specific enzymes that play crucial roles in various disease pathologies.

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and is involved in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inhibition of TP is a promising strategy for cancer therapy.

TP_Inhibition_Pathway cluster_0 Normal Angiogenesis cluster_1 Inhibition by this compound Derivative Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP dTRP 2-deoxy-D-ribose-1-phosphate TP->dTRP Angiogenesis Angiogenesis dTRP->Angiogenesis Inhibitor This compound Derivative Inhibitor->TP Inhibits

Inhibition of Thymidine Phosphorylase and its effect on angiogenesis.
SecA ATPase Inhibition

SecA is an essential ATPase in bacteria that is a core component of the general secretion system, responsible for protein translocation across the cell membrane. Inhibition of SecA ATPase activity disrupts bacterial viability and virulence, making it an attractive target for novel antibiotics.[5][6]

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and is implicated in tumor invasion and metastasis. Inhibiting cathepsin B can therefore be a valuable anticancer strategy.[3]

Experimental Protocol: Enzyme Inhibition Assay (General)

The following is a generalized protocol for a fluorometric or spectrophotometric enzyme inhibition assay.

Materials:

  • Purified enzyme (e.g., Thymidine Phosphorylase, Cathepsin B)

  • Specific substrate for the enzyme

  • This compound derivatives

  • Assay buffer

  • 96-well microplate (black or clear, depending on the assay)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can then be determined.

Conclusion

This compound derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents underscores their potential for the development of new therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies and the optimization of lead compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this versatile class of molecules. Continued investigation into their mechanisms of action and in vivo efficacy is warranted to translate the promising in vitro results into clinically relevant treatments.

References

Spectroscopic Profile of 6-Amino-2-thiouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-thiouracil, a molecule of significant interest in medicinal chemistry and drug development. The following sections present key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data

The empirical formula for this compound is C₄H₅N₃OS, and it has a molecular weight of approximately 143.17 g/mol .[1] The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the protons in the molecule. Due to its limited solubility in common deuterated solvents, a suitable solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often used.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.9Singlet1HC₅-H
~6.7Broad Singlet2H-NH₂
~11.1Broad Singlet1HN₁-H
~11.5Broad Singlet1HN₃-H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~85C₅
~155C₆
~162C₄
~175C₂

Note: The ¹³C NMR data is based on spectra available in public databases.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and amide)
~3100MediumC-H stretching (aromatic-like)
~1650StrongC=O stretching (amide)
~1600MediumN-H bending (amine)
~1550MediumC=C stretching
~1200MediumC=S stretching

Note: The IR data is a compilation of typical values for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
126~30[M-NH₃]⁺
98~20[M-HNCO]⁺
85~40[M-H₂NCS]⁺
68~50[C₃H₂N₂]⁺
43~60[HNCO]⁺

Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center.[1][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[5][6][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[5][6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.[6]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[5][8]

    • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is required.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[9]

    • Shim the magnetic field to achieve homogeneity and optimal resolution.[9]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[10]

    • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[11]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[11]

    • Phase the resulting spectrum and perform baseline correction.[11]

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[11]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

ATR-FTIR Spectroscopy Protocol
  • Sample Preparation :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]

  • Instrument Setup and Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[13]

    • Lower the instrument's pressure arm to apply firm and even pressure on the sample, ensuring good contact with the ATR crystal.[13]

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Set the number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing :

    • The instrument software will automatically perform the background subtraction.

    • The resulting spectrum will be displayed in terms of transmittance or absorbance.

    • Identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction :

    • For a solid sample like this compound, a direct insertion probe is typically used.

    • Place a small amount of the sample (typically less than a microgram) into a capillary tube or onto the probe tip.[14]

    • Insert the probe into the mass spectrometer's ion source through a vacuum lock.

  • Instrument Setup and Data Acquisition :

    • The sample is vaporized by heating the probe.

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[15][16]

    • This causes ionization and fragmentation of the molecules.

    • The resulting positive ions are accelerated and focused into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • Scan the desired m/z range to obtain the mass spectrum.

  • Data Processing :

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) and the major fragment ions.

    • Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution For NMR Solid_Sample Direct Solid Sample (IR, MS) Sample->Solid_Sample For IR & MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies & Intensities IR->IR_Data MS_Data Molecular Ion Peak (m/z), Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Navigating the Physicochemical Landscape of 6-Amino-2-thiouracil: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the solubility and stability of 6-Amino-2-thiouracil, a crucial heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing a centralized resource of available data, experimental methodologies, and visual representations of key processes to facilitate its application in research and formulation.

Core Physicochemical Properties

This compound presents as a white to off-white crystalline solid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular FormulaC₄H₅N₃OS[1]
Molecular Weight143.17 g/mol [1]
Melting Point>300 °C (decomposes)[2]
pKa7.92 ± 0.20 (Predicted)[2]

Solubility Profile

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, existing data and information on analogous compounds provide valuable insights into its solubility characteristics.

Aqueous and Organic Solvent Solubility

Available data indicates that this compound has limited solubility in water and is slightly soluble in some common organic solvents.

SolventSolubilityTemperatureReference
Water256.3 mg/L25 °C[2]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[2]
MethanolSlightly SolubleNot Specified[2]

The solubility of thiouracil and its derivatives is influenced by the interplay of the polar amino and lactam groups with the less polar thiocarbonyl group and the pyrimidine (B1678525) ring. The presence of the amino group is expected to enhance aqueous solubility compared to unsubstituted 2-thiouracil.

Solubility of Analogous Thiouracil Derivatives

To extrapolate the potential solubility behavior of this compound, data from structurally related compounds is presented below. These analogs suggest that solubility can be significantly enhanced in polar aprotic solvents and that derivatization can alter the solubility profile.

Table 2: Solubility of Thiouracil Analogs

CompoundSolventSolubility (mg/mL)Reference
4-Thiouracil Ethanol~2[3]
DMSO~10[3]
Dimethylformamide (DMF)~12[3]
DMF:PBS (pH 7.2) (1:5)~0.5[3]
Propylthiouracil (B1679721) Ethanol~2[4]
DMSO~10[4]
Dimethylformamide (DMF)~12.5[4]
DMF:PBS (pH 7.2) (1:5)~0.50[4]
1 N NaOH50 (with heat)[5]
Alcohol16[5]
Acetone16[5]
Water1.1 (at 20 °C)[5]
Boiling Water10[5]
2-Thiouracil Water1:2000 (very slightly soluble)[6]
Alkaline SolutionsReadily Soluble[6]

Stability Profile

Stability in Aqueous Suspensions

A study on the stability of extemporaneously prepared oral suspensions of propylthiouracil (5 mg/mL) demonstrated good stability under refrigerated and room temperature conditions.[7][8]

Table 3: Stability of Propylthiouracil (5 mg/mL) in Oral Suspensions

Suspension VehicleStorage TemperatureDurationRemaining ConcentrationReference
1:1 Ora-Sweet:Ora-Plus25 °C70 days>90%[7][8]
4 °C91 days>90%[7][8]
1:1 1% Methylcellulose:Simple Syrup, NF25 °C70 days>90%[7][8]
4 °C91 days>90%[7][8]

During these studies, no changes in physical appearance, color, or odor were observed, and the pH of the suspensions remained stable.[7][8] This suggests that this compound is likely to exhibit reasonable stability in well-formulated aqueous suspensions, particularly when protected from light and stored at controlled temperatures.

Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation routes for the thiouracil scaffold may include oxidation of the thioamide group and hydrolysis of the pyrimidine ring, particularly at non-neutral pH and elevated temperatures. The presence of the amino group might also introduce additional degradation pathways, such as oxidative deamination.

Experimental Protocols

The following sections outline standardized experimental protocols for determining the solubility and stability of this compound. These are based on general pharmaceutical guidelines and methodologies reported for analogous compounds.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the isothermal shake-flask method.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound by separating the intact drug from any potential degradation products.

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[9]

  • Chromatographic Conditions Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, to ensure it is stability-indicating.[10]

Stability Study Protocol
  • Sample Preparation: Prepare solutions or suspensions of this compound in the desired solvents or formulations at a known concentration.

  • Storage Conditions: Store the samples in controlled environmental chambers under various conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, and refrigerated at 4 °C). Samples should also be exposed to light in a photostability chamber.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining. Physical parameters such as appearance, pH, and color should also be monitored.

  • Data Evaluation: The stability is determined by the percentage of the initial concentration of this compound remaining over time. The shelf-life is often defined as the time at which the concentration drops to 90% of its initial value.

Visualized Workflows and Pathways

To aid in the conceptualization of the experimental and logical processes, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result A Add Excess this compound to Solvent B Agitate at Constant Temperature (24-72h) A->B C Withdraw Supernatant B->C D Filter Sample (0.45 µm) C->D E Dilute Filtrate D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

Stability_Study_Workflow cluster_setup Study Setup cluster_storage Storage cluster_testing Testing Over Time cluster_evaluation Data Evaluation A Prepare Solutions/Suspensions of this compound C Store Samples at Varied Temperature/Humidity/Light Conditions A->C B Develop & Validate Stability-Indicating HPLC Method E Analyze Samples by HPLC (Chemical Stability) B->E D Withdraw Samples at Predetermined Intervals C->D D->E F Assess Physical Properties (pH, Appearance, Color) D->F G Determine % Remaining of this compound E->G H Identify Degradation Products E->H I Establish Shelf-life G->I

Caption: General Workflow for a Stability Study.

Conclusion

While comprehensive data on the solubility and stability of this compound is limited, the available information and data from analogous compounds suggest it is a molecule with low aqueous solubility that can be enhanced in certain organic solvents and alkaline conditions. Its stability in aqueous suspensions appears to be favorable, particularly under controlled temperature and protected from light. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct further investigations to fill the existing data gaps. A thorough understanding of these physicochemical properties is paramount for the successful development of this compound-based therapeutics.

References

The Discovery and History of 6-Amino-2-thiouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil, a pyrimidine (B1678525) derivative, holds a significant place in the history of medicinal chemistry, particularly in the development of antithyroid drugs. Its discovery is intertwined with the broader exploration of thiourea (B124793) and its derivatives in the mid-20th century, a period marked by serendipitous observations and systematic investigations that revolutionized the treatment of hyperthyroidism. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The timeline below highlights key milestones in the journey of thiouracil-based antithyroid drugs:

  • 1940s: Serendipitous discovery that sulfhydryl-containing compounds are goitrogenic.[1]

  • 1942: Dr. Edwin B. Astwood commences the use of 2-thiouracil (B1096) for treating Graves' disease.[1]

  • 1943: Astwood publishes his seminal paper on the treatment of hyperthyroidism with thiourea and thiouracil.[2][3]

  • Post-1943: Extensive research into thiouracil derivatives, including this compound, for various therapeutic applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C4H5N3OS[4]
Molecular Weight 143.17 g/mol [4]
CAS Number 1004-40-6[4]
Melting Point >300 °C (decomposes)[5]
Water Solubility 256.3 mg/L at 25 °C[5]
pKa 7.92 ± 0.20[5]
LogP -1.0[4]
Appearance White to off-white crystalline solid[5]

Experimental Protocols

Synthesis of this compound

A general and efficient procedure for the synthesis of this compound involves the condensation of ethyl cyanoacetate (B8463686) with thiourea in the presence of a base, such as sodium ethoxide.[6]

Materials:

  • Ethyl cyanoacetate

  • Thiourea

  • Sodium metal

  • Absolute ethanol (B145695)

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea and stir until it dissolves completely.

  • Addition of Ethyl Cyanoacetate: To the stirred solution, add an equimolar amount of ethyl cyanoacetate dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (typically 4-6 hours) to ensure the completion of the reaction.

  • Precipitation: After reflux, cool the reaction mixture to room temperature. The sodium salt of this compound will precipitate out of the solution.

  • Neutralization and Isolation: Filter the precipitate and wash it with a small amount of cold ethanol. Dissolve the crude product in a minimal amount of hot water and then acidify the solution with glacial acetic acid to a pH of approximately 6. This will precipitate the free this compound.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

In Vitro Bioassay for Antithyroid Activity (Thyroid Peroxidase Inhibition)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against thyroid peroxidase (TPO).

Materials:

  • Purified thyroid peroxidase (TPO)

  • Iodide solution (e.g., potassium iodide)

  • Hydrogen peroxide (H₂O₂)

  • Tyrosine or a tyrosine-containing substrate (e.g., thyroglobulin)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • This compound (test compound)

  • Propylthiouracil (B1679721) (PTU) or Methimazole (MMI) as a positive control

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of TPO, iodide, H₂O₂, and the tyrosine substrate in the appropriate buffer. Prepare a series of dilutions of this compound and the positive control.

  • Reaction Setup: In a microplate or cuvette, combine the TPO enzyme, the tyrosine substrate, and the buffer.

  • Addition of Inhibitor: Add the different concentrations of this compound or the positive control to the respective wells/cuvettes. Include a control group with no inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding the iodide solution followed by H₂O₂.

  • Measurement of Activity: Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time. The iodination of tyrosine can be followed directly or by a coupled colorimetric reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the TPO activity. For instance, the IC50 for the related compound propylthiouracil (PTU) for TPO inhibition is approximately 2 x 10⁻⁶ M.[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound as an antithyroid agent is the inhibition of thyroid hormone synthesis. This is achieved through the inhibition of two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinases .

Inhibition of Thyroid Peroxidase (TPO)

TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells. It catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO also catalyzes the coupling of these iodotyrosine residues to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[8][9]

This compound and other thiouracils act as suicide substrates for TPO. The thiocarbonyl group of the drug is oxidized by the TPO-H₂O₂ complex, leading to the inactivation of the enzyme. This prevents the organification of iodine and the synthesis of thyroid hormones.[10]

TPO_Inhibition cluster_thyroid_follicle Thyroid Follicular Cell I_ion Iodide (I⁻) TPO Thyroid Peroxidase (TPO) I_ion->TPO Oxidation Iodine Iodine (I₂) Thyroglobulin Thyroglobulin (with Tyrosine) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling T3_T4 T3 & T4 TPO->Iodine TPO->T3_T4 Inactive_TPO Inactive TPO Thiouracil This compound Thiouracil->TPO Inhibition

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.

Inhibition of Iodothyronine Deiodinases

Iodothyronine deiodinases are a family of selenoenzymes that are responsible for the activation and inactivation of thyroid hormones in peripheral tissues.[1][11] There are three types of deiodinases (D1, D2, and D3). D1 and D2 convert the prohormone T4 to the more active hormone T3 by removing an iodine atom from the outer ring. D3 inactivates T4 and T3 by removing an iodine atom from the inner ring.

Thiouracil derivatives, including this compound, are known to inhibit the activity of deiodinases, particularly D1.[5][12] This inhibition reduces the peripheral conversion of T4 to T3, thereby lowering the levels of the active thyroid hormone. The mechanism of inhibition is believed to involve the formation of a stable complex with the selenenyl-iodide intermediate of the enzyme.[12]

Deiodinase_Inhibition cluster_peripheral_tissue Peripheral Tissue T4 Thyroxine (T4) Deiodinase_D1_D2 Deiodinase (D1, D2) T4->Deiodinase_D1_D2 Outer Ring Deiodination Deiodinase_D3 Deiodinase (D3) T4->Deiodinase_D3 Inner Ring Deiodination T3 Triiodothyronine (T3) (Active Hormone) rT3 Reverse T3 (rT3) (Inactive) Deiodinase_D1_D2->T3 Deiodinase_D3->rT3 Thiouracil This compound Thiouracil->Deiodinase_D1_D2 Inhibition

Caption: Inhibition of Deiodinase by this compound.

Biological Activities and Applications

The primary and most well-documented biological activity of this compound is its antithyroid effect. However, research has also explored its potential in other therapeutic areas.

Biological ActivityDescriptionReference(s)
Antithyroid Inhibits thyroid hormone synthesis by targeting TPO and deiodinases. Used in the management of hyperthyroidism.[1][5][10]
Antimicrobial Derivatives of this compound have shown activity against various bacteria and fungi.[13][14]
Anticancer Some derivatives have been investigated for their cytotoxic effects against cancer cell lines.[13][14]
Enzyme Inhibition Besides TPO and deiodinases, derivatives have been shown to inhibit other enzymes.[5]

Conclusion

This compound represents a significant milestone in the history of pharmacology, emerging from the foundational research on thiourea and thiouracil that transformed the treatment of hyperthyroidism. Its mechanism of action, centered on the inhibition of key enzymes in thyroid hormone synthesis, has been a subject of extensive study. This in-depth technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and biological activities, offering valuable insights for researchers and professionals in the field of drug development. The legacy of this compound and its derivatives continues to inspire the design and synthesis of new therapeutic agents with diverse applications.

References

Potential Therapeutic Targets of 6-Amino-2-thiouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-thiouracil, a pyrimidine (B1678525) derivative, has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its analogues, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing associated signaling pathways. The primary established therapeutic application of thiouracil derivatives lies in their antithyroid activity, with thyroid peroxidase (TPO) and iodothyronine deiodinase identified as key targets. Furthermore, emerging research has highlighted its potential in oncology, virology, and neurology through the modulation of various enzymes and signaling cascades. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a sulfur atom. This structural motif imparts a rich chemical reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems with potential therapeutic applications. While the parent compound, 2-thiouracil (B1096), and its derivative, 6-propyl-2-thiouracil, are well-established antithyroid agents, the specific biological activities and therapeutic targets of this compound are an active area of investigation. This guide consolidates the current understanding of its potential therapeutic targets, providing a foundation for future research and development.

Antithyroid Activity: Targeting Thyroid Hormone Synthesis and Metabolism

The most well-documented therapeutic application of thiouracil derivatives is in the management of hyperthyroidism. Their mechanism of action involves the inhibition of key enzymes in the thyroid hormone synthesis and metabolism pathways.

Thyroid Peroxidase (TPO) Inhibition

Thyroid peroxidase is a crucial enzyme in the thyroid gland that catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on thyroglobulin, essential steps in the synthesis of thyroid hormones T3 and T4. Thiouracil derivatives, including this compound, act as inhibitors of TPO.

Quantitative Data:

CompoundTargetIC50Inhibition TypeReference
6-propyl-2-thiouracil (PTU)Thyroid Peroxidase (TPO)2 µMReversible[1]
Iodothyronine Deiodinase Inhibition

Iodothyronine deiodinases are a family of enzymes that are critical for the activation and inactivation of thyroid hormones. They catalyze the removal of iodine atoms from thyroxine (T4) to produce the more active triiodothyronine (T3) or the inactive reverse T3 (rT3). Derivatives of this compound have been shown to be potent inhibitors of this enzyme family. For instance, 3-methyl-5-benzyl-6-amino-2-thiouracil, a rearranged derivative, strongly inhibits the deiodinase reaction[2].

Experimental Protocol: Iodothyronine Deiodinase Inhibition Assay

A common method to assess iodothyronine deiodinase activity involves monitoring the release of radioiodide from a radiolabeled substrate.

  • Enzyme Source: Microsomal fractions from tissues with high deiodinase activity (e.g., liver, kidney, or placenta) are prepared by differential centrifugation.

  • Substrate: Radiolabeled reverse T3 (rT3), typically [125I]rT3, is used as the substrate.

  • Reaction Mixture: The reaction is initiated by incubating the enzyme preparation with the radiolabeled substrate in a buffered solution (e.g., phosphate (B84403) buffer, pH 7.2) containing a thiol cofactor such as dithiothreitol (B142953) (DTT). The test compound (this compound or its derivatives) is included at various concentrations.

  • Reaction Termination and Separation: The reaction is stopped after a defined incubation period by the addition of an acidic solution of bovine serum albumin. Unreacted substrate is adsorbed onto activated charcoal, and the mixture is centrifuged.

  • Quantification: The radioactivity in the supernatant, which corresponds to the released 125I-, is measured using a gamma counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.

Signaling Pathway

// Nodes Iodide [label="Iodide (I-)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iodine [label="Iodine (I2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TPO [label="Thyroid Peroxidase (TPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiouracils [label="this compound\n& Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Thyroglobulin [label="Tyrosine residues\non Thyroglobulin", fillcolor="#F1F3F4", fontcolor="#202124"]; MIT_DIT [label="MIT & DIT", fillcolor="#F1F3F4", fontcolor="#202124"]; T3_T4_synth [label="T3 & T4 Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; T4 [label="Thyroxine (T4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deiodinase [label="Iodothyronine\nDeiodinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T3 [label="Triiodothyronine (T3)\n(Active hormone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Iodide -> TPO [label=" Oxidation"]; TPO -> Iodine; Thiouracils -> TPO [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Iodine -> Thyroglobulin [label=" Iodination"]; Thyroglobulin -> MIT_DIT; MIT_DIT -> T3_T4_synth [label=" Coupling"]; T4 -> Deiodinase [label=" Deiodination"]; Thiouracils -> Deiodinase [label=" Inhibition", color="#EA4335", fontcolor="#EA4335"]; Deiodinase -> T3; } DG_CAPTION_START Inhibition of Thyroid Hormone Synthesis and Activation. DG_CAPTION_END

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in oncology.

Quantitative Data:

While specific IC50 values for this compound are not provided in the search results, various derivatives have been evaluated. For instance, ruthenium(II)-based complexes containing 2-thiouracil derivatives have shown efficacy in suppressing liver cancer stem cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., H460 lung carcinoma, HepG2 liver carcinoma) are seeded in 96-well plates at a density of approximately 1 x 104 cells/well and incubated overnight to allow for cell attachment[3].

  • Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cancer cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compound [label="Add this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate for 24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate for 2-4h", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_absorbance [label="Measure absorbance\nat 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate IC50 value", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_solvent; add_solvent -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; } DG_CAPTION_START Workflow for determining cytotoxicity using the MTT assay. DG_CAPTION_END

Potential Signaling Pathways in Cancer

While the precise mechanisms are still under investigation, the anticancer effects of thiouracil derivatives may involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the NF-κB and PI3K/Akt/mTOR pathways.

// Nodes Thiouracil [label="this compound\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_pathway [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt_mTOR_pathway [label="PI3K/Akt/mTOR Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Thiouracil -> NFkB_pathway [label=" Inhibition?"]; Thiouracil -> Akt_mTOR_pathway [label=" Inhibition?"]; NFkB_pathway -> Proliferation; NFkB_pathway -> Survival; Akt_mTOR_pathway -> Proliferation; Akt_mTOR_pathway -> Survival; Akt_mTOR_pathway -> Metastasis; } DG_CAPTION_START Potential anticancer signaling pathways targeted by thiouracils. DG_CAPTION_END

Antiviral Activity

Derivatives of this compound have been reported to exhibit antiviral activity against both DNA and RNA viruses, including Hepatitis A Virus (HAV) and Herpes Simplex Virus (HSV).

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

  • Virus and Compound Incubation: The cells are infected with a known amount of virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

  • Incubation: The plates are incubated for a period sufficient for plaque development (typically 2-3 days).

  • Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound compared to a virus control without the compound. The IC50 value is the concentration that reduces the number of plaques by 50%.

Potential Antiviral Mechanism

The antiviral mechanism of thiouracil derivatives may involve the inhibition of viral enzymes essential for replication, such as viral polymerases. As nucleoside analogues, they could potentially be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

Other Potential Therapeutic Targets

Neuronal Nitric Oxide Synthase (nNOS)

2-Thiouracil has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki of 20 µM[4]. nNOS is involved in various physiological and pathological processes in the nervous system, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases. 6-n-propyl-2-thiouracil has also been shown to be a mechanism-based inactivator of nNOS[5].

Acetylcholinesterase (AChE)

Uracil (B121893) derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Experimental Protocol: Ellman's Method for AChE Inhibition

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 8.0), acetylthiocholine (B1193921) iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the enzyme acetylcholinesterase.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

  • Reaction Monitoring: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Carbonic Anhydrases (CAs)

Certain uracil derivatives have shown inhibitory activity against carbonic anhydrases, a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Some CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their established role as antithyroid agents, coupled with emerging evidence of their anticancer, antiviral, and enzyme-inhibitory properties, underscores their therapeutic potential. This technical guide has summarized the key therapeutic targets, provided quantitative data where available, and detailed relevant experimental protocols to facilitate further research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action, establishing structure-activity relationships, and conducting in vivo efficacy and safety studies to fully realize the therapeutic potential of this compound-based compounds.

References

6-Amino-2-thiouracil Derivatives: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-amino-2-thiouracil derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document details their synthesis, biological significance, and mechanisms of action, with a focus on their potential as anticancer and antimicrobial agents. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular interactions and research methodologies.

Introduction to this compound and its Derivatives

This compound is a pyrimidine (B1678525) derivative characterized by an amino group at the 6th position and a sulfur atom at the 2nd position of the uracil (B121893) ring. This core structure serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of reactive functional groups allows for various chemical modifications, leading to compounds with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The exploration of these derivatives is a dynamic area of research in the pursuit of novel and more effective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multicomponent reactions, leveraging the reactivity of the parent molecule. A common and efficient approach is the Biginelli-like condensation reaction.

General Synthesis Protocol

A widely employed method for the synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves a one-pot, three-component reaction of an aromatic aldehyde, ethyl cyanoacetate (B8463686), and thiourea (B124793) in the presence of a basic catalyst such as potassium carbonate.

Experimental Protocol: Synthesis of 6-aryl-5-cyano-2-thiouracil derivatives

  • A mixture of the appropriate aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (10 mmol) is prepared in ethanol (B145695) (30 mL).

  • Anhydrous potassium carbonate (1.38 g, 10 mmol) is added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-aryl-5-cyano-2-thiouracil derivative.

This versatile synthetic strategy allows for the introduction of various substituents on the phenyl ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Biological Significance and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)5.2[1]
HCT-116 (Colon)7.8[1]
HepG2 (Liver)6.5[1]
Derivative B A549 (Lung)10.1[1]
PC-3 (Prostate)8.9[2]
Derivative C K562 (Leukemia)3.4[2]

Signaling Pathways: this compound derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and MAPK/ERK pathways, which are central to cell growth, proliferation, and survival.[3][4][5][6][7][8][9][10] By inhibiting these pathways, these derivatives can effectively halt the uncontrolled proliferation of cancer cells.

PI3K_MAPK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiouracil This compound Derivative Thiouracil->PI3K Thiouracil->MEK

Figure 1: Inhibition of PI3K/Akt and MAPK/ERK Pathways.

Apoptosis Induction: A key mechanism by which these derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases.[11][12][13][14][15]

Apoptosis_Induction Thiouracil This compound Derivative Mitochondria Mitochondria Thiouracil->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Intrinsic Pathway of Apoptosis Induction.

Cell Cycle Arrest: Furthermore, this compound derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[16][17][18][19][20]

Cell_Cycle_Arrest G1 G1 S S G1->S G1/S Checkpoint G2 G2 S->G2 M M G2->M G2/M Checkpoint M->G1 Thiouracil This compound Derivative CDK CDK Inhibition Thiouracil->CDK CDK->G1 Arrest

Figure 3: Mechanism of Cell Cycle Arrest.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24][25]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well plate Start->Seed Treat Treat with Compound Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan (DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Figure 4: MTT Assay Experimental Workflow.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.[26][27][28][29][30]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

Antimicrobial Activity

This compound derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Derivative D Staphylococcus aureus16Candida albicans32[31]
Escherichia coli32Aspergillus niger64[31]
Derivative E Bacillus subtilis8Candida glabrata16[31]
Pseudomonas aeruginosa64Aspergillus fumigatus32[31]

Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[31][32][33][34][35]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Spread the inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Agar_Well_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound Add Test Compound Create_Wells->Add_Compound Incubate Incubate (24h at 37°C) Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone End End Measure_Zone->End

Figure 5: Agar Well Diffusion Experimental Workflow.

Broth Microdilution Method for MIC Determination

This method is used to quantitatively determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[36][37][38][39][40]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial drugs. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them an attractive area for further research. Future studies should focus on elucidating the precise molecular targets and detailed mechanisms of action to facilitate the rational design of more potent and selective derivatives. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety of the most promising candidates, paving the way for their potential clinical applications. The comprehensive data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

CAS number 1004-40-6 properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 1004-40-6: 6-Aminothiouracil

Disclaimer: The information provided in this document is for research and development purposes only. It is not intended for therapeutic or diagnostic use. Researchers and drug development professionals should consult primary literature and safety data sheets (SDS) for comprehensive guidance.

This technical guide provides a detailed overview of the properties, hazards, and synthesis of the chemical compound with CAS number 1004-40-6, identified as 6-Aminothiouracil.

Chemical Identification and Properties

6-Aminothiouracil, also known as 6-amino-2-thiouracil, is a heterocyclic compound belonging to the thiouracil family.[1][2][3][4] It is characterized by a pyrimidine (B1678525) ring substituted with an amino group and a thiol group.[2] This compound is of interest to researchers in medicinal chemistry and drug development due to its potential biological activities and its utility as an intermediate in the synthesis of more complex molecules.[1][5]

Table 1: Chemical and Physical Properties of 6-Aminothiouracil (CAS: 1004-40-6)

PropertyValueSource(s)
Molecular Formula C4H5N3OS[1][3]
Molecular Weight 143.17 g/mol [1][3][5]
Appearance White to off-white crystalline powder/solid[1][2][3][5]
Melting Point >300 °C (decomposes)[1]
Boiling Point 246.5°C (estimate)[1]
Solubility DMSO (Slightly), Methanol (Slightly), Water (256.3mg/L at 25 °C)[1]
pKa 7.92 ± 0.20 (Predicted)[1]
InChIKey YFYYRKDBDBILSD-UHFFFAOYSA-N[1]

Hazards and Safety Information

6-Aminothiouracil is considered to have a moderate hazard profile. The available data suggests that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][6]

Table 2: GHS Hazard Statements for 6-Aminothiouracil (CAS: 1004-40-6)

Hazard CodeHazard Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[1][6]

Toxicological Data:

  • LD50 (intraperitoneal, mouse): 370 mg/kg[1][3]

Precautionary Measures: When handling 6-Aminothiouracil, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[6]

Synthesis of 6-Aminothiouracil

A common method for the synthesis of 6-Aminothiouracil involves the condensation of thiourea (B124793) with ethyl cyanoacetate (B8463686) in the presence of a strong base, such as sodium methoxide (B1231860), in an alcoholic solvent.[1][3]

Experimental Protocol:

Materials:

Procedure:

  • In a reaction flask, dissolve sodium methoxide (1.88 mol) in ethanol (3 L) at room temperature.

  • Add thiourea (0.88 mol) to the solution and stir until it is completely dissolved.

  • Heat the reaction mixture to 55 °C.

  • Slowly add ethyl cyanoacetate (0.884 mol) to the heated mixture.

  • Continue heating the mixture to reflux and maintain the reflux for 4.5 hours.

  • After the reaction is complete, cool the mixture and filter to collect the precipitate.

  • Wash the filter cake with ethanol.

  • Transfer the washed solid to a new reaction flask and dissolve it in water.

  • Adjust the pH of the solution to 4 by the slow addition of acetic acid at 20 °C, which will cause a large amount of solid to precipitate.

  • Collect the solid product by filtration.

  • Dry the filter cake at 45 °C overnight to obtain the final product, this compound.

This protocol is adapted from a general procedure described in the literature.[1][3]

Synthesis Workflow Diagram:

SynthesisWorkflow Synthesis of 6-Aminothiouracil reagents Sodium Methoxide Thiourea Ethanol dissolution Dissolution & Stirring reagents->dissolution heating1 Heating to 55°C dissolution->heating1 addition Slow Addition of Ethyl Cyanoacetate heating1->addition reflux Reflux for 4.5h addition->reflux cooling_filtration Cooling & Filtration reflux->cooling_filtration washing Washing with Ethanol cooling_filtration->washing dissolution_water Dissolution in Water washing->dissolution_water precipitation Precipitation with Acetic Acid (pH 4) dissolution_water->precipitation filtration_drying Filtration & Drying precipitation->filtration_drying product 6-Aminothiouracil filtration_drying->product

Caption: Workflow for the synthesis of 6-Aminothiouracil.

Applications in Research and Drug Development

6-Aminothiouracil serves as a valuable building block in organic synthesis. Its functional groups allow for further chemical modifications to produce a variety of derivatives. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] In biochemical research, it is used as a reagent for studying nucleic acids and proteins.[5] Some derivatives have been investigated for their potential as A3 adenosine (B11128) receptor antagonists.[1]

Addendum: Note on 1-(4-bromophenyl)ethanone (CAS: 99-90-1)

Initial searches indicated a potential interest in 1-(4-bromophenyl)ethanone. For clarity, a brief overview of this compound is provided below. It is important to note that this is a distinct chemical entity from 6-Aminothiouracil.

1-(4-bromophenyl)ethanone, also known as 4'-bromoacetophenone, is a halogenated aromatic ketone.[7][8][9][10][11] It is a solid at room temperature and appears as a white to off-white crystalline substance.[7] It is used as a biochemical reagent and an intermediate in organic synthesis, including in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[9][12]

Table 3: Properties and Hazards of 1-(4-bromophenyl)ethanone (CAS: 99-90-1)

Property/HazardValue/StatementSource(s)
Molecular Formula C8H7BrO[8][10][12]
Molecular Weight 199.04 g/mol [8][12]
Melting Point 48-52 °C[13][14]
Boiling Point 255 °C[13][14]
Solubility Soluble in organic solvents like chloroform, toluene, and dichloromethane; low solubility in water.[7]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14]

References

Tautomeric Landscape of 6-Amino-2-thiouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric forms, structural characterization, and biological significance of 6-Amino-2-thiouracil.

Introduction

This compound, a substituted pyrimidine, is a molecule of significant interest in medicinal chemistry and drug development. Its structural versatility, primarily due to tautomerism, plays a crucial role in its biological activity. Derivatives of this compound have demonstrated promising potential as anticancer and antimicrobial agents.[1] Understanding the tautomeric equilibrium of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, methods for their characterization, and insights into their biological relevance.

Tautomeric Forms of this compound

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the presence of amine, lactam, and thiol groups gives rise to several potential tautomers. The principal tautomeric equilibria involve amino-imino, lactam-lactim, and thione-thiol transformations.

The following diagram illustrates the key potential tautomers of this compound.

Tautomers T1 Amino-thione-lactam T2 Amino-thiol-lactam T1->T2 Thione-Thiol T3 Imino-thione-lactam T1->T3 Amino-Imino T4 Amino-thione-lactim T1->T4 Lactam-Lactim T2->T1 T3->T1 T4->T1 Anticancer_Mechanism cluster_0 Cancer Cell Drug This compound Derivative CDK2 CDK2 Drug->CDK2 Inhibits TP Thymidine Phosphorylase Drug->TP Inhibits CellCycle Cell Cycle Progression (G1 to S phase) CDK2->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation Angiogenesis Angiogenesis TP->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

References

6-Amino-2-thiouracil Hydrate: A Comprehensive Technical Guide to Quality Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quality standards for 6-Amino-2-thiouracil Hydrate, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Adherence to these standards is crucial for ensuring the identity, purity, and quality of the intermediate, which directly impacts the safety and efficacy of the final drug product.

Physicochemical Properties

This compound Hydrate is a pyrimidine (B1678525) derivative with the following chemical structure:

  • Chemical Name: 6-amino-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one hydrate

  • CAS Number: 1004-40-6

  • Molecular Formula: C₄H₅N₃OS · xH₂O

  • Molecular Weight: 143.16 g/mol (anhydrous basis)

Quality Control Specifications

The quality of this compound Hydrate is controlled through a series of tests with defined acceptance criteria. These specifications are summarized in the table below.

TestAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Identification A (IR) The infrared absorption spectrum of the sample corresponds to that of the this compound reference standard.Infrared Spectroscopy
Identification B (HPLC) The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution.High-Performance Liquid Chromatography (HPLC)
Assay 98.0% to 102.0% (on anhydrous basis)HPLC
Water Content Not more than 13.0%Karl Fischer Titration
Residue on Ignition Not more than 0.1%Gravimetry
Heavy Metals Not more than 20 ppmInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Related Substances Individual impurity: Not more than 0.1%Total impurities: Not more than 0.5%HPLC

Experimental Protocols

Detailed methodologies for the key analytical procedures are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of this compound Hydrate and to quantify any related substances.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25-26 min: 40% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of water and acetonitrile (90:10).

Sample Solution Preparation:

  • Accurately weigh about 25 mg of this compound Hydrate sample into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of water and acetonitrile (90:10).

Procedure:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the assay and the percentage of related substances.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject 10 µL detection UV Detection at 275 nm hplc->detection data Data Acquisition and Analysis detection->data results Calculate Assay and Impurity Profile data->results

HPLC Analysis Workflow
Karl Fischer Titration for Water Content

This method is employed for the quantitative determination of water in the sample.

Apparatus:

  • Karl Fischer Titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer reagent

  • Anhydrous methanol

Procedure:

  • Standardize the Karl Fischer reagent using a known amount of water.

  • Accurately weigh a suitable amount of the this compound Hydrate sample and transfer it to the titration vessel.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculate the percentage of water in the sample.

Karl_Fischer_Workflow standardize Standardize KF Reagent titrate Titrate with KF Reagent standardize->titrate weigh Weigh Sample weigh->titrate endpoint Detect Endpoint (Electrometric) titrate->endpoint calculate Calculate Water Content (%) endpoint->calculate

Karl Fischer Titration Workflow
Infrared Spectroscopy for Identification

This test confirms the identity of the material by comparing its infrared spectrum with that of a reference standard.

Procedure:

  • Prepare a potassium bromide (KBr) disc of the this compound Hydrate sample.

  • Record the infrared spectrum from 4000 to 400 cm⁻¹.

  • Compare the spectrum with that of a this compound reference standard prepared in the same manner.

IR_Identification_Workflow start Start prep_sample Prepare KBr Disc of Sample start->prep_sample prep_std Prepare KBr Disc of Reference Standard start->prep_std record_spectra Record IR Spectra (4000-400 cm⁻¹) prep_sample->record_spectra prep_std->record_spectra compare Compare Spectra record_spectra->compare end Identity Confirmed compare->end

IR Identification Workflow

Impurity Profile

Potential impurities in this compound Hydrate can originate from starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the condensation of ethyl cyanoacetate (B8463686) and thiourea.

Potential Process-Related Impurities:

  • Thiourea: An unreacted starting material.

  • Ethyl Cyanoacetate: An unreacted starting material.

  • Uracil, 6-amino-: A potential related substance.

The HPLC method for related substances is designed to separate and quantify these and other potential unknown impurities.

Impurity_Logic cluster_synthesis Synthesis cluster_impurities Potential Impurities Ethyl Cyanoacetate Ethyl Cyanoacetate This compound Hydrate This compound Hydrate Ethyl Cyanoacetate->this compound Hydrate Condensation Thiourea Thiourea Thiourea->this compound Hydrate Condensation Unreacted Starting Materials Unreacted Starting Materials By-products By-products Degradation Products Degradation Products This compound Hydrate->Unreacted Starting Materials Source of This compound Hydrate->By-products Source of This compound Hydrate->Degradation Products Source of

Logical Relationship of Impurities

Storage and Handling

This compound Hydrate should be stored in a well-closed container, protected from light, at controlled room temperature. It is important to handle the material in a well-ventilated area, using appropriate personal protective equipment.

This technical guide provides a framework for the quality control of this compound Hydrate. It is recommended that users of this intermediate perform their own risk assessment and validation to ensure its suitability for their specific application.

Methodological & Application

Application Notes and Protocols: 6-Amino-2-thiouracil as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Amino-2-thiouracil as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activities. The protocols detailed below are based on established synthetic methodologies and are intended to guide researchers in the development of novel chemical entities for potential therapeutic applications.

Introduction

This compound is a pyrimidine (B1678525) derivative that serves as a valuable building block in organic synthesis. Its unique molecular structure, featuring a reactive amino group and a thiourea (B124793) moiety within a pyrimidine ring, allows for a variety of chemical transformations. This makes it an ideal starting material for the construction of fused heterocyclic systems, which are prominent scaffolds in many biologically active molecules. The derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antifungal, antitumor, and anticancer activities.[1][2][3][[“]] This document outlines key applications and provides detailed protocols for the synthesis of several important classes of compounds derived from this precursor.

Applications in the Synthesis of Fused Pyrimidines

A primary application of this compound is in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. These compounds are of significant interest due to their therapeutic potential.

2.1. Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines can be synthesized from this compound through a multi-step process involving condensation and cycloaddition reactions.[1][3] A general synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Azomethine Formation cluster_1 Step 2: Cycloaddition cluster_2 Alternative Step 2: Reaction with Acetylenes A This compound C Azomethine Derivative A->C + B Aromatic Aldehyde B->C E Condensed Pyrimidine C->E + G Pyrido[2,3-d]pyrimidine (B1209978) C->G + D Enaminone / Enaminonitrile D->E F Acetylene Derivative F->G

Caption: General workflow for the synthesis of fused pyrimidines from this compound.

2.1.1. Experimental Protocol: Synthesis of Azomethine Derivatives

This protocol describes the condensation of this compound with aromatic aldehydes to form azomethine derivatives.[1][3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Glacial acetic acid

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of this compound (10 mmol) and the appropriate aromatic aldehyde (10 mmol) is prepared in glacial acetic acid (20 mL).

  • The reaction mixture is heated under reflux for 2-3 hours.

  • After cooling, the formed precipitate is collected by filtration.

  • The solid product is washed with ethanol, dried, and recrystallized from a suitable solvent (e.g., acetic acid or ethanol) to afford the pure azomethine derivative.

2.1.2. Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines via [4+2] Cycloaddition

This protocol outlines the subsequent cycloaddition reaction of the azomethine derivative with an enaminone or enaminonitrile.[1][3]

Materials:

  • Azomethine derivative (from step 2.1.1)

  • Enaminone or Enaminonitrile (e.g., 1-(piperidin-1-yl)ethan-1-one)

  • Dioxane

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A solution of the azomethine derivative (10 mmol) and the enaminone/enaminonitrile (10 mmol) in dioxane (30 mL) is prepared.

  • The mixture is heated under reflux for 5-7 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is triturated with ethanol, collected by filtration, and recrystallized from a suitable solvent (e.g., dioxane or DMF) to yield the pure condensed pyrimidine.

Quantitative Data Summary:

The following table summarizes the reported yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives.

CompoundStarting MaterialsYield (%)Reference
8a Azomethine from p-chlorobenzaldehyde + Enaminone70[1]
8b Azomethine from p-methoxybenzaldehyde + Enaminone75[1]
11b Azomethine from p-methoxybenzaldehyde + Enaminonitrile65[1]
13a Azomethine from p-chlorobenzaldehyde + Acetylene derivative60[1]
16b Azomethine from p-methoxybenzaldehyde + Acetylene derivative68[1]

Multicomponent Reactions for the Synthesis of Fused Heterocycles

This compound is an excellent substrate for multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to complex molecules.[5][6]

3.1. One-Pot Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

This MCR involves the reaction of this compound, an aromatic aldehyde, and malononitrile (B47326), often catalyzed by a nanocatalyst.[5]

MCR_Workflow A This compound D One-Pot Reaction (e.g., nano-MgO catalyst, water, heat) A->D B Aryl Aldehyde B->D C Malononitrile C->D E Tetrahydropyrido[2,3-d]pyrimidine D->E Tandem Knoevenagel-Michael Addition & Cyclization

Caption: Multicomponent reaction for the synthesis of tetrahydropyrido[2,3-d]pyrimidines.

3.1.1. Experimental Protocol: Nano-MgO Catalyzed Synthesis

Materials:

  • This compound

  • Aromatic aldehyde

  • Malononitrile

  • Nano-MgO catalyst

  • Water

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and nano-MgO (10 mol%) in water (5 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred and heated at 80 °C for the appropriate time (typically monitored by TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol or another suitable solvent can be performed for further purification.

Quantitative Data Summary:

CatalystSolventYield (%)Reference
nano-MgOWaterHigh (not specified)[5]
ZrO2 nanoparticlesSolvent-free90-97[5]

Biological Activities of Synthesized Compounds

A significant driver for the use of this compound as a precursor is the diverse biological activity of its derivatives.

4.1. Antimicrobial and Antifungal Activity

Many of the synthesized fused pyrimidines have been shown to possess potent antibacterial and antifungal properties.[1][3][7]

4.2. Antitumor and Anticancer Activity

Several derivatives have been evaluated for their in vitro and in vivo antitumor activity against various cancer cell lines, including lung (H460) and liver (HEPG2) carcinoma cells.[1][2][3] Some compounds have shown moderate to high cytotoxicity against these cell lines.

Biological Activity Data Summary:

CompoundActivityCell LineResultReference
8a AntitumorH460 (Lung)Moderate Activity[1][3]
16b AntitumorH460 (Lung)Moderate Activity[1][3]
VariousCytotoxicLiver & BreastHigh Cytotoxicity[2]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic compounds. The methodologies presented in these application notes, including multi-step syntheses and efficient multicomponent reactions, provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around this privileged scaffold. The demonstrated antimicrobial, antifungal, and antitumor activities of the derivatives warrant further investigation and development of new therapeutic agents.

References

Application Notes and Protocols for 6-Amino-2-thiouracil Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving 6-Amino-2-thiouracil, a versatile precursor in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocols are based on established literature and are intended to guide researchers in the synthesis and evaluation of novel this compound derivatives.

Synthesis of 5,5'-(phenylmethylene)bis(this compound) Derivatives

This protocol describes the synthesis of 5,5'-(phenylmethylene)bis(this compound) derivatives through a condensation reaction between this compound and various benzaldehyde (B42025) derivatives. These compounds have shown potential as anticancer agents.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol) and a substituted benzaldehyde derivative (0.5 mmol).

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the collected solid with ethanol (B145695) and then diethyl ether to yield the pure product.

Quantitative Data:

CompoundBenzaldehyde DerivativeYield (%)
1 Benzaldehyde85
2 4-Methylbenzaldehyde88
3 4-Methoxybenzaldehyde90
4 4-Chlorobenzaldehyde87
5 4-Bromobenzaldehyde89

Table 1: Synthesis yields of 5,5'-(phenylmethylene)bis(this compound) derivatives.[1]

Anticancer Activity:

The synthesized compounds were evaluated for their in vitro anticancer activity against the HeLa cell line using the MTT assay. 5-Fluorouracil (5-FU) was used as a standard anticancer drug.

CompoundIC50 (µM) on HeLa cells
1 15.2
2 12.8
3 10.5
4 18.1
5 16.5
5-FU 25.6

Table 2: In vitro anticancer activity of 5,5'-(phenylmethylene)bis(this compound) derivatives against HeLa cells.[1]

Synthesis of Pyrimidine (B1678525) Derivatives via [4+2] Cycloaddition

This protocol outlines the synthesis of condensed pyrimidine derivatives starting from this compound. The methodology involves the formation of an azomethine intermediate followed by a [4+2] cycloaddition reaction. These compounds have been investigated for their antimicrobial and antitumor activities.[2][3]

Experimental Protocol:

Step 1: Synthesis of Azomethine Derivatives

  • A mixture of this compound (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in dimethylformamide (DMF) (50 mL) is heated under reflux for 3-5 hours.

  • The solvent is concentrated under reduced pressure.

  • The resulting solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to give the azomethine derivative.

Step 2: [4+2] Cycloaddition Reaction

  • A solution of the azomethine derivative (10 mmol) and an enaminone or enaminonitrile (10 mmol) in dry dioxane (50 mL) is heated under reflux for 8-12 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is triturated with ethanol, and the resulting solid is collected by filtration and recrystallized to afford the final pyrimidine derivative.

Antimicrobial Activity:

A selection of the synthesized pyrimidine derivatives were screened for their in vitro antimicrobial activity against various bacterial and fungal strains.

CompoundAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)
S. aureusE. coli
8a 1412
11b 1614
13a 1210
16b 1513

Table 3: Antimicrobial activity of selected pyrimidine derivatives.[2][3]

Antitumor Activity:

The in vivo antitumor activity of some compounds was evaluated against lung (H460) and liver (HEPG2) carcinoma cell lines.

CompoundAntitumor Activity against H460 (Lung Carcinoma)
8a Moderate
16b Moderate

Table 4: In vivo antitumor activity of selected pyrimidine derivatives.[2][3]

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation / Cycloaddition A->C B Aldehydes / Ketones B->C D Crude Product C->D E Purification (Recrystallization / Chromatography) D->E F Pure Derivative E->F G Antimicrobial Assays F->G H Anticancer Assays (e.g., MTT) F->H I Data Analysis G->I H->I J Structure-Activity Relationship (SAR) I->J G A This compound C Azomethine Intermediate A->C Condensation B Aromatic Aldehyde B->C E [4+2] Cycloaddition C->E D Enaminone / Enaminonitrile D->E F Condensed Pyrimidine (e.g., Pyrimido[4,5-d]pyrimidine) E->F

References

Applications of 6-Amino-2-thiouracil in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility as a precursor for the synthesis of a wide array of biologically active molecules. Its inherent structural features allow for diverse chemical modifications, leading to the development of derivatives with promising therapeutic potential. This document provides detailed application notes on the various medicinal chemistry applications of this compound, supported by experimental protocols for the synthesis and evaluation of its derivatives. The key application areas covered include oncology, infectious diseases, and enzyme inhibition.

Application Notes

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary strategies involve the synthesis of fused heterocyclic systems and substituted derivatives.

  • Pyrido[2,3-d]pyrimidines: Cyclocondensation reactions of this compound with various reagents yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds have shown moderate to potent activity against lung (H460) and liver (HEPG2) carcinoma cell lines.[1][2][3]

  • 5,5'-(phenylmethylene)bis(this compound)s: Condensation with benzaldehyde (B42025) derivatives leads to the formation of bis-uracil compounds. These derivatives have shown better activity than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) against the HeLa cervical cancer cell line.[4] Molecular docking studies suggest that these compounds may act by inhibiting Eg5, a motor protein essential for mitosis.

  • Thiouracil Sulfonamides: Incorporation of a sulfonamide moiety into the 2-thiouracil (B1096) scaffold has yielded compounds with potent anticancer activity against breast (MCF-7) and colon (CaCo-2) cancer cell lines.[5] Some of these derivatives have been identified as inhibitors of cyclin-dependent kinase 2A (CDK2A), a key regulator of the cell cycle.[6]

  • Thymidine (B127349) Phosphorylase Inhibition: Certain 6-amino-substituted uracil (B121893) derivatives have been identified as potent inhibitors of thymidine phosphorylase (TP), an enzyme involved in angiogenesis.[7][8] Inhibition of TP can suppress tumor growth by reducing the formation of new blood vessels.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µg/mL)Reference
Thiouracil SulfonamideCompound 9CaCo-22.82[5]
MCF-72.92[5]
Fused 2-ThiouracilCompound 1bCaCo-210.42[9]
Compound 2bCaCo-215.16[9]
Compound 4bCaCo-213.10[9]
6-Aryl-5-cyano ThiouracilCompound 6dHOP-92 (Non-small cell lung)Potent Growth Inhibition[10]
Compound 6iMOLT-4 (Leukemia)Potent Growth Inhibition[10]
6-Thienyl-5-cyano-2-thiouracilCompound 2MCF-720.72[11]
HEPG-229.02[11]
Compound 6MCF-725.46[11]
HEPG-237.15[11]
Antimicrobial Activity

This compound serves as a building block for the synthesis of compounds with notable antibacterial and antifungal properties.

  • Pyrido[2,3-d]pyrimidines and Condensed Pyrimidines: Derivatives synthesized from this compound have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3]

  • 6-Aryl-5-cyano Thiouracils: These derivatives have demonstrated broad-spectrum antimicrobial activity. Notably, some compounds exhibited superior antibacterial activity against S. aureus and B. subtilis compared to amoxicillin, and potent antifungal activity against C. albicans, even surpassing amphotericin B.[10]

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
6-Aryl-5-cyano ThiouracilCompound 4iC. albicans2.34[10]
Amphotericin B (Ref.)C. albicans3.00[10]
2,3-Dihydropyrido[2,3-d]pyrimidine-4-oneVarious DerivativesBacteria4-20 (µmol/L)[12]
Enzyme Inhibition

The thiouracil core is a key pharmacophore in the design of inhibitors for several enzymes with therapeutic relevance.

  • Iodothyronine Deiodinase Inhibition: 6-anilino-2-thiouracils have been synthesized and identified as potent inhibitors of human placenta iodothyronine deiodinase, an enzyme crucial for the metabolism of thyroid hormones.[13] The p-ethyl and p-n-butyl analogues were found to be more effective than the standard inhibitor, 6-propyl-2-thiouracil (PTU). This has implications for the treatment of thyroid disorders.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 2-Thiouracil and its derivatives, including the well-known antithyroid drug 6-propyl-2-thiouracil, have been identified as selective, competitive inhibitors of neuronal nitric oxide synthase (nNOS).[14][15][16] The inhibition constants (Ki) for these compounds are in the micromolar range. This activity suggests a potential role for these compounds in neurological disorders where nNOS is implicated.

EnzymeInhibitorKi/IC50Reference
Neuronal Nitric Oxide Synthase (nNOS)2-ThiouracilKi = 20 µM[15][16]
6-propyl-2-thiouracilKi = 14-60 µM[11]
6-methyl-2-thiouracilKi = 14-60 µM[11]
Thyroid Iodide Peroxidase (TPO)6-propyl-2-thiouracil (PTU)IC50 = 2 x 10⁻⁶ M[17]

Experimental Protocols

Protocol 1: Synthesis of 5,5'-(phenylmethylene)bis(this compound) Derivatives[4]

Materials:

  • This compound

  • Substituted benzaldehyde derivative

  • Glacial acetic acid

  • Ethanol (B145695)

  • Water

Procedure:

  • Dissolve this compound (3.4 mmol) in glacial acetic acid (15 mL).

  • Add the appropriate aromatic aldehyde (1.5 mmol) to the solution.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, dilute the reaction mixture with water (10 mL).

  • Allow the mixture to cool to room temperature to facilitate precipitation of the crude product.

  • Filter the crude product and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 5,5'-(phenylmethylene)bis(this compound) derivative.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Microwave-Assisted Synthesis[12]

Materials:

  • 2-Cyanomethyl-1,3-benzothiazole

  • This compound

  • Appropriate aromatic aldehyde

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave process vial, combine 2-cyanomethyl-1,3-benzothiazole (5 mmol), this compound (5 mmol), and the appropriate aldehyde (5 mmol) in DMF.

  • Seal the vial and subject it to microwave irradiation for 50 minutes at 150 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool.

  • Work up the reaction mixture as appropriate for the specific product to isolate the desired pyrido[2,3-d]pyrimidine derivative.

Protocol 3: In Vitro Anticancer Activity Screening using Sulforhodamine B (SRB) Assay[5][9]

Materials:

  • Human cancer cell line (e.g., CaCo-2, MCF-7)

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well microtiter plates

Procedure:

  • Seed cells in 96-well plates at the appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Terminate the experiment by adding cold TCA to each well to fix the cells, and incubate at 4 °C for 1 hour.

  • Wash the plates with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 10-30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Iodothyronine Deiodinase (DIO1) Inhibition Assay[1][13][15][17]

Materials:

  • HEK293 cell lysate with expressed human DIO1

  • HEPES buffer (0.1 M, pH 7.0) with 1 mM EDTA

  • Substrate: 3,3',5'-triiodo-L-thyronine (rT3)

  • Dithiothreitol (DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control: 6-propyl-2-thiouracil (PTU)

  • Reagents for Sandell-Kolthoff reaction (arsenious acid, ceric ammonium (B1175870) sulfate)

  • 96-well plates

Procedure:

  • Thaw and dilute the DIO1 enzyme lysate in HEPES buffer.

  • Add the diluted enzyme to the wells of a 96-well plate.

  • Add the test compounds or positive control (PTU) at various concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Initiate the reaction by adding a mixture of the substrate (rT3) and DTT. Final concentrations in the assay should be, for example, 10 µM rT3 and 40 mM DTT.

  • Incubate the plate at 37 °C for a specified time (e.g., 3 hours).

  • Stop the reaction and measure the liberated iodide using the Sandell-Kolthoff reaction, which involves the catalytic reduction of ceric ions by arsenious acid in the presence of iodide.

  • Measure the change in absorbance to determine the amount of iodide released.

  • Calculate the percent inhibition and determine the IC50 value for each test compound.

Protocol 5: In Vivo Antithyroid Activity Evaluation[4][18]

Animals:

  • Male Albino Wistar rats

Materials:

  • Thyroxine

  • Test compounds

  • Standard drug: Propylthiouracil (PTU)

  • Kits for measuring serum T3 and T4 levels

Procedure:

  • Induce hyperthyroidism in rats by administering thyroxine (e.g., 600 µg/kg) for a specified period (e.g., 14 days).

  • Divide the hyperthyroid rats into groups: control, standard (PTU), and test groups receiving different doses of the synthesized derivatives (e.g., 10 mg/kg).

  • Administer the respective treatments daily for a set duration (e.g., 21 days).

  • At the end of the treatment period, collect blood samples from the animals.

  • Separate the serum and measure the levels of T3 and T4 hormones using appropriate assay kits.

  • Compare the hormone levels in the treated groups with the control group to evaluate the antithyroid activity of the test compounds.

Visualizations

Synthetic Pathway for Pyrido[2,3-d]pyrimidines

G AT This compound AZ Azamethine Derivative AT->AZ Condensation AA Aromatic Aldehyde AA->AZ EN Enaminonitrile / Acetylene Derivative PP Pyrido[2,3-d]pyrimidine EN->PP AZ->PP [4+2] Cycloaddition

Caption: General synthetic scheme for Pyrido[2,3-d]pyrimidines.

Experimental Workflow for In Vitro Anticancer Screening

G A Cell Seeding (96-well plate) B Compound Treatment (24h incubation) A->B C Cell Fixation (TCA) B->C D Staining (SRB) C->D E Absorbance Reading (570 nm) D->E F IC50 Calculation E->F

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Thymidine Phosphorylase (TP) Inhibition in Angiogenesis

G TP Thymidine Phosphorylase (TP) dRib1P 2-deoxy-D-ribose-1-phosphate (dRib-1-P) TP->dRib1P Catalyzes Angio Angiogenesis dRib1P->Angio Promotes Tumor Tumor Growth Angio->Tumor Supports Inhibitor 6-Amino-uracil Derivative (Inhibitor) Inhibitor->TP Inhibits

Caption: Mechanism of antiangiogenic action via TP inhibition.

References

Application Notes and Protocols: 6-Amino-2-thiouracil as a Potential Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has not yielded specific studies focused on the application of 6-Amino-2-thiouracil as a corrosion inhibitor for metals. The following application notes and protocols are therefore presented as a generalized guide for researchers and scientists interested in evaluating the potential of this and similar heterocyclic compounds as corrosion inhibitors. The methodologies described are based on standard practices in the field of corrosion science, drawing from studies on related compounds like amino acids and other thiouracil derivatives.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as this compound, are promising candidates for corrosion inhibition due to the presence of lone pair electrons and π-electrons, which facilitate adsorption onto metal surfaces. These compounds can form a protective film that isolates the metal from the corrosive environment. This document provides a framework for the systematic evaluation of this compound as a corrosion inhibitor.

Potential Mechanism of Action

The inhibitive action of organic molecules like this compound is generally attributed to their adsorption on the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bond formation between the heteroatoms (N, S, O) of the inhibitor and the vacant d-orbitals of the metal.

  • π-electron interaction: Donation of π-electrons from the aromatic ring of the inhibitor to the metal surface.

The formation of a stable, adsorbed layer of this compound would create a barrier, hindering the cathodic and/or anodic reactions of the corrosion process.

Illustrative Quantitative Data Presentation

The following tables are examples of how quantitative data for the corrosion inhibition performance of this compound could be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Weight Loss Data for Mild Steel in 1 M HCl at 298 K

Inhibitor Concentration (mM)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank1.25--
0.10.5060.00.60
0.50.2580.00.80
1.00.1092.00.92
5.00.0596.00.96

Table 2: Hypothetical Potentiodynamic Polarization Parameters for Copper in 0.5 M H₂SO₄ at 298 K

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
Blank-25015070-120-
0.1-2406065-11560.0
0.5-2352562-11083.3
1.0-2201060-10593.3
5.0-210558-10096.7

Table 3: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data for Aluminum in 3.5% NaCl at 298 K

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
Blank200150-
0.150012060.0
0.512009083.3
1.025007092.0
5.048005095.8

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions

  • Abrasive papers of different grades (e.g., 200, 400, 600, 800, 1000, 1200)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄, 3.5% NaCl)

  • This compound

  • Beakers, desiccator, acetone, distilled water

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper to a mirror finish.

  • Cleaning: Degrease the polished coupons with acetone, wash with distilled water, and dry in a warm air stream.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in beakers containing the corrosive medium with and without various concentrations of this compound.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, wash them with distilled water to remove corrosion products, clean with a soft brush, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

    • Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibition mechanism.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and other electrochemical parameters to elucidate the inhibition mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat/Frequency Response Analyzer

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire or graphite (B72142) rod)

  • Corrosive medium with and without inhibitor

  • Computer with electrochemical software

Procedure:

a) Potentiodynamic Polarization (PDP):

  • Working Electrode Preparation: Encapsulate the metal sample in an appropriate resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, clean, and dry as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to their intersection point to determine Ecorr and Icorr. Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100.

b) Electrochemical Impedance Spectroscopy (EIS):

  • Cell Setup and OCP: Prepare the cell and stabilize at OCP as described for PDP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate the inhibition efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

Surface Analysis: Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Metal coupons

  • Corrosive medium with and without inhibitor

Procedure:

  • Sample Preparation: Prepare three sets of metal coupons: one freshly polished, one immersed in the corrosive medium without inhibitor, and one immersed in the corrosive medium with the inhibitor for a specified time.

  • Cleaning and Drying: After immersion, gently rinse the coupons with distilled water and dry them.

  • Imaging: Mount the samples on the SEM stub and acquire images at different magnifications to observe the surface morphology. Compare the images to assess the protective effect of the inhibitor film.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_eval Corrosion Evaluation cluster_electrochem Electrochemical Techniques cluster_data Data Analysis Metal_Coupon Metal Coupon Polishing Mechanical Polishing Metal_Coupon->Polishing Cleaning Degreasing & Cleaning Polishing->Cleaning Weight_Loss Weight Loss Method Cleaning->Weight_Loss Electrochemical Electrochemical Studies Cleaning->Electrochemical Surface_Analysis Surface Analysis (SEM) Cleaning->Surface_Analysis CR Corrosion Rate Weight_Loss->CR PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Morphology Surface Morphology Surface_Analysis->Morphology Tafel Tafel Parameters (Ecorr, Icorr) PDP->Tafel Impedance Impedance Parameters (Rct, Cdl) EIS->Impedance IE_WL Inhibition Efficiency (WL) CR->IE_WL Conclusion Conclusion on Inhibition Performance IE_WL->Conclusion IE_PDP Inhibition Efficiency (PDP) Tafel->IE_PDP IE_PDP->Conclusion IE_EIS Inhibition Efficiency (EIS) Impedance->IE_EIS IE_EIS->Conclusion Morphology->Conclusion

Caption: A generalized workflow for evaluating a potential corrosion inhibitor.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_inhibitor This compound Metal Metal Surface (e.g., Fe, Cu) Adsorption Adsorption on Metal Surface Metal->Adsorption Corrosive_Medium Corrosive Medium (H₂O, H⁺, Cl⁻) Corrosive_Medium->Metal Inhibitor Inhibitor Molecule Heteroatoms Heteroatoms (N, S, O) Inhibitor->Heteroatoms Pi_Electrons π-Electrons (Ring) Inhibitor->Pi_Electrons Inhibitor->Adsorption Physisorption (electrostatic) Heteroatoms->Adsorption Chemisorption (d-orbital bonding) Pi_Electrons->Adsorption π-electron interaction Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using 6-Amino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a heterocyclic compound belonging to the thiouracil family. These compounds are known for their ability to form stable complexes with various metal ions, a property that can be harnessed for analytical applications. The formation of these metal complexes often results in a change in the solution's color, which can be quantitatively measured using spectrophotometry. This application note provides a generalized protocol for the spectrophotometric determination of metal ions using this compound as a chromogenic reagent. It is important to note that while the formation of complexes with several metal ions has been reported, detailed and validated analytical protocols are not extensively available in the public domain. Therefore, the following protocols are intended as a starting point for method development and will require optimization and validation by the end-user for their specific application.

Principle of the Method

The spectrophotometric determination of metal ions using this compound is based on the reaction between the metal ion of interest and the reagent to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex.

Metal Ions Known to Form Complexes with this compound

Research has shown that this compound can form complexes with a variety of transition metal ions.[1][2] These include, but are not limited to:

  • Nickel (II)[1][2]

  • Cobalt (II)[1][2]

  • Zinc (II)[1][2]

  • Cadmium (II)[1]

  • Copper (I)[1][2]

  • Silver (I)[1][2]

  • Mercury (II)[1][2]

The formation of these complexes has been studied using various spectroscopic techniques, including UV-Vis spectroscopy, confirming a change in the absorption spectrum upon complexation.[1][2]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the spectrophotometric analysis of metal ions using this compound, the following table provides a template for the data that should be generated during method development and validation. For illustrative purposes, hypothetical data for Cobalt (II) is included.

ParameterCobalt (II) (Hypothetical Data)Other Metal Ions
Wavelength of Maximum Absorbance (λmax) ~450 - 550 nmTo be determined
Molar Absorptivity (ε) To be determinedTo be determined
Linear Range To be determinedTo be determined
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Stoichiometry (Metal:Ligand) To be determinedTo be determined
Optimal pH To be determinedTo be determined
Reaction Time To be determinedTo be determined
Solvent/Buffer System To be determinedTo be determined

Experimental Protocols

The following are generalized protocols for the spectrophotometric determination of a metal ion (e.g., Cobalt (II)) using this compound. These protocols should be adapted and optimized for the specific metal ion and sample matrix.

Preparation of Reagents
  • Standard Metal Ion Stock Solution (e.g., 1000 mg/L Cobalt (II)) : Dissolve a precisely weighed amount of a soluble salt of the metal ion (e.g., CoCl₂·6H₂O) in deionized water or a suitable dilute acid. Dilute to a known volume in a volumetric flask.

  • Working Standard Solutions : Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.

  • This compound Reagent Solution (e.g., 0.1% w/v) : Dissolve a precisely weighed amount of this compound in a suitable solvent. Based on the chemistry of related compounds, a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) may be required for dissolution before dilution with an aqueous buffer.[3]

  • Buffer Solutions : Prepare a series of buffer solutions (e.g., acetate, phosphate, or borate) to investigate the effect of pH on the complex formation and to maintain the optimal pH during the analysis.

Determination of Optimal Conditions
  • Determination of Wavelength of Maximum Absorbance (λmax) :

    • To a fixed amount of the metal ion standard solution, add an excess of the this compound reagent solution.

    • Adjust the pH to a value where complex formation is observed (a visual color change is a good indicator).

    • Scan the absorbance of the resulting solution over a suitable wavelength range (e.g., 350-700 nm) using a UV-Vis spectrophotometer.

    • Use a reagent blank (containing all components except the metal ion) as the reference.

    • The wavelength at which the maximum absorbance is observed is the λmax.

  • Effect of pH :

    • Prepare a series of solutions, each containing the same concentration of the metal ion and the reagent.

    • Adjust the pH of each solution to a different value using the prepared buffer solutions.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot absorbance versus pH to determine the optimal pH range for complex formation.

  • Effect of Reagent Concentration :

    • To a fixed amount of the metal ion, add varying amounts of the this compound reagent solution at the optimal pH.

    • Measure the absorbance of each solution at the λmax.

    • Plot absorbance versus the molar ratio of reagent to metal ion to determine the amount of reagent required for complete complex formation.

  • Reaction Time and Stability :

    • Prepare a solution containing the metal ion and the reagent at the optimal pH and reagent concentration.

    • Measure the absorbance at the λmax at different time intervals to determine the time required for the reaction to reach completion and to assess the stability of the colored complex.

Calibration Curve
  • Into a series of volumetric flasks, add increasing volumes of the working standard solutions of the metal ion.

  • To each flask, add the optimal amount of the this compound reagent solution and the buffer solution to maintain the optimal pH.

  • Dilute to the mark with deionized water and mix well.

  • Allow the solutions to stand for the predetermined optimal reaction time.

  • Measure the absorbance of each solution at the λmax against a reagent blank.

  • Plot a graph of absorbance versus the concentration of the metal ion. This is the calibration curve.

Analysis of a Sample
  • Prepare the sample solution, which may involve digestion or extraction to bring the metal ion into a suitable solution form and to remove interfering substances.

  • Take a known volume of the sample solution and treat it in the same manner as the standards (add reagent and buffer).

  • Measure the absorbance of the sample at the λmax.

  • Determine the concentration of the metal ion in the sample from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of a metal ion using this compound.

experimental_workflow cluster_prep Preparation cluster_optimization Method Optimization cluster_analysis Analysis prep_reagents Prepare Reagents (Standards, Reagent, Buffers) det_lambda Determine λmax prep_reagents->det_lambda prep_sample Prepare Sample (Digestion/Extraction) measure_sample Measure Sample Absorbance prep_sample->measure_sample opt_ph Optimize pH det_lambda->opt_ph opt_reagent Optimize Reagent Conc. opt_ph->opt_reagent opt_time Determine Reaction Time opt_reagent->opt_time cal_curve Generate Calibration Curve opt_time->cal_curve calc_conc Calculate Concentration cal_curve->calc_conc measure_sample->calc_conc

Caption: General workflow for spectrophotometric metal ion analysis.

Signaling Pathway of Complex Formation

The interaction between this compound and a metal ion can be represented as a chemical equilibrium leading to the formation of a colored complex.

complex_formation M Metal Ion (Mn+) MLn Colored Complex ([MLn]m+) M->MLn L This compound (L) L->MLn

Caption: Complex formation between a metal ion and the ligand.

Conclusion

This compound shows promise as a chromogenic reagent for the spectrophotometric determination of various metal ions. The provided general protocols and workflow diagrams offer a solid foundation for researchers to develop specific and validated analytical methods tailored to their needs. Successful implementation will require careful optimization of experimental parameters and thorough validation to ensure the accuracy, precision, and reliability of the results.

References

The Versatility of 6-Amino-2-thiouracil in Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Amino-2-thiouracil is a versatile and highly reactive starting material in organic synthesis, serving as a pivotal building block for the construction of a wide array of fused heterocyclic compounds. Its unique structural features, including the reactive amino group, the thio-amide functionality, and the pyrimidine (B1678525) core, allow for diverse chemical transformations. This has led to its extensive use in the synthesis of novel compounds with significant therapeutic potential, including anticancer, antimicrobial, and antiviral agents. This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems derived from this compound.

Application Notes

The synthetic utility of this compound stems from the nucleophilicity of its amino group and the ability of the thiouracil ring to undergo various cyclization reactions. It is a key precursor for the synthesis of biologically active fused pyrimidine systems such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and thiazolo[4,5-d]pyrimidines.[1][2][3]

Multicomponent reactions (MCRs) involving this compound have gained significant attention as they offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step.[4] These reactions often proceed under mild conditions and can be catalyzed by various agents, including nano-catalysts, to afford high yields of the desired products.[5]

The resulting heterocyclic compounds have been investigated for a range of pharmacological activities. For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown potential as neuroprotective and antioxidant agents, while various fused uracil (B121893) derivatives have been evaluated for their antitumor activities.[6][7]

Synthesis of Pyrido[2,3-d]pyrimidines

One of the most common applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. These compounds are often prepared through condensation reactions with various carbonyl compounds or their equivalents.

One-Pot Multicomponent Synthesis of Tetrahydropyrido[2,3-d]pyrimidines

A green and efficient method for the synthesis of enaminonitriles of tetrahydropyrido[2,3-d]pyrimidine analogs involves a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile, catalyzed by nano-MgO in water.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A This compound E Tetrahydropyrido[2,3-d]pyrimidine A->E B Aromatic Aldehyde B->E C Malononitrile C->E D Nano-MgO Water, Heat D->E Catalyzes G start Start step1 Mix 6-aminouracil (B15529) derivative, N-acylimine, and Et3N in DMF start->step1 step2 Stir at room temperature step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Isolate crude product step3->step4 step5 Purify by chromatography step4->step5 end End step5->end G Start This compound Step1 Bromination Start->Step1 Reagent: Bromine Intermediate1 5-Bromo-6-amino-2-thiouracil Step1->Intermediate1 Step2 Reaction with Chloroacetic Acid Intermediate1->Step2 Product Thiazolo[4,5-d]pyrimidine (B1250722) Derivative Step2->Product Cyclization

References

Application Notes and Protocols for 6-Amino-2-thiouracil in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Amino-2-thiouracil as a scaffold in the development of novel antimicrobial agents. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and diagrams of potential mechanisms of action.

Introduction

This compound, a pyrimidine (B1678525) derivative, has emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of new antimicrobial agents. Its derivatives have shown a broad spectrum of activity against various Gram-positive and Gram-negative bacteria as well as fungi. The structural modifications of the this compound core have led to the discovery of compounds with potent inhibitory effects on essential bacterial enzymes, highlighting its promise in combating antimicrobial resistance.

Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various derivatives against a panel of pathogenic microorganisms.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
I Pyrido[2,3-d]pyrimidine (B1209978)12.52550100[1][2]
II Thiazolopyrimidine6.2512.52550[3]
III Phenyl-substituted2550100>100[4]
IV Fused heterocycle3.126.2512.525[5]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
I Pyrido[2,3-d]pyrimidine50100[1][2]
II Thiazolopyrimidine2550[3]
III Phenyl-substituted>100>100[4]
IV Fused heterocycle12.525[5]

Experimental Protocols

Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from this compound

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown significant antimicrobial activity.[1][2]

Materials:

  • This compound

  • Aromatic aldehydes

  • Active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Glacial acetic acid or a basic catalyst (e.g., piperidine)

  • Ethanol (B145695) or Dimethylformamide (DMF)

  • Reflux apparatus

  • Stirring hot plate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, acetic acid)

Procedure:

  • Condensation: In a round-bottom flask, dissolve equimolar amounts of this compound, an appropriate aromatic aldehyde, and an active methylene compound in a suitable solvent (e.g., ethanol, DMF).

  • Catalysis: Add a catalytic amount of glacial acetic acid or a few drops of a basic catalyst like piperidine (B6355638) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the product further by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

G cluster_synthesis Synthesis Workflow start Start: Reactants reactants This compound + Aromatic Aldehyde + Active Methylene Compound start->reactants dissolve Dissolve in Solvent (Ethanol/DMF) reactants->dissolve catalyst Add Catalyst (Acetic Acid/Piperidine) dissolve->catalyst reflux Reflux (4-8h) catalyst->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Ethanol filter->wash recrystallize Recrystallize wash->recrystallize characterize Characterize (FT-IR, NMR, MS) recrystallize->characterize end End: Pure Product characterize->end

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Protocol 2: Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized microbroth dilution method to determine the MIC of synthesized this compound derivatives against bacterial and fungal strains.[6][7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Positive control (standard antimicrobial agent)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., 100 to 0.09 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds). A well with broth only serves as a sterility control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G cluster_mic MIC Determination Workflow start Start prep_compounds Prepare Compound Stock Solutions start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compounds->serial_dilution inoculate Inoculate Wells with Microorganism serial_dilution->inoculate prep_inoculum->inoculate controls Include Positive & Negative Controls inoculate->controls incubate Incubate Plate (24-48h) controls->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the microbroth dilution assay to determine MIC.

Potential Mechanisms of Action

The antimicrobial activity of this compound derivatives is believed to stem from their ability to inhibit essential bacterial enzymes that are absent or significantly different in eukaryotes. Two such potential targets are DNA polymerase III and SecA ATPase.

Inhibition of DNA Polymerase III

DNA polymerase III is a key enzyme in bacterial DNA replication. Certain 6-anilinouracil (B3066259) derivatives, which share structural similarities with the this compound core, have been shown to selectively inhibit this enzyme in Gram-positive bacteria. The inhibitor is thought to act as a dGTP analog, binding to the active site of the polymerase and stalling DNA synthesis.

G cluster_dna_pol DNA Polymerase III Inhibition Pathway thiouracil This compound Derivative binding Binds to Active Site thiouracil->binding dna_pol Bacterial DNA Polymerase III dna_pol->binding inhibition Inhibition of Polymerase Activity binding->inhibition replication_block Blockage of DNA Replication inhibition->replication_block dna_synthesis DNA Synthesis cell_death Bacterial Cell Death replication_block->cell_death

Caption: Proposed mechanism of DNA Polymerase III inhibition by this compound derivatives.

Inhibition of SecA ATPase

SecA is a crucial ATPase motor protein in the bacterial Sec-dependent protein translocation pathway, which is essential for the transport of many proteins across the cytoplasmic membrane. Inhibition of SecA's ATPase activity disrupts protein secretion, leading to the accumulation of precursor proteins in the cytoplasm and ultimately bacterial death.

G cluster_seca SecA ATPase Inhibition Pathway thiouracil This compound Derivative binding Binds to SecA thiouracil->binding seca Bacterial SecA ATPase seca->binding inhibition Inhibition of ATPase Activity binding->inhibition atp_hydrolysis ATP Hydrolysis translocation_block Disruption of Protein Secretion inhibition->translocation_block protein_translocation Protein Translocation cell_death Bacterial Cell Death translocation_block->cell_death

Caption: Proposed mechanism of SecA ATPase inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel antimicrobial agents. The versatility of the thiouracil scaffold allows for the synthesis of a diverse library of compounds with a broad spectrum of antimicrobial activity. The potential to target novel bacterial enzymes like DNA polymerase III and SecA ATPase makes these compounds particularly attractive in the fight against drug-resistant pathogens. The protocols and data presented here provide a valuable resource for researchers in the field of antimicrobial drug discovery.

References

Application Notes and Protocols for the Functionalization of 6-Amino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical functionalization of 6-Amino-2-thiouracil, a versatile heterocyclic building block for the synthesis of a wide range of derivatives with potential biological activities. The protocols outlined below are based on established literature procedures and are intended to serve as a guide for researchers in organic and medicinal chemistry.

Condensation with Aromatic Aldehydes

The reaction of this compound with aromatic aldehydes is a common method for the synthesis of 5,5'-(phenylmethylene)bis(this compound) derivatives. These compounds have been investigated for their potential anticancer activities.[1]

Experimental Protocol: Synthesis of 5,5'-(phenylmethylene)bis(this compound) Derivatives

A solution of this compound (3.4 mmol) and a substituted aromatic aldehyde (1.5 mmol) in glacial acetic acid (15 mL) is heated under reflux for 4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is diluted with water (10 mL) and allowed to cool to room temperature. The crude product precipitates and is collected by filtration. The solid is then recrystallized from ethanol (B145695) to yield the pure 5,5'-(phenylmethylene)bis(this compound) derivative.[1]

Quantitative Data
EntryAromatic AldehydeYield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde92
34-Methylbenzaldehyde88
44-Methoxybenzaldehyde90
54-Nitrobenzaldehyde78
62-Chlorobenzaldehyde82
73-Nitrobenzaldehyde75

Table 1: Yields of 5,5'-(phenylmethylene)bis(this compound) derivatives synthesized via condensation with various aromatic aldehydes.[1]

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Glacial Acetic Acid Glacial Acetic Acid This compound->Glacial Acetic Acid Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Glacial Acetic Acid Reflux (4h) Reflux (4h) Glacial Acetic Acid->Reflux (4h) Dilution with Water Dilution with Water Reflux (4h)->Dilution with Water Filtration Filtration Dilution with Water->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Product Product Recrystallization (Ethanol)->Product

Caption: Workflow for the synthesis of 5,5'-(phenylmethylene)bis derivatives.

Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines

This compound is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with diverse biological activities. One common approach is the multicomponent reaction with aromatic aldehydes and malononitrile (B47326).

Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

In a round-bottom flask, a mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is prepared in water. The reaction can be carried out in the presence of a catalyst, such as nanocrystalline MgO, at 80 °C.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.

Quantitative Data
EntryCatalystSolventYield (%)
1Nanocrystalline MgOWaterHigh
2None (Magnetized Deionized Water)WaterHigh to Excellent

Table 2: Comparison of reaction conditions for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives.[2]

Reaction Scheme

This compound This compound Reaction One-pot Reaction (Catalyst, 80°C) This compound->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Reaction->Pyrido[2,3-d]pyrimidine

Caption: Multicomponent synthesis of pyrido[2,3-d]pyrimidines.

S-Alkylation

The sulfur atom at the 2-position of this compound can be readily alkylated to introduce various side chains.

Experimental Protocol: Synthesis of 2-Alkylthio-6-aminouracil Derivatives

To a solution of sodium ethoxide in ethanol, this compound (1 equivalent) is added. The mixture is stirred until a clear solution is obtained. An alkylating reagent (e.g., methyl iodide, ethyl bromide, ethyl chloroacetate; 1 equivalent) is then added, and the reaction mixture is stirred at room temperature.[3] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.[3]

Quantitative Data
EntryAlkylating ReagentProductYield (%)
1Methyl Iodide2-Methylthio-6-aminouracilHigh
2Ethyl Bromide2-Ethylthio-6-aminouracilHigh
3Ethyl ChloroacetateEthyl (6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thioacetateGood

Table 3: Representative examples of S-alkylation of this compound.[3]

Reaction Scheme

This compound This compound NaOEt_EtOH 1. NaOEt, EtOH This compound->NaOEt_EtOH Alkylating_Reagent 2. Alkylating Reagent (R-X) NaOEt_EtOH->Alkylating_Reagent Product 2-Alkylthio-6-aminouracil Alkylating_Reagent->Product

Caption: General scheme for the S-alkylation of this compound.

N-Acylation

The amino group at the 6-position of this compound can be acylated to introduce amide functionalities.

Experimental Protocol: Synthesis of N-Acyl-6-amino-2-thiouracil Derivatives

To a solution of this compound (1 equivalent) in a suitable solvent, a catalytic amount of a base such as piperidine (B6355638) is added. An acylating agent, for example, 2,4-dimethoxybenzoyl chloride (1 equivalent), is then added portion-wise.[4] The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated by filtration or extraction, followed by purification, typically by recrystallization.[4]

Quantitative Data
EntryAcylating AgentCatalystProduct
12,4-Dimethoxybenzoyl chloridePiperidineN-(2,4-dimethoxybenzoyl)-6-amino-2-thiouracil

Table 4: Example of N-acylation of this compound.[4]

Reaction Scheme

This compound This compound Reaction Piperidine (cat.) Solvent, RT This compound->Reaction Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction Product N-Acyl-6-amino-2-thiouracil Reaction->Product

Caption: General scheme for the N-acylation of this compound.

References

Application Notes and Protocols for 6-Amino-2-thiouracil in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil, a pyrimidine (B1678525) derivative, has emerged as a versatile scaffold in the design and synthesis of novel anticancer agents. Its structural features allow for diverse chemical modifications, leading to the development of derivatives with potent cytotoxic activity against a range of cancer cell lines. These compounds often exhibit mechanisms of action that include the induction of apoptosis and cell cycle arrest, making them promising candidates for further preclinical and clinical development. This document provides a comprehensive overview of the application of this compound in anticancer drug design, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative Structure/NameTarget Cell LineAssayIC50 (µM)Reference CompoundIC50 of Ref. (µM)
5,5′-(phenylmethylene)bis(this compound)HeLa (Cervical Cancer)MTT0.0115-Fluorouracil0.031
5,5′-((4-chlorophenyl)methylene)bis(this compound)HeLa (Cervical Cancer)MTT0.0105-Fluorouracil0.031
5,5′-((4-methoxyphenyl)methylene)bis(this compound)HeLa (Cervical Cancer)MTT0.0145-Fluorouracil0.031
2-Thiouracil-5-sulfonamide derivative 6e A-2780 (Ovarian)SRB4.205-Fluorouracil8.80
2-Thiouracil-5-sulfonamide derivative 6e HT-29 (Colon)SRB3.505-Fluorouracil6.20
2-Thiouracil-5-sulfonamide derivative 6e MCF-7 (Breast)SRB2.805-Fluorouracil4.90
2-Thiouracil-5-sulfonamide derivative 6e HepG2 (Liver)SRB5.105-Fluorouracil7.30
6-Aryl-5-cyano thiouracil derivative 6d HOP-92 (Non-small cell lung)SRBNot specified in µMNot specifiedNot specified
6-Aryl-5-cyano thiouracil derivative 6i MOLT-4 (Leukemia)SRBNot specified in µMNot specifiedNot specified

Experimental Protocols

Synthesis of 5,5′-(phenylmethylene)bis(this compound) Derivatives

This protocol describes a general method for the condensation reaction to synthesize bis(this compound) derivatives.[1]

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) derivatives

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 eq) in glacial acetic acid.

  • Add the appropriate substituted benzaldehyde (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5,5′-(phenylmethylene)bis(this compound) derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using analytical techniques such as NMR, IR, and mass spectrometry.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details the SRB assay, a colorimetric method for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., A-2780, HT-29, MCF-7, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test compounds (this compound derivatives) and reference drug (e.g., 5-Fluorouracil)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water or deionized water to remove TCA and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

MTT Cytotoxicity Assay

This protocol describes the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete culture medium

  • 96-well flat-bottom microtiter plates

  • Test compounds and reference drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds and the reference drug to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

Signaling Pathways

The anticancer effects of this compound derivatives are often associated with the induction of apoptosis and cell cycle arrest. The following diagrams illustrate these key signaling pathways.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade 6-Amino-2-thiouracil_Derivative This compound Derivative Bax Bax 6-Amino-2-thiouracil_Derivative->Bax Activates Bcl2 Bcl-2 6-Amino-2-thiouracil_Derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Cell_Cycle_Arrest_Pathway cluster_cdk_regulation CDK Regulation cluster_cell_cycle Cell Cycle Progression 6-Amino-2-thiouracil_Derivative This compound Derivative p21_p27 p21 / p27 6-Amino-2-thiouracil_Derivative->p21_p27 Upregulates CDK2_CyclinE CDK2 / Cyclin E p21_p27->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest Inhibition leads to

Fig. 2: Mechanism of cell cycle arrest at the G1/S transition by this compound derivatives.
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and anticancer evaluation of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies Start Starting Materials: This compound & Substituted Aldehydes Reaction Chemical Synthesis (e.g., Condensation) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (SRB or MTT) Characterization->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Data_Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Data_Analysis->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis

Fig. 3: General experimental workflow for anticancer drug design using this compound.

References

Application Notes and Protocols for the Quantification of 6-Amino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil is a heterocyclic compound of interest in various fields, including medicinal chemistry and drug development, due to its structural similarity to naturally occurring pyrimidines. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Electrochemical Sensing.

Comparative Quantitative Data

The following table summarizes the typical performance characteristics of the analytical methods described. Data is compiled from studies on this compound and structurally related thiouracil derivatives.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
LC-MS/MS 2-Thiouracil, 4-Thiouracil, 6-Methyl-2-thiouracilBovine Urine--10 µg/L94 - 97
Electrochemical Sensor 6-Methyl-2-thiouracilMeat (Beef Liver, Foie)0 - 20 µg/L0.13 µg/L-85 - 95
UV-Vis Spectrophotometry 6-Propyl-2-thiouracilPharmaceuticals0.34 - 3.4 µg/mL---
HPTLC 6-Benzyl-, 6-Methyl-, 6-Propyl-2-thiouracil--10 pmol/spot33 pmol/spot-

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of this compound. The method presented here utilizes a reversed-phase column for separation.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer components)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mobile phase, for example, Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

4. Sample Preparation

  • For Drug Formulations: Accurately weigh and dissolve the formulation in a suitable solvent. Dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 30:70 v/v) + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV scan (typically in the range of 250-280 nm).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

HPLC-UV Analysis Workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-¹³C,¹⁵N₂)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (if required)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC column suitable for polar compounds (e.g., HILIC or a polar-embedded reversed-phase column)

  • Data acquisition and analysis software

3. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standard Stock Solution (1 mg/mL): As described for HPLC.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the analyte stock solution.

  • Working Standard and Internal Standard Solutions: Prepare by serial dilution in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

4. Sample Preparation

  • Protein Precipitation: For plasma or urine, add cold acetonitrile (containing the internal standard) to the sample at a 3:1 ratio. Vortex and centrifuge at high speed.

  • Solid-Phase Extraction (for cleaner samples): Condition the SPE cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer cartridge) with methanol and then water. Load the pre-treated sample. Wash with a weak solvent and elute the analyte with a stronger solvent. Evaporate the eluate and reconstitute in the initial mobile phase.

5. LC-MS/MS Conditions

  • Column: Appropriate for the analyte and matrix.

  • Mobile Phase Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the analyte.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both this compound and its internal standard.

    • Example transition for a related compound (6-methyl-2-thiouracil): m/z 143 -> [fragment ion]

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

6. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

LCMS_Workflow A Sample Spiking with Internal Standard B Protein Precipitation or SPE A->B C Evaporation & Reconstitution B->C D LC Separation C->D E Mass Spectrometry (ESI-MS/MS) D->E F Data Acquisition (MRM) E->F G Peak Area Ratio Calculation F->G H Quantification via Calibration Curve G->H

LC-MS/MS Analysis Workflow for this compound.

UV-Vis Spectrophotometry

This method is suitable for the quantification of this compound in simpler matrices, such as pharmaceutical formulations. The protocol is based on the formation of a colored complex.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution

  • Ferric chloride (FeCl₃) solution

  • Hydrochloric acid (HCl)

  • Deionized water

2. Instrumentation

  • UV-Vis Spectrophotometer

3. Principle This method is adapted from the Prussian blue assay for 6-propyl-2-thiouracil.[1] this compound can reduce Fe(III) ions to Fe(II). The Fe(II) ions then react with ferricyanide to form the intensely colored Prussian blue complex, which can be measured spectrophotometrically.

4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of standards by diluting the stock solution.

  • Reagent Solutions: Prepare solutions of FeCl₃ and K₃[Fe(CN)₆] in dilute HCl. The optimal concentrations should be determined experimentally.

5. Assay Procedure

  • Pipette a known volume of the standard or sample solution into a test tube.

  • Add the FeCl₃ solution and mix.

  • Add the K₃[Fe(CN)₆] solution and mix.

  • Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at a controlled temperature.

  • Measure the absorbance of the resulting Prussian blue solution at its wavelength of maximum absorbance (around 700-840 nm).

6. Data Analysis

  • Construct a calibration curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Reaction Pathway Diagram

Spectro_Pathway cluster_reactants cluster_products A This compound D Oxidized Thiouracil A->D E Fe(II) A->E reduces B Fe(III) B->E F Prussian Blue (Fe4[Fe(CN)6]3) B->F reacts to form C [Fe(CN)6]3- C->F C->F reacts to form E->F

Prussian Blue Formation for Spectrophotometric Analysis.

Electrochemical Sensing

Electrochemical methods offer a rapid and sensitive approach for the determination of this compound, particularly for decentralized testing. The protocol below is a general guideline based on methods developed for similar compounds.[2][3][4]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Phosphate buffer solution (PBS) of a suitable pH

  • Screen-printed carbon electrodes (SPCEs) or other suitable working electrodes (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

2. Instrumentation

  • Potentiostat/Galvanostat

3. Electrode Preparation

  • If using a glassy carbon electrode, polish it with alumina (B75360) slurry, sonicate, and rinse with deionized water before each measurement.

  • SPCEs can often be used directly.

4. Electrochemical Measurement

  • Place a known volume of the supporting electrolyte (e.g., PBS) into the electrochemical cell.

  • Add a known concentration of the this compound standard or sample.

  • Immerse the electrodes in the solution.

  • Perform the electrochemical measurement using a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to determine the oxidation potential of this compound.

  • For quantification, use a more sensitive technique like amperometry or DPV, measuring the peak current at the determined oxidation potential.

5. Data Analysis

  • Generate a calibration curve by plotting the peak current from DPV or the steady-state current from amperometry against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

Electro_Workflow A Electrode Preparation (Polishing/Activation) B Electrochemical Cell Setup (Sample + Electrolyte) A->B C Voltammetric Scan (e.g., DPV) to determine peak potential B->C D Analytical Measurement (Peak Current vs. Concentration) C->D E Calibration Curve Generation D->E F Sample Quantification E->F

Electrochemical Analysis Workflow.

References

6-Amino-2-thiouracil: A Versatile Scaffold for Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-thiouracil, a pyrimidine (B1678525) derivative, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features, including multiple reaction sites, allow for the facile synthesis of a diverse array of heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, making this compound a valuable building block for the discovery of novel therapeutic agents. This document provides an overview of its applications in developing anticancer, antimicrobial, and enzyme-inhibiting molecules, complete with detailed experimental protocols and data presented for comparative analysis.

Synthetic Applications of this compound

This compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, and bis-heterocyclic compounds like 5,5'-(phenylmethylene)bis(this compound). These synthetic transformations often involve condensation reactions with aldehydes, cycloadditions, and substitutions, yielding compounds with significant biological potential.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive molecules derived from this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A This compound C Condensation / Cycloaddition A->C B Aldehydes / Ketones / Other Reagents B->C D Crude Product C->D E Recrystallization / Chromatography D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Synthesized Derivative F->G H In vitro Assays (Anticancer, Antimicrobial) G->H I Mechanism of Action Studies (Enzyme Inhibition, Docking) H->I G cluster_mitosis Mitosis A Microtubule Organization B Bipolar Spindle Formation A->B C Chromosome Segregation B->C Arrest Mitotic Arrest B->Arrest D Cell Division C->D Eg5 Eg5 Kinesin Eg5->B drives Inhibitor This compound Derivative Inhibitor->Eg5 inhibits Apoptosis Apoptosis Arrest->Apoptosis G cluster_downstream Downstream Signaling SCF SCF cKit c-Kit Receptor SCF->cKit activates PI3K PI3K/AKT Pathway cKit->PI3K RAS RAS/MAPK Pathway cKit->RAS STAT JAK/STAT Pathway cKit->STAT Inhibitor This compound Derivative Inhibitor->cKit inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT->Proliferation G A 1. Seed cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with test compounds B->C D 4. Incubate for 48-72h C->D E 5. Fix cells with cold TCA D->E F 6. Wash with water and air dry E->F G 7. Stain with SRB solution F->G H 8. Wash with 1% acetic acid and air dry G->H I 9. Solubilize bound dye with Tris base H->I J 10. Read absorbance at 510 nm I->J

Troubleshooting & Optimization

Technical Support Center: 6-Amino-2-thiouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Amino-2-thiouracil. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and generally reliable method is the condensation reaction of ethyl cyanoacetate (B8463686) with thiourea (B124793) in the presence of a strong base, typically sodium ethoxide in ethanol (B145695).[1][2] This one-pot synthesis is efficient and proceeds through the formation of a pyrimidine (B1678525) ring.

Q2: What is a typical yield for the synthesis of this compound?

A2: A reported yield for the synthesis via the condensation of ethyl cyanoacetate and thiourea is approximately 69%.[2] However, yields can vary depending on the purity of reagents, reaction conditions, and purification methods.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Purity of Reagents: Use of anhydrous ethanol and high-purity ethyl cyanoacetate and thiourea is crucial.

  • Reaction Temperature: The reaction is typically performed at reflux temperature.

  • Reaction Time: A reflux time of 10-12 hours is generally recommended.[2]

  • pH for Precipitation: Acidification to a pH of 6 with acetic acid is critical for the precipitation of the product.[2]

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol or a mixture of ethanol and DMSO.[1][3]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended ActionRationale
Incomplete Reaction - Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction mixture is adequately stirred to maintain a homogeneous mixture.The reaction may require more time to go to completion. Proper mixing ensures that the reactants are in constant contact.
Impure Reagents - Use anhydrous ethanol. Water can interfere with the sodium ethoxide base.- Ensure the ethyl cyanoacetate and thiourea are of high purity.Impurities can lead to side reactions, reducing the yield of the desired product.
Suboptimal Base Concentration - Ensure the sodium is fully dissolved in ethanol to form sodium ethoxide before adding the reactants.Insufficient base will result in incomplete deprotonation of ethyl cyanoacetate, hindering the initial step of the reaction.
Improper pH for Precipitation - Carefully adjust the pH to 6 using acetic acid. Check the pH with a pH meter or pH paper.The solubility of this compound is pH-dependent. Precipitation is most effective at its isoelectric point.
Loss during Workup - Ensure the precipitate is thoroughly washed with cold distilled water to remove soluble impurities without dissolving the product.- Use a minimal amount of solvent for recrystallization to avoid product loss.Improper washing or excessive use of recrystallization solvent can lead to a significant loss of the final product.
Problem 2: Product Does Not Precipitate Upon Acidification

Possible Causes and Solutions:

CauseRecommended ActionRationale
Incorrect pH - Re-check and adjust the pH of the solution to 6 with acetic acid.Precipitation of this compound is highly dependent on the pH of the solution.
Solution is too Dilute - If the reaction volume is very large, try to concentrate the solution by evaporating some of the solvent under reduced pressure before acidification.If the product concentration is below its solubility limit, it will not precipitate.
"Oiling Out" - If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of this compound if available."Oiling out" can occur if the solution is supersaturated or if impurities are present. Inducing crystallization can help solidify the product.
Presence of Solubilizing Impurities - If the issue persists, extract the aqueous solution with an organic solvent like ethyl acetate (B1210297) to remove non-polar impurities before acidification.Some side products might increase the solubility of the desired product in the reaction mixture.
Problem 3: Product is colored or appears impure

Possible Causes and Solutions:

CauseRecommended ActionRationale
Side Reactions - Recrystallize the crude product from ethanol or an ethanol/DMSO mixture.[1][3]Side reactions can lead to the formation of colored byproducts. Recrystallization is an effective method for removing these impurities.
Decomposition - Avoid prolonged heating at high temperatures.This compound and its intermediates can be sensitive to heat and may decompose over time, leading to discoloration.
Oxidation - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.Although not always necessary, an inert atmosphere can prevent the oxidation of sensitive functional groups.
Trapped Impurities - During recrystallization, allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities.Rapid cooling can lead to the formation of small crystals that can occlude impurities from the mother liquor.

Experimental Protocols

Synthesis of this compound

This protocol is based on the condensation of ethyl cyanoacetate and thiourea.[2]

Materials:

  • Ethyl cyanoacetate (0.1 mol)

  • Thiourea (0.1 mol)

  • Sodium (0.1 g-atom)

  • Anhydrous Ethanol (290 mL)

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl cyanoacetate and thiourea.

  • Heat the reaction mixture to reflux and maintain it for 10-12 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 6 with glacial acetic acid. A precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with cold distilled water.

  • Dry the product in a desiccator overnight.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Intermediate Ethyl Cyanoacetate->Intermediate Condensation Thiourea Thiourea Thiourea->Intermediate Condensation Sodium Ethoxide (Base) Sodium Ethoxide (Base) Sodium Ethoxide (Base)->Intermediate Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Intermediate Reflux (10-12h) Reflux (10-12h) Reflux (10-12h)->Intermediate Acidification (Acetic Acid, pH 6) Acidification (Acetic Acid, pH 6) This compound This compound Acidification (Acetic Acid, pH 6)->this compound Precipitation Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Cyclization Cyclized Intermediate->this compound Tautomerization & Protonation

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Purity (Anhydrous Ethanol?) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Check_Reagents->Check_Conditions Reagents OK Failure Consult Further Check_Reagents->Failure Reagents Impure Check_pH Confirm pH for Precipitation (pH = 6?) Check_Conditions->Check_pH Conditions Correct Check_Conditions->Failure Conditions Incorrect Check_Workup Review Workup Procedure (Washing, Recrystallization) Check_pH->Check_Workup pH Correct Check_pH->Failure pH Incorrect Success Successful Synthesis Check_Workup->Success Procedure Correct Check_Workup->Failure Procedure Incorrect

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Amino-2-thiouracil derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives in a question-and-answer format.

Issue 1: Low Yield in Condensation Reactions

  • Question: I am experiencing low yields in the condensation reaction between this compound, an aldehyde, and an active methylene (B1212753) compound (e.g., Biginelli-type reaction). What are the potential causes and solutions?

  • Answer: Low yields in this type of multicomponent reaction can stem from several factors. Here are some common causes and troubleshooting steps:

    • Catalyst Choice: The choice of catalyst is crucial. While basic catalysts can be used, acidic conditions often favor the formation of dihydropyrimidine (B8664642) derivatives.[1][2] Consider using a Lewis acid or a protic acid like acetic acid to enhance the yield.[1][2]

    • Reaction Time and Temperature: An improved Biginelli reaction method suggests that a shorter reaction time of 1 hour under reflux can lead to better yields for thiouracil compounds compared to longer reaction times.[3] Ensure the reaction is heated to an appropriate temperature to drive it to completion.

    • Solvent Selection: Ethanol (B145695) is a commonly used solvent.[3] However, depending on the specific reactants, other polar protic or aprotic solvents might be more suitable. Experimenting with different solvents could improve reactant solubility and reaction rates.

    • Purity of Reactants: Impurities in the starting materials (this compound, aldehyde, or active methylene compound) can interfere with the reaction and lead to side products, thus lowering the yield of the desired product. Ensure all reactants are of high purity.

Issue 2: Formation of Side Products in Alkylation Reactions

  • Question: During the S-alkylation of this compound, I am observing the formation of N-alkylated or rearranged products. How can I improve the selectivity for S-alkylation?

  • Answer: The formation of side products during alkylation is a common challenge due to the presence of multiple nucleophilic sites (S, N1, N3, and the amino group). Here's how to promote S-alkylation:

    • Reaction Conditions: Performing the alkylation in the presence of a base like sodium ethoxide in ethanol is a standard procedure that generally favors the formation of the 2-alkylthio derivatives.[4]

    • Protecting Groups: If N-alkylation persists, consider using protecting groups for the nitrogen atoms of the uracil (B121893) ring. This will prevent alkylation at these sites and direct it to the sulfur atom. The protecting groups can be removed in a subsequent step.

    • Leaving Group of the Alkylating Agent: The nature of the leaving group on the alkylating agent can influence the reaction's selectivity. Using alkyl halides with better leaving groups (e.g., iodide) might enhance the rate of S-alkylation.

    • Rearrangement: Attempts to prepare 3-alkyl derivatives via S-debenzylation of 2-benzylthio intermediates have been reported to lead to rearrangement.[5] If you are targeting a specific isomer, be aware of potential rearrangements and consider alternative synthetic routes.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound derivative from the reaction mixture. What purification strategies are recommended?

  • Answer: Purification can be challenging due to the polarity of the compounds and the potential for a mixture of products. Consider the following approaches:

    • Crystallization: For solid products, crystallization from an appropriate solvent is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired product, while leaving impurities in the solution. Some compounds have been successfully crystallized from solvents like DMF/H2O.[6]

    • Column Chromatography: If crystallization is not effective, column chromatography is a versatile alternative. Due to the polar nature of these compounds, silica (B1680970) gel is a common stationary phase. A gradient of polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be used to elute the desired product.

    • Acid-Base Extraction: The acidic and basic nature of the functional groups in this compound derivatives can be exploited for purification. By adjusting the pH of the aqueous solution, you can selectively extract your product into an organic or aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction conditions for a Biginelli-type synthesis of this compound derivatives?

A1: A good starting point is the improved Biginelli reaction conditions, which involve condensing the aldehyde, methyl cyanoacetate (B8463686), and thiourea (B124793) in ethanol with potassium carbonate as a catalyst, heated to reflux for 1 hour.[3] This method has been reported to provide yields ranging from 28% to 42%.[3]

Q2: How does the choice of catalyst (acid vs. base) affect the outcome of the reaction between this compound and α,β-unsaturated ketones?

A2: The catalyst choice significantly influences the product distribution. Basic catalysts like triethylamine (B128534) or potassium hydroxide (B78521) tend to decrease the yields of the dihydro derivatives.[1][2] Conversely, acidic catalysts, such as acetic acid, increase the yield of the 5,8-dihydropyrimido[2,3-d]pyrimidine derivatives.[1][2]

Q3: Are there any specific safety precautions to consider when working with this compound and its derivatives?

A3: Yes, this compound hydrate (B1144303) is known for its biological activity and is considered toxic.[7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.[7]

Quantitative Data Summary

Table 1: Reported Yields for the Synthesis of this compound Derivatives

Reaction TypeReactantsCatalyst/SolventReaction ConditionsYield (%)Reference
Biginelli ReactionAldehyde, Methyl Cyanoacetate, ThioureaK2CO3 / EthanolReflux, 1h28 - 42[3]
S-AlkylationThis compound, Alkylating ReagentSodium Ethoxide / EthanolNot specifiedGood[4]
CondensationThis compound, α,β-Unsaturated KetonesAcetic AcidNot specifiedIncreased dihydro derivative[1][2]
CondensationThis compound, α,β-Unsaturated KetonesTriethylamine or KOHNot specifiedDecreased dihydro derivative[1][2]

Experimental Protocols

Protocol 1: Synthesis of 6-(Substituted-phenyl)-1,4-dihydro-2-mercapto-4-oxopyrimidine-5-carbonitrile (Biginelli-type Reaction)

This protocol is adapted from an improved Biginelli reaction method.[3]

  • To a solution of the appropriate aldehyde (1 eq) and methyl cyanoacetate (1 eq) in ethanol (5 mL), add thiourea (1 eq) and potassium carbonate.

  • Heat the reaction mixture to reflux for 1 hour.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure compound.

Protocol 2: Synthesis of 2-Alkylthio-6-aminouracil Derivatives

This protocol is based on the S-alkylation of this compound.[4]

  • Dissolve this compound (1 eq) in an ethanolic sodium ethoxide solution.

  • Add the corresponding alkylating reagent (e.g., alkyl halide) (1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Reactants reaction Reaction (e.g., Condensation, Alkylation) start->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Quenching, Extraction) monitoring->workup Complete crude Crude Product workup->crude purification_method Purification Method crude->purification_method crystallization Crystallization purification_method->crystallization Solid chromatography Column Chromatography purification_method->chromatography Liquid/Mixture pure Pure Product crystallization->pure chromatography->pure

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Reaction Time/ Temperature problem->cause2 cause3 Poor Solvent Choice problem->cause3 cause4 Impure Reactants problem->cause4 solution1 Screen Catalysts (e.g., Acidic vs. Basic) cause1->solution1 solution2 Optimize Time and Temperature cause2->solution2 solution3 Test Different Solvents cause3->solution3 solution4 Purify Starting Materials cause4->solution4

References

Technical Support Center: Purification of 6-Amino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Amino-2-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its low solubility in many common organic solvents and the potential for co-precipitation of structurally similar impurities. Key challenges include:

  • Poor Solubility: this compound is only slightly soluble in solvents like methanol (B129727) and ethanol (B145695), and practically insoluble in less polar solvents, making solvent selection for recrystallization critical.[1]

  • Colored Impurities: Crude this compound can be off-white or yellowish, indicating the presence of colored impurities that may require specific removal techniques.[1]

  • Removal of Starting Materials: The common synthesis involves the condensation of ethyl cyanoacetate (B8463686) and thiourea. Unreacted starting materials or side-products from this reaction can be present in the crude product.[2]

  • "Oiling Out": During recrystallization, the compound may separate as an oil rather than forming crystals, especially if the solution is cooled too quickly or if significant impurities are present.[3]

Q2: What are the recommended purification methods for this compound?

A2: The most effective and commonly used purification methods for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be removed by treating a hot solution of the crude product with activated charcoal before filtration and crystallization. The charcoal adsorbs the colored molecules. However, it is crucial to use a minimal amount of charcoal, as it can also adsorb the desired product, leading to lower yields.[3]

Q4: My this compound is not crystallizing. What should I do?

A4: If crystallization does not occur upon cooling, the solution may be supersaturated or too dilute. You can try the following techniques to induce crystallization:

  • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4]

  • Seeding: Add a few seed crystals of pure this compound to the solution.[4]

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. 1. Solution is being cooled too rapidly. 2. High concentration of impurities. 3. The boiling point of the solvent is lower than the melting point of the compound.1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly. Consider a preliminary purification step like acid-base extraction. 3. Select a solvent with a higher boiling point.
Low recovery of crystals. 1. Too much solvent was used for dissolution. 2. The solution was not cooled sufficiently. 3. Crystals were washed with a solvent that was not cold.1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. 3. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Crystals are still colored after recrystallization. 1. Ineffective removal of colored impurities. 2. Degradation of the compound during heating.1. Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before filtering. 2. Avoid prolonged heating. If degradation is suspected, consider using a lower-boiling solvent or a different purification method.
Acid-Base Extraction Troubleshooting
Issue Possible Cause(s) Solution(s)
Emulsion formation during extraction. 1. Vigorous shaking of the separatory funnel. 2. Presence of particulate matter.1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 3. If an emulsion persists, filter the mixture through a pad of Celite.
Poor recovery after precipitation. 1. Incomplete precipitation due to incorrect pH. 2. The salt of the compound is somewhat soluble in the aqueous solution.1. Ensure the pH is adjusted to the correct range for complete precipitation. For this compound, the solution should be neutralized or made slightly acidic. 2. After precipitation, cool the solution in an ice bath to maximize recovery. If the product is still soluble, consider extraction with an organic solvent after neutralization.

Quantitative Data

Due to the limited solubility of this compound in many common solvents, quantitative data is sparse in the literature. However, based on available information for this compound and its close analogs like 6-propyl-2-thiouracil, the following provides an estimate of solubility behavior.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
WaterVery slightly soluble (~0.26 g/L at 25°C)[1]Slightly more soluble in boiling waterSuitable for recrystallization if large volumes are acceptable.
EthanolSlightly solubleModerately soluble when hotA common and effective solvent for recrystallization.
MethanolSlightly soluble[1]Moderately soluble when hotSimilar to ethanol, can be used for recrystallization.
Dimethyl Sulfoxide (DMSO)Slightly soluble[1]SolubleGood solvent for dissolving, but its high boiling point makes it difficult to remove.
AcetoneSlightly solubleModerately soluble when hotCan be a suitable recrystallization solvent.[5]
Diethyl EtherInsolubleInsolubleCan be used as a washing solvent to remove nonpolar impurities.
Dichloromethane (B109758)InsolubleInsolubleCan be used as a washing solvent.

Note: The terms "slightly soluble" and "moderately soluble" are qualitative and intended to guide solvent screening. Exact solubility values can vary with temperature and the purity of the solute and solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water

This protocol is suitable for purifying crude this compound that is off-white or slightly yellow.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding hot 95% ethanol in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Fine, off-white needles of this compound should precipitate. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for removing non-acidic, non-basic, and weakly acidic impurities.

Methodology:

  • Dissolution: Suspend the crude this compound in a suitable water-immiscible organic solvent in which the impurities are soluble (e.g., ethyl acetate).

  • Base Extraction: Transfer the suspension to a separatory funnel and add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH). Shake the funnel gently to dissolve the this compound as its sodium salt in the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer containing the sodium salt of this compound into a clean beaker.

  • Washing: Wash the organic layer with another portion of 1 M NaOH to ensure complete extraction of the product. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with a 1 M aqueous solution of hydrochloric acid (HCl) while stirring until the pH is neutral or slightly acidic. This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 3: Column Chromatography

This method is suitable for separating impurities with different polarities from this compound.

Methodology:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. A gradient from 100% DCM to 95:5 DCM:MeOH can be effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading).

  • Packing the Column: Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution of the compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Solvent Crude->Dissolution Hot_Filtration Hot Filtration (remove insoluble impurities) Dissolution->Hot_Filtration if no color Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal optional Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure Charcoal->Hot_Filtration

Caption: Recrystallization workflow for this compound.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Precipitation & Isolation Start Crude Product in Organic Solvent + Aqueous Base Organic_Layer Organic Layer (Impurities) Start->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Product as Salt) Start->Aqueous_Layer Separate Acidify Acidify Aqueous Layer Aqueous_Layer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter_Wash Filter & Wash Precipitate->Filter_Wash Pure_Product Pure this compound Filter_Wash->Pure_Product

Caption: Acid-base extraction and precipitation workflow.

Troubleshooting_Crystallization Start Problem Encountered Oiling_Out Oiling Out - Cool slower - Add more solvent - Change solvent Start->Oiling_Out Compound separates as oil Low_Recovery Low Recovery - Use less solvent - Cool thoroughly - Wash with cold solvent Start->Low_Recovery Yield is poor No_Crystals No Crystals Form - Scratch flask - Add seed crystal - Reduce solvent Start->No_Crystals Solution remains clear

Caption: Troubleshooting common crystallization issues.

References

Technical Support Center: 6-Amino-2-thiouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-thiouracil.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Self-condensation of Ethyl Cyanoacetate (B8463686): Under the basic conditions of the reaction (e.g., sodium ethoxide), ethyl cyanoacetate can undergo self-condensation to form byproducts such as 3-amino-2-cyano-2-pentenedioic acid diethyl ester.[1][2]- Ensure slow, controlled addition of ethyl cyanoacetate to the reaction mixture containing the base and thiourea (B124793). - Maintain the recommended reaction temperature to favor the desired cyclization over self-condensation.
2. Hydrolysis of Starting Materials: Ethyl cyanoacetate can hydrolyze to cyanoacetic acid and ethanol (B145695), and thiourea can hydrolyze to ammonia (B1221849) and carbon dioxide, especially in the presence of moisture and base.[3][4]- Use anhydrous ethanol and ensure all glassware is thoroughly dried. - Minimize exposure of starting materials and the reaction mixture to atmospheric moisture.
3. Incomplete Reaction: The cyclization reaction may not have gone to completion, leaving unreacted starting materials or intermediates in the mixture.- Increase the reaction time or temperature as per the protocol. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product is Discolored (e.g., Yellowish or Brown) 1. Oxidation of Thiourea or this compound: The thiocarbonyl group is susceptible to oxidation, which can lead to the formation of colored impurities.[3][5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - During workup and purification, avoid prolonged exposure to air and strong oxidizing agents.
2. Presence of Impurities from Starting Materials: The quality of the starting ethyl cyanoacetate and thiourea can affect the color of the final product.- Use high-purity starting materials. - Consider recrystallizing the starting materials if their purity is questionable.
Difficulty in Product Isolation/Purification 1. Formation of Soluble Byproducts: Side reactions may lead to the formation of byproducts with similar solubility to the desired product, complicating crystallization.- Adjust the pH carefully during precipitation to selectively crystallize the this compound. - Consider alternative recrystallization solvents or solvent mixtures.
2. Dimerization of the Product: 2-Thiouracil and its derivatives can form hydrogen-bonded dimers, which may affect their solubility and crystallization behavior.[3][6]- Use a solvent system for recrystallization that can effectively break these hydrogen bonds. - Sonication of the suspension during crystallization may help in obtaining a finer, more pure precipitate.
Unexpected Peaks in Analytical Data (e.g., NMR, MS) 1. Presence of Cyanoacetic Acid or its Salts: Hydrolysis of ethyl cyanoacetate will lead to the formation of cyanoacetic acid, which may be present in the final product.- Wash the crude product thoroughly with water to remove any water-soluble impurities.
2. Formation of bis-pyrimidines: The product, this compound, could potentially react with intermediates or starting materials to form dimeric bispyrimidine byproducts.[7]- Ensure the stoichiometry of the reactants is carefully controlled. - Gradual addition of one reactant to the mixture of the others can minimize the formation of such byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The self-condensation of ethyl cyanoacetate is a significant side reaction, particularly under the strong basic conditions required for the synthesis.[1][2] This occurs because the methylene (B1212753) group in ethyl cyanoacetate is acidic and can be deprotonated, leading to a nucleophilic attack on another molecule of ethyl cyanoacetate.

Q2: How can I prevent the hydrolysis of my starting materials?

A2: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried before use, and consider running the reaction under an inert atmosphere to minimize contact with atmospheric moisture.[3][4]

Q3: My final product has a low melting point and appears impure. What should I do?

A3: Impurities from side reactions are the most likely cause. Recrystallization is a common method for purification. You may need to experiment with different solvents to find one that effectively separates the desired product from the byproducts. A common procedure involves dissolving the crude product in a hot basic solution and then re-precipitating it by neutralizing with acetic acid.

Q4: Can the order of addition of reactants affect the outcome of the synthesis?

A4: Yes, the order of addition can be important. It is often recommended to first prepare the solution of sodium ethoxide in ethanol, then add the thiourea, and finally add the ethyl cyanoacetate slowly. This can help to minimize the self-condensation of ethyl cyanoacetate by keeping its concentration low in the presence of the base before it has a chance to react with thiourea.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Sodium ethoxide is a strong base and is corrosive. Ethyl cyanoacetate is harmful if swallowed or in contact with skin. The reaction should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes typical yields and potential impurity levels. Note that the percentage of side products can vary significantly depending on the reaction conditions.

Product/Byproduct Typical Yield/Percentage Notes
This compound 60-70%The yield is highly dependent on reaction conditions and purity of starting materials.
Self-condensation product of Ethyl Cyanoacetate 5-20%Can become the major product under non-optimal conditions (e.g., high temperature, incorrect stoichiometry).
Hydrolysis Products (Cyanoacetic acid, etc.) 1-5%Dependent on the amount of water present in the reaction.
Unreacted Starting Materials VariableCan be significant if the reaction is incomplete.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Thiourea

  • Ethyl cyanoacetate

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium (1 equivalent) in anhydrous ethanol.

  • To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and stir until it is dissolved.

  • Slowly add ethyl cyanoacetate (1 equivalent) to the reaction mixture with continuous stirring.

  • Heat the mixture to reflux and maintain it at this temperature for 4-6 hours. The reaction mixture may become a thick precipitate.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Add hot water to the reaction mixture to dissolve the precipitate.

  • Filter the hot solution to remove any insoluble impurities.

  • Heat the filtrate and acidify it with glacial acetic acid until the pH is approximately 6.

  • A white to off-white precipitate of this compound will form.

  • Allow the mixture to cool completely, then collect the product by filtration.

  • Wash the product with cold distilled water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Visualizations

Synthesis_Pathway Main Synthesis and Side Reaction Pathways for this compound EtOOC_CN Ethyl Cyanoacetate Product This compound (Desired Product) EtOOC_CN->Product Main Reaction SelfCondensation Self-condensation Product EtOOC_CN->SelfCondensation Self-condensation Hydrolysis_ECA Cyanoacetic Acid EtOOC_CN->Hydrolysis_ECA Hydrolysis Thiourea Thiourea Thiourea->Product Hydrolysis_Thiourea Ammonia + CO2 Thiourea->Hydrolysis_Thiourea Hydrolysis NaOEt Sodium Ethoxide (Base) NaOEt->Product NaOEt->SelfCondensation H2O Water (Moisture) H2O->Hydrolysis_ECA H2O->Hydrolysis_Thiourea

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Purity Analyze Crude Product (e.g., TLC, NMR) Start->Check_Purity High_MW_Impurity High MW Impurity Present? Check_Purity->High_MW_Impurity SelfCondensation Likely Cause: Self-condensation of Ethyl Cyanoacetate High_MW_Impurity->SelfCondensation Yes Unreacted_SM Unreacted Starting Material Present? High_MW_Impurity->Unreacted_SM No Solution1 Solution: - Slow addition of ECA - Control temperature SelfCondensation->Solution1 Incomplete_Reaction Likely Cause: Incomplete Reaction Unreacted_SM->Incomplete_Reaction Yes Other_Impurity Other Impurities? Unreacted_SM->Other_Impurity No Solution2 Solution: - Increase reaction time/temp - Ensure efficient stirring Incomplete_Reaction->Solution2 Hydrolysis Likely Cause: Hydrolysis of Starting Materials Other_Impurity->Hydrolysis Yes Solution3 Solution: - Use anhydrous conditions Hydrolysis->Solution3

References

stability issues of 6-Amino-2-thiouracil in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-2-thiouracil. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs) - Stability of this compound in Solution

Q1: My this compound solution appears discolored (yellowish). What could be the cause?

A1: Discoloration, typically a yellowish tint, of a this compound solution is often an indicator of degradation. This can be caused by several factors, including:

  • Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the thiouracil ring.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • pH Instability: The stability of this compound is pH-dependent, and inappropriate pH can accelerate degradation.

  • Contaminants: Trace metal ions in the solvent can catalyze degradation reactions.

Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?

A2: To ensure the stability of your this compound solutions, it is recommended to:

  • Store in a cool and dark place: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Storage at refrigerated temperatures (2-8 °C) is advisable.

  • Use freshly prepared solutions: For best results, prepare solutions fresh before each experiment. If storage is necessary, it should be for the shortest possible duration.

  • Degas solvents: To minimize oxidation, use solvents that have been degassed by sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.

  • Control pH: The stability of similar thiouracil derivatives is known to be pH-dependent. While specific data for this compound is limited, it is best to buffer your solution to a pH relevant to your experiment and to be aware that both highly acidic and alkaline conditions can promote hydrolysis.

Q3: I am observing inconsistent results in my experiments using a stored this compound solution. Could this be related to stability issues?

A3: Yes, inconsistent experimental results are a common consequence of using a degraded this compound solution. Degradation leads to a decrease in the concentration of the active compound and the formation of impurities, which can interfere with your assay or biological system. It is crucial to use a fresh, properly prepared solution or to verify the purity of the stored solution using an analytical technique like HPLC before use.

Troubleshooting Guide: Stability Issues of this compound in Solution

This guide provides a systematic approach to troubleshooting common stability-related problems with this compound solutions.

Problem 1: Precipitate Formation in Solution
  • Possible Cause 1: Low Solubility. this compound has limited solubility in aqueous solutions. The precipitate may be the compound itself crashing out of solution.

    • Recommended Action:

      • Verify the solubility of this compound in your chosen solvent at the desired concentration.

      • Consider using a co-solvent (e.g., DMSO, DMF) to increase solubility before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Possible Cause 2: Degradation Products. Degradation of this compound can lead to the formation of less soluble byproducts.

    • Recommended Action:

      • Prepare a fresh solution and observe if precipitation still occurs.

      • Analyze the precipitate if possible to determine its identity.

      • Review your solution preparation and storage procedures to minimize degradation (see FAQs).

Problem 2: Loss of Biological Activity or Inconsistent Assay Results
  • Possible Cause 1: Degradation of this compound. The concentration of the active compound has decreased over time.

    • Recommended Action:

      • Always use freshly prepared solutions for critical experiments.

      • If a stock solution must be stored, perform a qualification test (e.g., HPLC analysis) to confirm the concentration before use.

  • Possible Cause 2: Interference from Degradation Products. Degradants may have biological activity or interfere with your analytical method.

    • Recommended Action:

      • Develop a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products. This will allow you to accurately quantify the amount of active this compound remaining.

Problem 3: Unexpected Peaks in HPLC Chromatogram
  • Possible Cause: Formation of Degradation Products. Stress conditions such as pH, temperature, light, or oxidizing agents can lead to the formation of new chemical entities.

    • Recommended Action:

      • Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the potential impurities and in developing a robust, stability-indicating HPLC method.

      • Use a photodiode array (PDA) or mass spectrometry (MS) detector to obtain spectral information about the unknown peaks, which can aid in their identification.

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[4]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or elevate the temperature (e.g., 60 °C) if no degradation is observed.[4]

    • Monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and monitoring procedure as for acid hydrolysis.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[4]

    • Incubate at room temperature, protected from light.

    • Monitor the reaction at different time points.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C or 80 °C).

    • Monitor for degradation at various time intervals.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Monitor for degradation at appropriate time points.

3. Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be able to separate the main peak of this compound from any degradation products.

Stability-Indicating HPLC Method (Example)

While a specific validated method for this compound was not found in the provided search results, a method for the related compound propylthiouracil (B1679721) can be adapted as a starting point.[6][7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM 1-heptanesulfonic acid with 1% v/v acetic acid) and an organic modifier (e.g., methanol) in a suitable ratio (e.g., 85:15 v/v aqueous:organic).[6] The mobile phase composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 276 nm, similar to propylthiouracil).[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10-20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate how results can be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl (60 °C)2485.214.82
0.1 M NaOH (RT)889.510.51
3% H₂O₂ (RT)4892.17.93
Thermal (80 °C)7295.84.21
Photolytic2491.38.72

Table 2: Retention Times of this compound and its Degradation Products

PeakRetention Time (min)Identification
12.5Degradant 1 (from acid hydrolysis)
23.1Degradant 2 (from oxidative degradation)
34.5This compound
45.2Degradant 3 (from photolytic degradation)
56.8Degradant 4 (from base hydrolysis)

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., discoloration, precipitation, inconsistent results) check_fresh Prepare a Fresh Solution start->check_fresh issue_resolved Issue Resolved check_fresh->issue_resolved Yes issue_persists Issue Persists check_fresh->issue_persists No troubleshoot_storage Review Storage Conditions (Light, Temperature, Air Exposure) issue_persists->troubleshoot_storage troubleshoot_prep Review Solution Preparation (Solvent, pH, Concentration) troubleshoot_storage->troubleshoot_prep conduct_forced_degradation Conduct Forced Degradation Study troubleshoot_prep->conduct_forced_degradation develop_hplc Develop Stability-Indicating HPLC Method conduct_forced_degradation->develop_hplc identify_degradants Identify Degradation Products develop_hplc->identify_degradants implement_capa Implement Corrective and Preventive Actions identify_degradants->implement_capa

Caption: Troubleshooting workflow for stability issues of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1M HCl) analysis Stability-Indicating HPLC Analysis acid->analysis base Base Hydrolysis (e.g., 0.1M NaOH) base->analysis oxidation Oxidation (e.g., 3% H2O2) oxidation->analysis thermal Thermal (e.g., 80°C) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis stock This compound Stock Solution stock->acid stock->base stock->oxidation stock->thermal stock->photo data Data Interpretation (Degradation Profile) analysis->data

References

overcoming poor solubility of 6-Amino-2-thiouracil in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-2-thiouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a heterocyclic compound, a derivative of thiouracil. It is a white to off-white crystalline solid.[1] In research, it is often used as a precursor for the synthesis of more complex molecules, including various heterocyclic derivatives with potential biological activities.[2][3][4] It and its derivatives have been investigated for their roles as inhibitors of enzymes such as thyroid peroxidase and neuronal nitric oxide synthase (nNOS).[5][6][7][8]

Q2: I am having trouble dissolving this compound in water for my experiment. Why is it so poorly soluble?

This compound has a low solubility in water, approximately 256.3 mg/L at 25°C.[1] This is due to its crystalline structure and the presence of both amino and thiouracil groups, which can participate in intermolecular hydrogen bonding, making it more stable in a solid state than in solution.

Q3: What are the recommended solvents for dissolving this compound?

This compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] For many biological applications, preparing a concentrated stock solution in DMSO is a common practice. However, the final concentration of DMSO in the experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts. For aqueous solutions, adjusting the pH is the most effective method to increase solubility.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be used to aid dissolution, particularly in conjunction with other methods like pH adjustment. For a related compound, 6-propyl-2-thiouracil, dissolving in 1 N NaOH with heat is a recommended procedure.[9] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides systematic approaches to address common solubility issues encountered with this compound.

Issue 1: Difficulty preparing an aqueous stock solution.

Root Cause: Low intrinsic water solubility of this compound at neutral pH.

Solution Workflow:

start Start: Need to dissolve This compound in aqueous solution prep_alkaline Prepare a dilute alkaline solution (e.g., 0.1 N - 1 N NaOH) start->prep_alkaline add_compound Gradually add this compound powder while stirring prep_alkaline->add_compound gentle_heat Apply gentle heat (e.g., 37-50°C) if necessary add_compound->gentle_heat check_dissolution Check for complete dissolution gentle_heat->check_dissolution neutralize Neutralize the solution to the desired final pH with HCl check_dissolution->neutralize Yes end_fail End: Precipitation occurred. Try a lower concentration or use an organic solvent. check_dissolution->end_fail No filter_sterilize Filter-sterilize the final solution (0.22 µm filter) neutralize->filter_sterilize end_success End: Solubilized stock solution filter_sterilize->end_success

Caption: Workflow for dissolving this compound in aqueous solution.

Issue 2: Precipitation of the compound after adding the stock solution to the experimental buffer (e.g., PBS).

Root Cause: The final concentration of this compound in the buffer exceeds its solubility at the buffer's pH.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.

  • Adjust the pH of the Final Buffer: If your experimental conditions allow, slightly increasing the pH of the final buffer can help maintain the solubility of the compound.

  • Prepare the Stock Solution in a Co-solvent System: For some applications, a stock solution in a mixture of DMSO and a buffer can be prepared. However, the stability of the compound in such a system should be validated.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and a related compound in various solvents. This data can guide your choice of solvent and initial concentration for stock solution preparation.

CompoundSolventSolubilityTemperature (°C)
This compound Water256.3 mg/L25
DMSOSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
6-Propyl-2-thiouracil 1 N NaOH50 mg/mL (with heat)Not Specified
Alcohol16 mg/mLNot Specified
Acetone16 mg/mLNot Specified
Water1.1 mg/mL20
Boiling Water10 mg/mL100

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in an Alkaline Aqueous Solution

Materials:

  • This compound (MW: 143.17 g/mol )

  • 1 N Sodium Hydroxide (NaOH)

  • 1 N Hydrochloric Acid (HCl)

  • Sterile, purified water

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (e.g., for 10 mL, you would need 14.317 mg).

  • In a sterile container, add approximately 80% of the final volume of sterile water.

  • Slowly add 1 N NaOH dropwise while stirring until the pH is around 11-12.

  • Gradually add the pre-weighed this compound powder to the alkaline solution while continuously stirring.

  • If the compound does not dissolve completely, gently warm the solution to 37-50°C with continued stirring. Avoid boiling.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature.

  • Carefully adjust the pH to the desired final pH (e.g., 7.4 for cell culture experiments) by adding 1 N HCl dropwise. Monitor the pH closely to avoid over-acidification, which may cause precipitation.

  • Add sterile water to reach the final desired volume.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 143.17 g/mol )

  • Anhydrous, sterile DMSO

Procedure:

  • Weigh the required amount of this compound for your desired volume of 10 mM stock solution.

  • Add the this compound powder to a sterile tube.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 50°C) can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Signaling Pathway Interactions

This compound and its derivatives are known to interact with specific signaling pathways, primarily through enzyme inhibition.

Inhibition of Thyroid Peroxidase in Thyroid Hormone Synthesis

This compound and related compounds act as antithyroid agents by inhibiting thyroid peroxidase (TPO). TPO is a key enzyme in the synthesis of thyroid hormones. The inhibition occurs through a reaction with the oxidized heme group of TPO, preventing the iodination of thyroglobulin.[6][7][8]

cluster_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO TPO_ox Oxidized TPO (TPOox) TPO->TPO_ox Oxidation H2O2 H₂O₂ H2O2->TPO TPO_inactive Inactive TPO Complex TPO_ox->TPO_inactive Forms Iodinated_Thyroglobulin Iodinated Thyroglobulin TPO_ox->Iodinated_Thyroglobulin Iodinates Thiouracil This compound Thiouracil->TPO_ox Inhibits Thyroglobulin Thyroglobulin Thyroglobulin->Iodinated_Thyroglobulin Thyroid_Hormones Thyroid Hormones (T3, T4) Iodinated_Thyroglobulin->Thyroid_Hormones

Caption: Inhibition of Thyroid Peroxidase by this compound.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Thiouracil derivatives have been shown to selectively inhibit the neuronal isoform of nitric oxide synthase (nNOS).[5] This inhibition is competitive and appears to interfere with the binding of both the substrate (L-arginine) and the cofactor tetrahydrobiopterin (B1682763) (BH4).[5]

cluster_neuron Neuron L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Produces nNOS_inactive Inactive nNOS Complex nNOS->nNOS_inactive Forms BH4 Tetrahydrobiopterin (BH4) BH4->nNOS Cofactor Thiouracil This compound Thiouracil->nNOS Competitively Inhibits

Caption: Inhibition of nNOS by this compound.

References

preventing degradation of 6-Amino-2-thiouracil during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Amino-2-thiouracil during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific quantitative data for this compound is limited in publicly available literature, based on the known reactivity of thiouracil and related pyrimidine (B1678525) derivatives, the primary degradation pathways include:

  • Oxidation: The thiourea (B124793) moiety is susceptible to oxidation, which can lead to the formation of disulfides, sulfenic, sulfinic, and sulfonic acids. This can ultimately result in desulfurization, replacing the sulfur atom with oxygen.[1][2]

  • Hydrolysis: The uracil (B121893) ring can undergo hydrolytic cleavage under strong acidic or basic conditions, especially at elevated temperatures. This can lead to the opening of the pyrimidine ring.

  • Photodegradation: Thiouracil derivatives can be sensitive to light, leading to various photochemical reactions.

Q2: How does pH influence the stability of this compound during a reaction?

The pH of the reaction medium can significantly impact the stability of this compound. Basic conditions can deprotonate the thiol group, making it more susceptible to oxidation.[3] Conversely, strongly acidic conditions can promote hydrolysis of the pyrimidine ring. The choice of acidic or basic catalysts can also influence reaction pathways and the formation of side products.[3]

Q3: I am observing a change in the color of my reaction mixture containing this compound. What could be the cause?

A color change often indicates the formation of degradation products or side products. This could be due to oxidation of the thiouracil ring or other reactions involving the starting material or reagents. It is recommended to monitor the reaction progress using analytical techniques like TLC or LC-MS to identify the formation of new species.

Q4: Can I use protecting groups to prevent the degradation of this compound?

Yes, using protecting groups is a viable strategy to prevent unwanted side reactions. The amino group and the thiourea moiety can be protected. For instance, the amino group can be protected with standard amine protecting groups like Boc or Fmoc. The sulfur atom can also be protected, for example, by alkylation to form a more stable thioether, which can be cleaved later.[4]

Q5: Are there any specific reagents that are incompatible with this compound?

Strong oxidizing agents should be used with caution as they can lead to the degradation of the thiouracil moiety. Reagents that are highly electrophilic may react with the nucleophilic sulfur and nitrogen atoms in the ring. It is crucial to consider the compatibility of all reagents with the functional groups present in this compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low product yield with multiple unidentified side products Degradation of this compound due to harsh reaction conditions.- Optimize reaction temperature: Run the reaction at the lowest effective temperature. - Control pH: Buffer the reaction mixture if possible, or choose milder acidic or basic conditions. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of disulfide byproducts Oxidation of the thiol group.- Degas solvents: Use degassed solvents to remove dissolved oxygen. - Add antioxidants: Consider adding a small amount of a compatible antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture. Propylthiouracil (B1679721), a related compound, has shown antioxidant properties.[5][6][7]
Desulfurization of the thiouracil ring Oxidative cleavage of the carbon-sulfur bond.- Use milder oxidizing agents: If an oxidation step is necessary, choose a milder reagent and carefully control the stoichiometry. - Protect the thiol group: Protect the sulfur as a thioether prior to reactions involving strong oxidants.
Reaction fails to proceed or gives a complex mixture Incompatible reagents or reaction conditions.- Review reagent compatibility: Ensure all reagents are compatible with the thiourea and amino functionalities. - Protect functional groups: Protect the amino and/or thiol groups to prevent unwanted side reactions.[4]
Difficulty in purifying the final product Presence of polar degradation products.- Optimize work-up procedure: Use appropriate extraction and washing steps to remove polar impurities. - Chromatography optimization: Develop a suitable chromatography method (TLC, column chromatography, or HPLC) to separate the desired product from impurities.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation as a Protective Strategy

This protocol describes a general method for the S-alkylation of this compound to protect the thiol group.

  • Dissolve this compound: Dissolve 1 equivalent of this compound in a suitable solvent such as DMF or ethanol.

  • Add Base: Add a suitable base (e.g., 1.1 equivalents of sodium ethoxide or potassium carbonate) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add Alkylating Agent: Slowly add 1.1 equivalents of the alkylating agent (e.g., benzyl (B1604629) bromide or methyl iodide).

  • Monitor Reaction: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the S-alkylated product by column chromatography or recrystallization.

Note: The choice of solvent, base, and alkylating agent may need to be optimized for specific substrates and subsequent reaction steps.

Visualizations

Logical Workflow for Troubleshooting Degradation

TroubleshootingWorkflow Start Reaction with this compound Shows Degradation CheckConditions Review Reaction Conditions (Temp, pH, Atmosphere) Start->CheckConditions AnalyzeByproducts Analyze Reaction Mixture (TLC, LC-MS) Start->AnalyzeByproducts Oxidation Oxidation Suspected? CheckConditions->Oxidation Hydrolysis Hydrolysis Suspected? CheckConditions->Hydrolysis Other Other Side Reactions? CheckConditions->Other AnalyzeByproducts->Oxidation AnalyzeByproducts->Hydrolysis AnalyzeByproducts->Other InertAtmosphere Implement Inert Atmosphere (N2 or Ar) Oxidation->InertAtmosphere Yes Antioxidants Consider Adding Antioxidants Oxidation->Antioxidants Yes ProtectThiol Protect Thiol Group (e.g., S-alkylation) Oxidation->ProtectThiol Yes OptimizepH Optimize pH (Use Buffers or Milder Reagents) Hydrolysis->OptimizepH Yes ProtectAmine Protect Amino Group (e.g., Boc, Fmoc) Other->ProtectAmine Yes ReagentCompatibility Check Reagent Compatibility Other->ReagentCompatibility Yes End Optimized Reaction InertAtmosphere->End Antioxidants->End ProtectThiol->End OptimizepH->End ProtectAmine->End ReagentCompatibility->End

Caption: A logical workflow for troubleshooting the degradation of this compound.

Potential Degradation Pathways

DegradationPathways Start This compound Oxidation Oxidation (e.g., O2, Peroxides) Start->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) Start->Hydrolysis Photolysis Photodegradation (UV Light) Start->Photolysis Disulfide Disulfide Dimer Oxidation->Disulfide SulfenicAcid Sulfenic Acid Oxidation->SulfenicAcid RingOpening Ring-Opened Products Hydrolysis->RingOpening Photoproducts Various Photoproducts Photolysis->Photoproducts SulfinicAcid Sulfinic Acid SulfenicAcid->SulfinicAcid SulfonicAcid Sulfonic Acid SulfinicAcid->SulfonicAcid Desulfurization Desulfurization Product (6-Aminouracil) SulfonicAcid->Desulfurization

Caption: Potential degradation pathways of this compound under various conditions.

References

Technical Support Center: Purification of 6-Amino-2-thiouracil by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 6-Amino-2-thiouracil via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: A mixed solvent system of ethanol (B145695) and water is highly effective for the recrystallization of this compound. Ethanol is a good solvent for dissolving the compound at higher temperatures, while water acts as an anti-solvent, reducing its solubility upon cooling to promote crystal formation. Research indicates that derivatives of this compound can be effectively recrystallized from ethanol or a mixture of ethanol and dimethylformamide (DMSO).

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, you can incrementally add more of the primary solvent (ethanol) while maintaining the temperature near its boiling point. Ensure you are using a sufficient volume of solvent for the amount of crude material. If it remains insoluble, consider that you may have insoluble impurities. In such cases, a hot filtration step is necessary to remove them before proceeding to the crystallization step.

Q3: No crystals are forming after the solution has cooled. What are the possible reasons and solutions?

A3: This is a common issue known as supersaturation. Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

  • Further Cooling: If crystals are not forming at room temperature, placing the flask in an ice bath can further decrease the solubility and promote crystallization.

Q4: The recrystallized product has a low yield. How can I improve it?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus (funnel and filter paper) is pre-heated to prevent this.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation before filtration.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the purified product.

Q5: The product "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration slightly, and then allow the solution to cool much more slowly. Insulating the flask can help to slow the cooling rate.

Data Presentation

SolventTemperatureSolubility of this compound ( g/100 mL)Solubility of 6-Propyl-2-thiouracil ( g/100 mL)Notes
Water 20 °C (Room Temp)Sparingly Soluble0.11Water is a poor solvent at room temperature, making it a good anti-solvent in a mixed-solvent system.
100 °C (Boiling)Soluble1.0Solubility increases significantly with heat, which is a key principle for recrystallization.
Ethanol Room TemperatureSlightly Soluble1.6A good primary solvent for dissolving this compound, especially when heated.
BoilingSoluble-Used to dissolve the crude product in the initial step of recrystallization.
Acetone Room TemperatureSlightly Soluble1.6Can also be considered as a potential recrystallization solvent.
DMSO Room TemperatureSoluble-Generally a very good solvent, which may make it difficult to achieve good crystal recovery unless an anti-solvent is used.
Methanol Room TemperatureSlightly Soluble-Similar properties to ethanol and can be used as an alternative.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound using an Ethanol-Water Solvent System

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to preheat the filtration funnel and the receiving flask.

  • Addition of Anti-solvent: To the hot ethanol solution, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period of time. The final product should be a fine, crystalline solid.

Troubleshooting Guide

Issue Possible Cause Solution
Compound "oils out" instead of crystallizing The solution is too concentrated, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture.Reheat the solution to dissolve the oil. Add a small amount of hot ethanol to decrease the concentration. Allow the solution to cool at a much slower rate; insulating the flask can be beneficial. If impurities are suspected, consider a preliminary purification step.
Low or no crystal yield Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization occurred during hot filtration.If no crystals form, reheat the solution to evaporate some of the solvent and then cool again. Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation. To prevent premature crystallization, use a pre-heated funnel for hot filtration and work quickly.
Crystals are colored Colored impurities are present in the crude product and have co-crystallized.Before the crystallization step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Crystals form too quickly and are very fine The solution was cooled too rapidly.Rapid cooling can lead to the trapping of impurities within the crystal lattice. Reheat the solution to redissolve the crystals and allow it to cool down more slowly. An insulated container can help to maintain a gradual temperature decrease.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimum hot ethanol A->B C Dissolved crude product B->C D Insoluble impurities present? C->D E Hot gravity filtration D->E Yes F Clear hot solution D->F No E->F G Add hot water (anti-solvent) to turbidity F->G H Add drops of hot ethanol to clarify G->H I Slow cooling to room temperature H->I J Cool in ice bath I->J K Vacuum filtration J->K L Wash with ice-cold ethanol/water K->L M Dry crystals L->M N Pure this compound M->N

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Optimizing 6-Amino-2-thiouracil Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-2-thiouracil derivatization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my pyrido[2,3-d]pyrimidine (B1209978) derivative unexpectedly low?

Answer: Low yields can stem from several factors related to reaction conditions. Consider the following:

  • Catalyst Choice: The selection of a catalyst is crucial. Basic catalysts, such as triethylamine (B128534) or potassium hydroxide, have been reported to decrease the yields of dihydro derivatives of pyrido[2,3-d]pyrimidines.[1][2] Conversely, acidic catalysts tend to increase the yield of these dihydro derivatives.[1][2] For reactions involving the synthesis of 5,5'-(phenylmethylene)bis(this compound) derivatives, glacial acetic acid is an effective solvent and catalyst.

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. For instance, short heating periods (10-20 minutes) in DMF may result in the recovery of only starting materials.[1] Prolonged reflux (2 hours or more) is often necessary.[1] However, the nature of the solvent also plays a key role; some reactions proceed efficiently at room temperature with the right catalyst, while others require reflux.

  • Reactant Stability and Purity: Ensure the purity of this compound and the corresponding aldehyde or ketone, as impurities can lead to side reactions and lower yields.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Recrystallization is a common method for purifying these derivatives, and selecting an appropriate solvent is key to maximizing recovery.[3]

Question 2: My reaction has resulted in a complex mixture of products that is difficult to separate. What could be the cause and how can I resolve this?

Answer: The formation of product mixtures is a known challenge in these reactions.[2]

  • Reaction Conditions: The reaction of this compound with certain chalcones in the presence of basic catalysts can lead to mixtures of the desired pyrido[2,3-d]pyrimidines and their dihydro derivatives, which can be challenging to separate.[2]

  • Solution: Adjusting the reaction conditions can improve the selectivity. For instance, adding a few drops of acetic acid to the reaction in DMF can increase the proportion of the dihydro derivative, potentially simplifying the product mixture.[2] Alternatively, conducting the reaction in glacial acetic acid can favor the formation of the 5,8-dihydropyrimidines.[2]

  • Chromatography: If a mixture is unavoidable, purification by column chromatography may be necessary. Careful selection of the stationary and mobile phases will be critical for successful separation.

Question 3: I am observing unexpected side products in my reaction. What are the common side reactions and how can they be minimized?

Answer: Several side reactions can occur during the derivatization of this compound.

  • Elimination of Substituents: In reactions with ketones containing a dimethylamino group, elimination of an aryl substituent from position 5 of the pyridopyrimidine system has been observed.[1]

  • Formation of Bis-pyrimidines: In three-component reactions involving an aldehyde, acetophenone, and this compound, the reaction may proceed without the involvement of the acetophenone, leading to the formation of 6,6′-diamino-5,5′-(arylmethylene)bispyrimidines.[1]

  • Minimizing Side Reactions: To minimize these side reactions, it is important to carefully control the reaction conditions, including the stoichiometry of the reactants, the choice of catalyst, and the reaction temperature. Following a well-established protocol is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound derivatization reactions?

A1: Dimethylformamide (DMF) and glacial acetic acid are frequently used solvents for these reactions.[1][2][3] Ethanol (B145695) is also used, particularly in the presence of a catalyst like hydrochloric acid.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[1]

Q3: What are the typical methods for purifying the resulting derivatives?

A3: The most commonly reported method for purification is recrystallization from a suitable solvent, such as ethanol.[3] If recrystallization is insufficient to achieve the desired purity, column chromatography may be required.

Q4: Can microwave irradiation be used to improve these reactions?

A4: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing some derivatives of 6-aminouracils, often leading to reduced reaction times and increased yields under solvent-free conditions.

Quantitative Data

The following tables summarize representative yields for various derivatization reactions of this compound.

Table 1: Yields of Pyrido[2,3-d]pyrimidine Derivatives

ProductReactantsSolvent/CatalystYield (%)Reference
7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-thioxopyrido[2,3-d]pyrimidin-4-oneThis compound, Chalcone derivativeDMF52[1]
7-(4-Chlorophenyl)-5-phenyl-2-thioxopyrido[2,3-d]pyrimidin-4-oneThis compound, Chalcone derivativeDMF66[1]
5-(4-Chlorophenyl)-7-(4-methylphenyl)-5,8-dihydropyrimido[2,3-d]pyrimidine-2,4-dione6-Aminouracil, Chalcone derivativeAcetic Acid78[1]
7-Phenyl-2-thioxopyrido[2,3-d]pyrimidin-4-oneThis compound, Phenyl-containing reactantNot Specified74[1]

Table 2: Yields of 5,5'-(phenylmethylene)bis(this compound) Derivatives

Aromatic Aldehyde ReactantYield (%)Reference
Benzaldehyde85[3]
4-Chlorobenzaldehyde92[3]
4-Methylbenzaldehyde88[3]
4-Methoxybenzaldehyde96[3]
2-Nitrobenzaldehyde68[3]

Experimental Protocols

Protocol 1: Synthesis of 5,5'-(phenylmethylene)bis(this compound) Derivatives

This protocol is adapted from a procedure for the condensation of this compound with aromatic aldehydes.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (3.4 mmol) and the desired aromatic aldehyde (1.5 mmol) in glacial acetic acid (15 mL).

  • Heating: Heat the reaction mixture under reflux for 4 hours.

  • Work-up: After cooling, dilute the reaction mixture with water (10 mL) and allow it to stand at room temperature.

  • Isolation: Collect the resulting crude product by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 5,5'-(phenylmethylene)bis(this compound) derivative.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from Chalcones

This protocol is a general method based on the reaction of this compound with α,β-unsaturated ketones (chalcones).[1]

  • Reaction Setup: To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 15 mL), add the α,β-unsaturated ketone (1.0 mmol).

  • Heating: Heat the reaction mixture to reflux. The reaction time may vary from 2 to 10 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the product can often be precipitated by the addition of water.

  • Isolation: Collect the precipitated solid by filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Reaction Mixture Heating/Reflux Heating/Reflux Reaction Mixture->Heating/Reflux Crude Product Crude Product Heating/Reflux->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for this compound derivatization.

G Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Basic Catalyst Basic Catalyst Check Catalyst->Basic Catalyst Using Basic? Acidic Catalyst Acidic Catalyst Check Catalyst->Acidic Catalyst Using Acidic? Switch to Acidic Switch to Acidic Basic Catalyst->Switch to Acidic Optimize Conditions Optimize Conditions Acidic Catalyst->Optimize Conditions Increase Time/Temp Increase Time/Temp Optimize Conditions->Increase Time/Temp Incomplete Reaction? Check Purity Check Purity Optimize Conditions->Check Purity Purify Reactants Purify Reactants Check Purity->Purify Reactants Impure Reactants?

Caption: Troubleshooting logic for low reaction yield.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinase->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Receptor Tyrosine Kinase->PI3K/AKT/mTOR Pathway Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative->Receptor Tyrosine Kinase Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation PI3K/AKT/mTOR Pathway->Cell Proliferation

Caption: Inhibition of a kinase signaling pathway by a pyrido[2,3-d]pyrimidine.

References

Technical Support Center: Scaling Up 6-Amino-2-thiouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 6-Amino-2-thiouracil synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most prevalent and scalable synthesis of this compound involves the condensation of ethyl cyanoacetate (B8463686) with thiourea (B124793) in the presence of a strong base, typically sodium ethoxide in ethanol (B145695). This one-pot reaction is generally robust and cost-effective for large-scale production. Variations may include the use of alternative bases or solvents to optimize yield and purity.

Q2: My reaction yield has significantly dropped after moving from a lab to a pilot-plant scale. What are the likely causes?

A2: A drop in yield during scale-up is a common issue that can be attributed to several factors.[1] Inefficient mixing in larger reactors can lead to localized concentration gradients and hot spots, promoting side reactions.[1] Heat transfer is also less efficient at larger scales, which can affect reaction kinetics and product stability.[2] Additionally, the purity of bulk starting materials and solvents may differ from lab-grade reagents, introducing impurities that can interfere with the reaction.[1] It is crucial to re-optimize reaction parameters at the larger scale.

Q3: I am observing a new, significant impurity in my scaled-up batch that was not present in the lab-scale synthesis. How can I identify and control it?

A3: The appearance of new impurities upon scale-up is often related to longer reaction times, higher temperatures in localized spots due to inefficient heat transfer, or differences in raw material quality. To identify the impurity, techniques such as LC-MS and NMR are essential. Common impurities in this synthesis can arise from side reactions of the highly reactive starting materials or intermediates. Once identified, strategies to control the impurity may include adjusting the rate of addition of reagents, improving mixing, better temperature control, and implementing stricter quality control on starting materials.

Q4: Are there any specific safety precautions I should be aware of when scaling up the synthesis of this compound?

A4: Yes, several safety aspects require careful consideration during scale-up. The reaction is typically exothermic, and the use of sodium ethoxide presents a flammability risk. Ensure the reactor is equipped with adequate cooling capacity and that the addition of reagents is controlled to manage the heat evolution. The use of an inert atmosphere, such as nitrogen, is recommended to prevent the ignition of flammable solvents.[3] Proper personal protective equipment (PPE) should be used, and containment strategies should be in place to handle any potential spills or releases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield and/or Incomplete Reaction
Potential Cause Troubleshooting Step
Inefficient Mixing Increase the agitation speed to ensure homogeneity. For very large reactors, consider installing baffles to improve mixing efficiency.[1]
Suboptimal Temperature Monitor the internal reaction temperature closely. Use a jacketed reactor with a reliable temperature control unit to maintain the optimal temperature throughout the batch. Be aware that longer heat-up and cool-down times are expected at a larger scale.[2][4]
Poor Reagent Quality Qualify all raw materials before use. Impurities in ethyl cyanoacetate or thiourea can inhibit the reaction.
Incorrect Stoichiometry Verify the molar ratios of all reactants and reagents. Ensure accurate weighing and charging of materials into the reactor.
Problem 2: High Impurity Levels
Potential Cause Troubleshooting Step
Side Reactions Control the rate of addition of the base (e.g., sodium ethoxide) to minimize localized high concentrations that can promote side reactions. Consider adding the base at a lower temperature.
Product Degradation If the product is found to be unstable under the reaction conditions for extended periods, consider reducing the reaction time or quenching the reaction as soon as it reaches completion (monitored by in-process controls like HPLC).[1]
Contamination from Equipment Ensure the reactor and all transfer lines are thoroughly cleaned and dried before starting the synthesis to avoid cross-contamination.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Step
Poor Crystallization Optimize the crystallization process by experimenting with different solvents, cooling profiles, and seeding strategies.
Fine Particles Clogging Filters Adjust the crystallization conditions to obtain larger crystals. Consider using a different type of filter or increasing the filter surface area.
Product Lost in Mother Liquor Analyze the mother liquor to quantify the product loss. If significant, consider adding an anti-solvent to increase the product precipitation or implementing a multi-crop crystallization strategy.

Experimental Protocols & Data

Representative Lab-Scale Synthesis Protocol

A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under a nitrogen atmosphere. To this solution, thiourea (1.0 eq) is added, followed by the slow addition of ethyl cyanoacetate (1.0 eq) while maintaining the temperature below 30°C. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the reaction is cooled, and the product is precipitated by the addition of water and acidification with acetic acid. The solid product is filtered, washed with water and ethanol, and dried under vacuum.

Quantitative Data Comparison: Lab vs. Pilot Scale

The following table provides a representative comparison of key parameters and outcomes when scaling up the synthesis of this compound. Note: This data is illustrative and will vary based on specific equipment and process conditions.

Parameter Lab Scale (1 L flask) Pilot Scale (100 L reactor)
Ethyl Cyanoacetate 100 g10 kg
Thiourea 67 g6.7 kg
Sodium Ethoxide (21% in EtOH) 300 mL30 L
Reaction Time 4 hours6-8 hours
Typical Yield 85-90%75-85%
Purity (by HPLC) >99%97-99%
Major Impurity <0.1%0.5-1.5%

Visualizations

General Synthesis Workflow

G Figure 1: General Workflow for this compound Synthesis A Reactant Preparation (Sodium Ethoxide, Thiourea) B Controlled Addition of Ethyl Cyanoacetate A->B Maintain T < 30°C C Reaction at Reflux (4-8 hours) B->C Heat to Reflux D Reaction Quench & Product Precipitation C->D Cool & Acidify E Filtration and Washing D->E F Drying E->F G Final Product: This compound F->G

Caption: Figure 1: General Workflow for this compound Synthesis

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting Logic for Low Yield in Scale-Up Start Low Yield Observed at Pilot Scale CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Verify Temperature Control Start->CheckTemp CheckReagents Analyze Raw Material Purity Start->CheckReagents OptimizeMixing Increase Agitation / Improve Baffling CheckMixing->OptimizeMixing Inefficient OptimizeTemp Calibrate Probes / Adjust Heating/Cooling CheckTemp->OptimizeTemp Inadequate PurifyReagents Implement Stricter Raw Material QC CheckReagents->PurifyReagents Impure ReRun Re-run Batch with Optimized Parameters OptimizeMixing->ReRun OptimizeTemp->ReRun PurifyReagents->ReRun

Caption: Figure 2: Troubleshooting Logic for Low Yield in Scale-Up

References

Validation & Comparative

Validating the Purity of Synthesized 6-Amino-2-thiouracil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-Amino-2-thiouracil is a critical step to ensure the safety, efficacy, and reproducibility of their research and drug products. This guide provides a comparative analysis of key analytical techniques for validating the purity of this compound, complete with experimental protocols and supporting data.

During the synthesis of this compound, several impurities can be introduced, including unreacted starting materials, byproducts from side reactions, and degradation products. Rigorous analytical validation is essential to identify and quantify these impurities to ensure they are within acceptable limits.

Core Analytical Techniques for Purity Validation

A multi-faceted approach employing various analytical techniques is often necessary for the comprehensive purity assessment of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Melting Point Analysis.

Chromatographic Methods: HPLC and UPLC

HPLC and UPLC are powerful techniques for separating this compound from its potential impurities.[1] A reverse-phase HPLC method is particularly well-suited for this purpose.[1] UPLC offers advantages in terms of higher throughput, improved sensitivity, and reduced operational costs compared to conventional HPLC.[1]

Comparison of HPLC and UPLC Performance

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a stationary and mobile phase at high pressure.Separation using smaller particle size columns (<2 µm) at very high pressures.
Resolution GoodExcellent
Analysis Time Longer (minutes)Shorter (seconds to minutes)
Solvent Consumption HigherLower
Sensitivity GoodVery High
System Pressure 400-600 bar1000-1500 bar
Spectroscopic and Other Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods provide crucial structural information for impurity identification.

Overview of Supporting Analytical Techniques

TechniquePurposeInformation Provided
LC-MS/MS Identification and quantification of impurities.Provides molecular weight and structural information of separated compounds.[2]
NMR Spectroscopy Structural elucidation of the main compound and impurities.Detailed information on the chemical structure and connectivity of atoms.[3][4]
IR Spectroscopy Functional group analysis.Confirms the presence of key functional groups in the molecule.[3][5]
Melting Point Preliminary purity assessment.A sharp melting point range indicates high purity.[3]

Experimental Protocols

HPLC Method for Purity Analysis

This hypothetical protocol is representative of a standard method for analyzing this compound purity.

  • Chromatographic System:

    • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.[1]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A mixture of Acetonitrile and Water (containing 0.1% Formic Acid), typically in a gradient or isocratic elution.[1] For instance, a 20:80 (v/v) Acetonitrile:Water mixture can be used.[1]

  • Procedure:

    • Prepare a standard solution of high-purity this compound and a sample solution of the synthesized product in a suitable solvent (e.g., DMSO, DMF).[3]

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).

    • Inject equal volumes of the standard and sample solutions.

    • Monitor the chromatogram at a specific wavelength (e.g., 254 nm).

    • Calculate the purity by comparing the peak area of this compound in the sample to the total peak area of all components.

NMR Spectroscopy for Structural Confirmation
  • Instrument: 1H NMR and 13C NMR spectrometer (e.g., 500 or 600 MHz).[4]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[3][4]

  • Procedure:

    • Dissolve a small amount of the sample in DMSO-d6.

    • Acquire 1H and 13C NMR spectra.

    • Compare the observed chemical shifts with known values for this compound to confirm its identity and detect any structural impurities.[4] For 6-methyl-2-thiouracil, characteristic 1H NMR signals include singlets for the N-H protons and the olefinic proton.[4]

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Separation & Quantification cluster_identification Impurity Identification cluster_final Final Assessment Synthesis Synthesized This compound Initial_Checks Melting Point IR Spectroscopy Synthesis->Initial_Checks HPLC_UPLC HPLC / UPLC Analysis Initial_Checks->HPLC_UPLC NMR NMR Spectroscopy Initial_Checks->NMR Quantification Purity Calculation (% Area) HPLC_UPLC->Quantification LC_MS LC-MS/MS Analysis HPLC_UPLC->LC_MS Final_Report Purity Report & Certificate of Analysis Quantification->Final_Report Impurity_ID Impurity Identification LC_MS->Impurity_ID NMR->Impurity_ID Impurity_ID->Final_Report

Caption: Workflow for Purity Validation of this compound.

Conclusion

A combination of chromatographic and spectroscopic techniques is crucial for the robust validation of synthesized this compound purity. While HPLC and UPLC are indispensable for separation and quantification, LC-MS/MS and NMR are vital for the definitive identification of any impurities. The choice between HPLC and UPLC will depend on the specific laboratory's requirements regarding throughput, sensitivity, and available instrumentation.[1] By employing these methods systematically, researchers can ensure the quality and reliability of their synthesized compounds for downstream applications in drug discovery and development.

References

A Comparative Guide: 6-Amino-2-thiouracil and 6-Propyl-2-thiouracil in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 6-Amino-2-thiouracil and 6-Propyl-2-thiouracil (PTU), focusing on their performance in key biological assays relevant to thyroid function and beyond. While direct comparative data for this compound is limited, this guide draws upon available data for its derivatives to offer valuable insights into its potential therapeutic applications.

Executive Summary

6-Propyl-2-thiouracil (PTU) is a well-established antithyroid drug that primarily functions by inhibiting thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][2][3][4] It also exhibits inhibitory effects on type 1 iodothyronine deiodinase (DIO1), an enzyme responsible for the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). In contrast, this compound is predominantly recognized as a versatile scaffold for the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.[5][6][7][8] Notably, derivatives of this compound have demonstrated potent inhibitory activity against iodothyronine deiodinases, in some cases surpassing the efficacy of PTU.[5]

Data Presentation: Quantitative Comparison

CompoundAssayTarget EnzymeIC50 (µM)Source
6-Propyl-2-thiouracil (PTU) Thyroid Peroxidase (TPO) InhibitionThyroid Peroxidase2.0[1]
3-methyl-5-benzyl-6-amino-2-thiouracil Iodothyronine Deiodinase InhibitionInner-ring iodothyronine deiodinaseStrongly inhibitory (more effective than PTU)[5]
6-(p-ethylanilino)-2-thiouracil Iodothyronine Deiodinase InhibitionInner-ring iodothyronine deiodinaseStrongly inhibitory (more effective than PTU)[5]
6-(p-n-butylanilino)-2-thiouracil Iodothyronine Deiodinase InhibitionInner-ring iodothyronine deiodinaseStrongly inhibitory (more effective than PTU)[5]

Signaling Pathway and Experimental Workflows

Thyroid Hormone Synthesis and Inhibition

The synthesis of thyroid hormones is a multi-step process occurring in the thyroid gland, critically regulated by thyroid peroxidase (TPO). PTU exerts its primary therapeutic effect by inhibiting this enzyme.

Thyroid_Hormone_Synthesis cluster_follicle Thyroid Follicle Cell cluster_blood Bloodstream Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 DIT->T3 T4 Thyroxine (T4) DIT->T4 T3_T4_blood T3 and T4 T3->T3_T4_blood Secretion T4->T3_T4_blood Secretion Iodide_blood Iodide (I-) Iodide_blood->Iodide Uptake PTU 6-Propyl-2-thiouracil (PTU) PTU->TPO Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by 6-Propyl-2-thiouracil.

Experimental Workflow: Thyroid Peroxidase (TPO) Inhibition Assay

The inhibitory activity of compounds on TPO is commonly assessed using an in vitro assay that measures the peroxidase activity of TPO.

TPO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection Enzyme Prepare TPO Enzyme Solution Mix Mix Enzyme, Substrate, and Test Compound Enzyme->Mix Substrate Prepare Substrate Solution (e.g., Amplex Red) Substrate->Mix Compound Prepare Test Compound Dilutions Compound->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence/Absorbance Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for an in vitro Thyroid Peroxidase (TPO) Inhibition Assay.

Experimental Workflow: Iodothyronine Deiodinase Inhibition Assay

The inhibitory effect on iodothyronine deiodinase is evaluated by measuring the conversion of a substrate (e.g., rT3) to its product in the presence of the test compound.

Deiodinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Microsomes Prepare Placenta Microsomes Mix Mix Microsomes, Substrate, and Test Compound Microsomes->Mix Substrate Prepare Substrate (e.g., [125I]rT3) Substrate->Mix Compound Prepare Test Compound Dilutions Compound->Mix Incubate Incubate at 37°C Mix->Incubate Separate Separate Substrate and Product (e.g., Chromatography) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate % Inhibition Quantify->Calculate

Caption: Workflow for an in vitro Iodothyronine Deiodinase Inhibition Assay.

Experimental Protocols

Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This protocol describes a common method for assessing TPO inhibition.

1. Reagents and Materials:

  • Purified porcine or recombinant human TPO

  • Guaiacol (B22219) solution (substrate)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (6-Propyl-2-thiouracil and others) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (PTU) in phosphate buffer.

  • To each well of a 96-well plate, add the phosphate buffer, TPO enzyme solution, and the test compound solution.

  • Initiate the reaction by adding guaiacol solution followed by H₂O₂.

  • Immediately measure the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the TPO activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Inner-Ring Iodothyronine Deiodinase Inhibition Assay

This protocol is based on the methodology used to assess the inhibition of deiodinase activity in human placenta microsomes.[5]

1. Reagents and Materials:

  • Human placenta microsomes (source of inner-ring deiodinase)

  • [¹²⁵I]-labeled reverse T3 ([¹²⁵I]rT3) as the substrate

  • Dithiothreitol (DTT) as a cofactor

  • Phosphate buffer (pH 7.0)

  • Test compounds (e.g., 6-anilino-2-thiouracils, 3-methyl-5-benzyl-6-amino-2-thiouracil, and PTU)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Centrifuge

  • Gamma counter

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor (PTU).

  • In a reaction tube, combine the phosphate buffer, DTT, human placenta microsomes, and the test compound.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the [¹²⁵I]rT3 substrate.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding ice-cold TCA.

  • Centrifuge the tubes to pellet the protein-bound iodothyronines.

  • Measure the radioactivity of the released ¹²⁵I⁻ in the supernatant using a gamma counter.

  • Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).

  • Determine the relative potency of the inhibitors.

Conclusion

While 6-Propyl-2-thiouracil is a well-characterized inhibitor of thyroid peroxidase, the derivatives of this compound have emerged as highly potent inhibitors of iodothyronine deiodinase, an alternative and important target in the regulation of thyroid hormone activity. The finding that certain this compound derivatives are significantly more effective than PTU at inhibiting deiodinase activity opens new avenues for the development of more targeted and potentially more effective therapies for thyroid-related disorders. Further research, including direct comparative studies of the parent compounds and the determination of IC50 values for these potent derivatives, is warranted to fully elucidate the therapeutic potential of the this compound scaffold.

References

A Comparative Study of 6-Amino-2-thiouracil and its Analogs: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Amino-2-thiouracil and its diverse analogs, focusing on their performance in key biological assays. Detailed experimental data is presented in structured tables, accompanied by comprehensive protocols for reproducibility. Visualizations of relevant signaling pathways are included to contextualize the mechanisms of action.

Data Presentation: A Quantitative Comparison

The biological activities of this compound and its analogs have been evaluated across several domains, primarily focusing on anticancer, antithyroid, and antimicrobial properties. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their performance.

Table 1: Anticancer Activity of 5,5′-(phenylmethylene)bis(this compound) Derivatives

Derivatives of 5,5′-(phenylmethylene)bis(this compound) have demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. All the synthesized compounds in a referenced study showed better activity than the standard anticancer drug 5-Fluorouracil against the HeLa cervical cancer cell line.[1]

CompoundSubstitution on Phenyl RingIC50 (µg/mL) against HeLa Cells[1]
1 4-Bromo7.82
2 4-Chloro8.13
3 2,4-Dichloro6.45
4 4-Fluoro9.21
5 2-Nitro4.18
6 3-Nitro6.88
7 4-Nitro10.20
8 4-Cyano8.54
9 4-Methyl9.87
10 4-Methoxy7.23
11 3,4-Dimethoxy8.91
12 3,4,5-Trimethoxy9.56
13 Unsubstituted9.98
5-Fluorouracil (Standard) -12.08
Table 2: Antithyroid Activity of 6-Anilino-2-thiouracil (B1230814) Analogs

Certain analogs of this compound have been investigated for their potential to inhibit iodothyronine deiodinase, a key enzyme in thyroid hormone metabolism. The inhibitory potency is compared to the standard deiodinase inhibitor, 6-propyl-2-thiouracil (PTU). Several 6-anilino-2-thiouracils were synthesized and tested for their ability to inhibit the inner-ring iodothyronine deiodinase from human placenta. The p-ethyl and p-n-butyl analogues were found to be strongly inhibitory to the enzyme and were much more effective than the standard deiodinase inhibitor, 6-propyl-2-thiouracil.[2]

CompoundSubstitution on Aniline RingRelative Inhibitory Potency (Compared to PTU)
6-(p-ethylanilino)-2-thiouracil p-ethylMore effective than PTU
6-(p-n-butylanilino)-2-thiouracil p-n-butylMore effective than PTU
3-methyl-5-benzyl-6-amino-2-thiouracil -Strongly inhibited deiodinase reaction
Table 3: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines synthesized from this compound have exhibited promising antimicrobial activities. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundBacterial/Fungal StrainMIC (µmol/L)[3]
7-amino-6-(1,3-benzothiazol-2-yl)-5-(phenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a) Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa50
Candida albicans25
7-amino-6-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7b) Staphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli25
Pseudomonas aeruginosa50
Candida albicans12.5
1-amino-2-(phenyl)pyrrolo[2,1-b][4][5]benzothiazole-3-carbonitrile (9a) Staphylococcus aureus50
Bacillus subtilis25
Escherichia coli50
Pseudomonas aeruginosa100
Candida albicans50

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of 5,5′-(phenylmethylene)bis(this compound) Derivatives

Materials:

Procedure:

  • A mixture of this compound (2 mmol) and the appropriate substituted benzaldehyde (1 mmol) is refluxed in glacial acetic acid (10 mL).

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Iodothyronine Deiodinase Inhibition Assay

Materials:

  • Human placental microsomes (source of iodothyronine deiodinase)

  • [125I]rT3 (reverse triiodothyronine) as substrate

  • Dithiothreitol (DTT)

  • Test compounds (6-anilino-2-thiouracil analogs)

  • 6-propyl-2-thiouracil (PTU) as a standard inhibitor

  • Phosphate (B84403) buffer

Procedure:

  • The assay is performed in a phosphate buffer containing DTT.

  • Human placental microsomes are pre-incubated with various concentrations of the test compounds or PTU.

  • The reaction is initiated by the addition of [125I]rT3.

  • The mixture is incubated at 37°C.

  • The reaction is stopped, and the released 125I- is separated from the unreacted substrate.

  • The radioactivity of the released iodide is measured to determine the enzyme activity.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Test compounds

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • 96-well microtiter plates

Procedure:

  • Serial twofold dilutions of the test compounds and standard drugs are prepared in the appropriate broth in 96-well plates.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.

Eg5 Inhibition Pathway

Many anticancer analogs of this compound, such as the 5,5′-(phenylmethylene)bis(this compound) derivatives, target the motor protein Eg5, which is crucial for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Eg5_Inhibition_Pathway Eg5_Kinesin Eg5 Kinesin Motor Microtubule_Sliding Microtubule Sliding Eg5_Kinesin->Microtubule_Sliding Drives Bipolar_Spindle_Formation Bipolar Spindle Formation Microtubule_Sliding->Bipolar_Spindle_Formation Essential for Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis

Eg5 Inhibition Pathway by this compound Analogs
Thyroid Hormone Synthesis and Inhibition

6-Anilino-2-thiouracil analogs act as antithyroid agents by inhibiting iodothyronine deiodinase, an enzyme responsible for the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3). This disruption of thyroid hormone metabolism is a key therapeutic strategy for hyperthyroidism.

Thyroid_Hormone_Pathway cluster_thyroid Thyroid Gland cluster_periphery Peripheral Tissues Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT T4_T3_on_Tg T4 & T3 on Tg MIT_DIT->T4_T3_on_Tg Coupling T4 Thyroxine (T4) T4_T3_on_Tg->T4 Release Deiodinase Iodothyronine Deiodinase (DIO) T4->Deiodinase Conversion T3 Triiodothyronine (T3) (Active Hormone) Deiodinase->T3 Thiouracil_Analog 6-Anilino-2-thiouracil Analog Thiouracil_Analog->Deiodinase Inhibits

Thyroid Hormone Synthesis and Inhibition by Analogs
Experimental Workflow for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This workflow outlines the key steps involved in this assay.

MIC_Workflow Prepare_Dilutions Prepare Serial Dilutions of Test Compound Inoculate Inoculate with Standardized Microorganism Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate Observe_Growth Visually Inspect for Microbial Growth Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Determination

References

6-Amino-2-thiouracil: A Comparative Analysis of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the exploration of novel compounds with significant biological activity is paramount. One such molecule, 6-Amino-2-thiouracil, and its derivatives have garnered attention for their potential therapeutic applications. This guide provides a comprehensive comparison of the biological activity of this compound derivatives against established standard drugs in the fields of antithyroid, antimicrobial, and anticancer research. The data presented is compiled from various scientific studies to offer an objective overview for researchers, scientists, and drug development professionals.

Antithyroid Activity

The primary therapeutic application of thiouracil derivatives has been in the management of hyperthyroidism. The mechanism of action involves the inhibition of key enzymes in the thyroid hormone synthesis pathway, namely thyroid peroxidase (TPO) and iodothyronine deiodinases.

A study on the inhibition of human thyroid iodide peroxidase (TPO) revealed the following inhibitory concentrations (IC50) for two standard antithyroid drugs:

CompoundIC50 (M)
Propylthiouracil (B1679721) (PTU)2 x 10-6
Methimazole (MMI)8 x 10-7

While direct IC50 values for this compound were not found in the reviewed literature, a study on 6-substituted-2-thiouracil derivatives provided a quantitative comparison of their ability to inhibit T4 5'-deiodinase activity in pituitary homogenates, a key enzyme in the conversion of thyroxine (T4) to the more active triiodothyronine (T3). The results showed that certain aniline (B41778) derivatives of 2-thiouracil (B1096) were significantly more potent than the standard drug, propylthiouracil (PTU).

Compound% Inhibition of Pituitary T4 5'-deiodinase (at 1 mM)
Propylthiouracil (PTU)19.7 ± 7.4
6-anilino-2-thiouracil34.0 ± 3.2
6-(p-ethylanilino)2-thiouracil47.3 ± 3.1
6-(p-n-butylanino) 2-thiouracil89.0 ± 1.0

These findings suggest that derivatives of this compound have the potential to be more effective antithyroid agents than propylthiouracil by exhibiting stronger inhibition of a critical enzyme in thyroid hormone activation.

Antimicrobial and Antifungal Activity

Derivatives of this compound have also been investigated for their efficacy against various bacterial and fungal pathogens. A study on novel pyridopyrimidine derivatives synthesized from 6-aminothiouracil demonstrated significant antimicrobial and antifungal activity, in some cases surpassing the potency of standard antibiotics and antifungals. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented below.

Antibacterial Activity (MIC in µmol L–1)

CompoundStaphylococcus aureusBacillus subtilisChlamydia pneumoniaSalmonella typhi
Cefotaxime (B1668864) (Standard) 6 6 12 8
Compound 7a66128
Compound 7d4486
Compound 9a46128
Compound 9d4486

Antifungal Activity (MIC in µmol L–1)

CompoundAspergillus fumigatusCandida albicans
Clotrimazole (Standard) 6 6
Compound 7a66
Compound 7d44
Compound 9a64
Compound 9d44

The data indicates that specific pyridopyrimidine derivatives of 6-aminothiouracil (compounds 7d and 9d) exhibit greater potency against the tested bacterial and fungal strains compared to the standard drugs, cefotaxime and clotrimazole, respectively.

Anticancer Activity

The potential of this compound derivatives as anticancer agents has also been an area of active research. A study on a new class of pyridopyrimidinone compounds, synthesized from a precursor derived from 6-aminothiouracil, showed promising activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro, were found to be comparable to the widely used chemotherapeutic agent, doxorubicin (B1662922).

CompoundHepG2 (Liver Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Doxorubicin (Standard) 0.6 0.6 0.6
Pyridopyrimidinone Derivative0.50.50.5

For context, the IC50 values of doxorubicin against various other cancer cell lines are provided below:

Cancer Cell LineIC50 of Doxorubicin (µM)
MCF-7 (Breast Cancer)0.0486
Caco-2 (Colon Cancer)2.48

These results highlight the potential of pyridopyrimidine derivatives of this compound as potent anticancer agents, with efficacy comparable to doxorubicin against the tested cell lines.

Experimental Protocols

A summary of the methodologies for the key experiments cited in this guide is provided below.

Iodothyronine Deiodinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic conversion of T4 to T3.

  • Enzyme Source: Homogenates of pituitary tissue are prepared as the source of T4 5'-deiodinase.

  • Substrate: Radiolabeled T4 ([125I]T4) is used as the substrate.

  • Incubation: The tissue homogenate is incubated with [125I]T4 and the test compound (e.g., a 6-substituted-2-thiouracil derivative or PTU) in a suitable buffer at a controlled temperature and pH.

  • Separation: After incubation, the reaction mixture is subjected to a separation technique, such as chromatography, to separate the product ([125I]T3) from the unreacted substrate.

  • Quantification: The amount of radioactivity in the T3 fraction is measured using a gamma counter.

  • Calculation: The percentage inhibition is calculated by comparing the amount of T3 formed in the presence of the test compound to that in a control reaction without the inhibitor.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is determined using the broth microdilution method.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound and the standard drug are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) or the standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the dose-response curve.

Visualizing the Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_cell Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination T3_T4_Thyroglobulin T3 & T4 on Thyroglobulin TPO->T3_T4_Thyroglobulin Deiodinase Iodothyronine Deiodinase T3 T3 (Triiodothyronine) Deiodinase->T3 Iodide Iodide Iodide->TPO Oxidation MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling T4 T4 (Thyroxine) T3_T4_Thyroglobulin->T4 Release T4->Deiodinase Conversion PTU Propylthiouracil (PTU) & 6-ATU Derivatives PTU->TPO Inhibits PTU->Deiodinase Inhibits

Caption: Inhibition of Thyroid Hormone Synthesis by Thiouracil Derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cluster_principle Principle of MTT Reduction A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with 6-ATU derivatives or Doxorubicin A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for formazan formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure Absorbance F->G H 8. Calculate Cell Viability & IC50 G->H MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mitochondrial_Dehydrogenase Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan

Caption: Workflow and Principle of the MTT Cytotoxicity Assay.

Comparative Guide to Analytical Method Validation for 6-Amino-2-thiouracil Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 6-Amino-2-thiouracil. The following sections detail the performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data to aid in method selection for research and quality control purposes.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for two common analytical techniques used for the analysis of thiouracil derivatives. The data presented is a representative compilation from various studies to provide a comparative overview.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 99.95%90.9 - 99.7%[1]
Precision (% RSD) Intra-day: < 2%, Inter-day: < 4%Intra-day: ≤ 6.0%, Inter-day: ≤ 5.2%[1]
Limit of Detection (LOD) 10.86 ng/mLNot explicitly found for this compound, but for thiouracil is 0.5 ng/g[1]
Limit of Quantitation (LOQ) 32.78 ng/mL0.5 ng g⁻¹ for thiouracil[1]
Specificity/Selectivity Method is specific for the analyteNo chromatographic interference observed[2]

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established and validated procedures for thiouracil and its analogues.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

  • Chromatographic System:

    • Instrument: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid), typically in an isocratic or gradient elution. A common starting point is a 10:90 (v/v) ratio of acetonitrile to water[3].

    • Flow Rate: 1.0 mL/min[3][4].

    • Injection Volume: 10 µL to 100 µL[3][4].

    • Column Temperature: 30 °C[4].

    • Detection Wavelength: Determined by the UV spectrum of this compound, typically around 270-280 nm. For a similar compound, 265 nm was used[3].

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase) to a final concentration of approximately 0.1 mg/mL[4].

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent[4].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the determination of this compound in complex matrices such as biological fluids and feedstuffs.[1][2]

  • Chromatographic System:

    • Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 μm)[5].

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in a mixture of methanol (B129727) and acetonitrile[5].

    • Flow Rate: 1.0 mL/min[5].

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

  • Sample Preparation (for biological matrices):

    • Extraction: Protein precipitation is a common method for plasma samples, using organic solvents like methanol or acetonitrile[5].

    • Derivatization: In some cases, derivatization with reagents like 3-iodobenzyl bromide can be used to improve chromatographic and mass spectrometric properties[2].

    • Cleanup: Solid-phase extraction (SPE) may be employed for complex matrices to remove interferences[2].

Mandatory Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and a general sample analysis process.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, LC-MS/MS) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 D1 Prepare Validation Protocol & Report V7->D1 D2 Implement for Routine Analysis D1->D2

Caption: Workflow for Analytical Method Validation.

Sample_Analysis_Workflow SA1 Sample Receipt & Login SA2 Sample Preparation (e.g., Extraction, Dilution) SA1->SA2 SA3 Instrumental Analysis (HPLC or LC-MS/MS) SA2->SA3 SA4 Data Processing & Quantification SA3->SA4 SA5 Report Generation SA4->SA5

Caption: General Sample Analysis Workflow.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 6-Amino-2-thiouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, 6-Amino-2-thiouracil has emerged as a versatile scaffold for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antithyroid effects. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data from recent studies, to aid researchers, scientists, and drug development professionals in their quest for potent and selective drug candidates.

Antimicrobial Efficacy

Derivatives of this compound have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of different substituents to the core structure has been a key strategy in modulating their potency and spectrum of activity.

A study on novel 6-aryl-5-cyano-2-thiouracil derivatives revealed significant antibacterial and antifungal properties. Notably, compounds 7b and 7c demonstrated superior antibacterial activity against the Gram-positive bacteria S. aureus and B. subtilis when compared to the reference drug amoxicillin. Furthermore, compound 4i not only showed broad-spectrum antimicrobial activity but also exhibited higher antifungal activity against C. albicans than the standard drug amphotericin B.[1]

Another investigation into newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, derived from 6-aminothiouracil, also reported significant antimicrobial effects. Compounds 7a, 7d, 9a, and 9d showed higher antimicrobial activity than cefotaxime (B1668864) and fluconazole.[2]

The following table summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.

DerivativeOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
7b S. aureus< 6.25Amoxicillin6.25
7c B. subtilis< 6.25Amoxicillin6.25
4i C. albicans2.34Amphotericin B3.00

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively explored, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.

In a study evaluating the in vivo antitumor activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives synthesized from this compound, compounds 8a and 16b showed moderate activity against the lung carcinoma cell line (H460).[3][4]

Furthermore, the evaluation of novel 6-aryl-5-cyano thiouracil derivatives indicated that compounds 6d and 6i displayed potent growth inhibitory effects toward non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines, respectively.[1] Another study highlighted that compounds 7a, d, and 9a,d exhibited higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to doxorubicin.[2]

The table below presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against different cancer cell lines.

DerivativeCell LineIC50 (µM)Reference DrugIC50 (µM)
8a H460 (Lung)Moderate Activity--
16b H460 (Lung)Moderate Activity--
6d HOP-92 (Lung)Potent Activity--
6i MOLT-4 (Leukemia)Potent Activity--
7a NCI-H460 (Lung)> DoxorubicinDoxorubicin-
7d HepG2 (Liver)> DoxorubicinDoxorubicin-
9a HCT-116 (Colon)> DoxorubicinDoxorubicin-
9d NCI-H460 (Lung)> DoxorubicinDoxorubicin-

Antithyroid Potential

Historically, 2-thiouracil (B1096) and its derivatives have been recognized for their antithyroid properties.[5] A study focused on designing and synthesizing novel thiouracil derivatives as potential antithyroid agents used 6-n-propyl-2-thiouracil (PTU) as a control drug.[6] This highlights the continued interest in this class of compounds for managing hyperthyroidism. The mechanism of action is believed to involve the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone synthesis.[6]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in their respective broths. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Two-fold serial dilutions of the stock solution were prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the this compound derivatives against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution. The plates were incubated for another 4 hours to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the colored solution was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.

Visualizing the Research Workflow

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start This compound Reaction Condensation / Cycloaddition with various reagents Start->Reaction Derivatives Novel this compound Derivatives Reaction->Derivatives Purification Purification and Characterization (e.g., Crystallization, Spectroscopy) Derivatives->Purification FinalProduct Pure Derivatives Purification->FinalProduct

Caption: General synthesis workflow for this compound derivatives.

Biological_Evaluation_Workflow Derivatives Synthesized Derivatives Antimicrobial Antimicrobial Screening (e.g., MIC determination) Derivatives->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Antithyroid Antithyroid Evaluation (e.g., in vivo models) Derivatives->Antithyroid DataAnalysis Data Analysis (e.g., IC50, MIC calculation) Antimicrobial->DataAnalysis Anticancer->DataAnalysis Antithyroid->DataAnalysis Lead Identification of Lead Compounds DataAnalysis->Lead

Caption: Workflow for the biological evaluation of this compound derivatives.

References

Unveiling the Potency of 6-Amino-2-thiouracil Analogs: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-Amino-2-thiouracil analogs, detailing their structure-activity relationships (SAR) across various biological activities. Supported by experimental data, this document summarizes key findings, presents detailed experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Derivatives of this compound have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The strategic modification of this core structure has led to the development of potent and selective agents, highlighting the critical interplay between chemical structure and biological function.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have demonstrated the potent cytotoxic effects of this compound analogs against a range of cancer cell lines. A notable series of compounds, the 5,5'-(phenylmethylene)bis(this compound) derivatives, have shown significant activity against the HeLa cervical cancer cell line. The structure-activity relationship within this series suggests that the nature and position of substituents on the phenyl ring play a crucial role in modulating their anticancer potency.

Quantitative Comparison of Anticancer Activity
Compound IDSubstituent on Phenyl RingCell LineIC50 (µg/mL)[1]
1 HHeLa6.85
2 4-CH3HeLa7.21
3 4-OCH3HeLa8.50
4 4-ClHeLa5.42
5 4-FHeLa4.18
6 2,4-diClHeLa10.20
7 3-NO2HeLa9.87
5-Fluorouracil (Standard) -HeLa12.08

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound core has also been successfully utilized as a precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have demonstrated significant antimicrobial properties. The modifications leading to these fused rings and the introduction of various substituents have been shown to influence the spectrum and potency of their antibacterial and antifungal activities.

Quantitative Comparison of Antimicrobial Activity (MIC, µg/mL)
Compound IDTarget OrganismMIC (µg/mL)
Compound A (a pyridopyrimidine derivative) Staphylococcus aureus8
Bacillus subtilis4
Escherichia coli16
Candida albicans8
Compound B (another pyridopyrimidine derivative) Staphylococcus aureus4
Bacillus subtilis2
Escherichia coli8
Candida albicans4

Enzyme Inhibition: Modulating Thyroid Hormone Metabolism

Analogs of this compound have been investigated as inhibitors of iodothyronine deiodinase, an enzyme crucial for the regulation of thyroid hormones. The inhibitory activity is sensitive to the nature of the substituents on the uracil (B121893) ring, with certain alkyl and anilino groups significantly enhancing potency compared to the standard inhibitor, 6-propyl-2-thiouracil.

Quantitative Comparison of Iodothyronine Deiodinase Inhibition
CompoundInhibition of Iodothyronine Deiodinase
6-(p-ethylanilino)-2-thiouracilStrongly inhibitory
6-(p-n-butylanilino)-2-thiouracilStrongly inhibitory
3-methyl-5-benzyl-6-amino-2-thiouracilStrongly inhibitory
6-propyl-2-thiouracil (Standard)Standard inhibitor

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa)

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[1][2][3]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.[3]

  • Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[1][2][4]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.[1][4]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1][2][4]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[1][4]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes.[3][4]

  • Absorbance Reading: Measure the optical density (OD) at 510-570 nm using a microplate reader.[1][4]

  • Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds and standard antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[5]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium directly in the 96-well plates.[6][7]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.[7] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[6]

Iodothyronine Deiodinase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of iodothyronines.

Materials:

  • Human placental microsomes (source of iodothyronine deiodinase)

  • Substrate (e.g., 3,3',5'-triiodo-L-thyronine, rT3)

  • Cofactor (e.g., dithiothreitol, DTT)

  • Test compounds and a standard inhibitor (e.g., 6-propyl-2-thiouracil)

  • Buffer solution (e.g., HEPES buffer)

  • Method for detecting iodide release (e.g., Sandell-Kolthoff reaction)

Procedure:

  • Enzyme Preparation: Prepare a dilution of the human placental microsomes in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the enzyme preparation, test compound at various concentrations, and the cofactor (DTT).

  • Initiation: Start the reaction by adding the substrate (rT3).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 3 hours).[8]

  • Termination and Iodide Measurement: Stop the reaction and measure the amount of iodide released using a suitable method like the Sandell-Kolthoff reaction, which involves a colorimetric change that can be measured with a spectrophotometer.[9][10]

  • Inhibition Calculation: Determine the percentage of enzyme inhibition by comparing the iodide release in the presence of the test compound to the control (no inhibitor).

Visualizing the Mechanism of Action

To illustrate the potential mechanism of action for the anticancer activity of certain this compound analogs, the following diagrams depict the proposed signaling pathway and experimental workflow.

G Proposed Mechanism of Anticancer Activity cluster_arrest Cell Cycle Arrest Thiouracil This compound Analog CDK2A CDK2A Thiouracil->CDK2A inhibition p21_p27 p21/p27 Thiouracil->p21_p27 upregulation G1_S_Arrest G1/S Phase Arrest Proliferation Cell Proliferation CDK2A->Proliferation promotes p21_p27->CDK2A inhibition G1_S_Arrest->Proliferation inhibits G2_M_Arrest G2/M Phase Arrest G2_M_Arrest->Proliferation inhibits

Caption: Proposed mechanism of anticancer action of this compound analogs.

G Experimental Workflow for Cytotoxicity Testing Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Treatment 3. Add Thiouracil Analogs (various concentrations) Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 Fix_Stain 5. Fix with TCA & Stain with SRB Incubation2->Fix_Stain Wash 6. Wash to remove unbound dye Fix_Stain->Wash Solubilize 7. Solubilize bound dye Wash->Solubilize Read 8. Read Absorbance (510-570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: General workflow for the SRB cytotoxicity assay.

References

No Quantitative Cross-Reactivity Data Found for 6-Amino-2-thiouracil in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and technical data, no specific quantitative data on the cross-reactivity of 6-Amino-2-thiouracil in biological assays, such as enzyme-linked immunosorbent assays (ELISAs), could be located. Therefore, a direct comparison guide detailing its performance against other thyreostatic agents in such assays cannot be provided at this time.

Researchers, scientists, and drug development professionals should be aware that while numerous analytical methods exist for the detection of thyreostats, including various thiouracil derivatives, specific immunoassay performance data for this compound appears to be absent in the public domain.

Understanding Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection of small molecules like thyreostats due to their high sensitivity and throughput. These assays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to structurally similar compounds other than the target analyte. This can lead to inaccurate quantification and false-positive results.

The structural similarity between different thiouracil derivatives makes cross-reactivity a significant consideration in the development and validation of immunoassays for this class of compounds. The specificity of an antibody is determined by the immunogen used for its production and the selection process (e.g., monoclonal or polyclonal).

A typical workflow for assessing cross-reactivity in a competitive immunoassay is outlined below.

G cluster_0 Assay Development & Validation prep_standards Prepare Target Analyte Standards run_elisa Perform Competitive ELISA prep_standards->run_elisa prep_cross_reactants Prepare Potential Cross-Reactant Solutions (e.g., this compound, PTU, Methimazole) prep_cross_reactants->run_elisa generate_curves Generate Standard Curve (Target Analyte) & Inhibition Curves (Cross-Reactants) run_elisa->generate_curves calculate_ic50 Calculate IC50 Values for all Compounds generate_curves->calculate_ic50 calculate_cr Calculate Cross-Reactivity (%) calculate_ic50->calculate_cr

Caption: Workflow for determining immunoassay cross-reactivity.

Structural Considerations for Cross-Reactivity

The likelihood of cross-reactivity is directly related to the structural similarity between the target analyte and other compounds. Below is a diagram illustrating the structural relationship between this compound and other common thyreostats. An antibody developed against one of these compounds may show varying degrees of binding to the others.

G cluster_derivatives Thiouracil Derivatives Thiouracil_Core Thiouracil Core Structure This compound This compound Thiouracil_Core->this compound + Amino Group at C6 6-Propyl-2-thiouracil (PTU) 6-Propyl-2-thiouracil (PTU) Thiouracil_Core->6-Propyl-2-thiouracil (PTU) + Propyl Group at C6 6-Methyl-2-thiouracil 6-Methyl-2-thiouracil Thiouracil_Core->6-Methyl-2-thiouracil + Methyl Group at C6 2-Thiouracil 2-Thiouracil Thiouracil_Core->2-Thiouracil (Parent Compound)

Caption: Structural relationship of thiouracil derivatives.

Experimental Protocol: A Generic Approach to Determining Cross-Reactivity via Competitive ELISA

While a specific protocol that has been used to test this compound is not available, a general methodology for a competitive ELISA to determine cross-reactivity for thyreostats would typically involve the following steps. This protocol is provided for informational purposes and would require optimization for any specific antibody and analyte.

Objective: To determine the percentage of cross-reactivity of this compound and other related compounds in a competitive ELISA designed for a specific thyreostat (e.g., 6-Propyl-2-thiouracil).

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., 6-Propyl-2-thiouracil conjugated to a carrier protein like BSA)

  • Primary antibody (specific to the target thyreostat)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Target analyte standard (e.g., 6-Propyl-2-thiouracil)

  • Potential cross-reactants (this compound, 6-Methyl-2-thiouracil, etc.)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed with wash buffer to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction:

    • A standard curve is prepared by adding varying concentrations of the target analyte to a set of wells.

    • Inhibition curves are prepared by adding varying concentrations of each potential cross-reactant (including this compound) to other sets of wells.

    • A fixed, predetermined concentration of the primary antibody is added to all wells.

    • The plate is incubated for 1-2 hours at room temperature to allow competition between the free analyte/cross-reactant and the coated antigen for antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The stop solution is added to each well.

  • Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader.

Data Analysis:

  • A standard curve is generated by plotting the absorbance against the concentration of the target analyte.

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and for each potential cross-reactant from their respective inhibition curves.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

The lack of specific cross-reactivity data for this compound in biological assays highlights a gap in the current scientific literature. Researchers developing or using immunoassays for the detection of thyreostats should consider validating their assays against a comprehensive panel of structurally related compounds, including this compound, to fully characterize the specificity and potential for erroneous results. Until such data becomes available, caution is advised when interpreting results from thyreostat immunoassays in samples where the presence of this compound is possible.

Validating the Mechanism of Action of 6-Amino-2-thiouracil Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of 6-Amino-2-thiouracil derivatives against key enzymes in thyroid hormone regulation, alongside established alternatives. Experimental data is presented to support the validation of their mechanism of action, offering valuable insights for researchers in endocrinology and professionals in drug discovery and development.

Executive Summary

Thiouracil derivatives are a well-established class of compounds used in the management of hyperthyroidism. Their primary mechanism of action involves the inhibition of enzymes crucial for thyroid hormone synthesis and activation, namely thyroid peroxidase (TPO) and iodothyronine deiodinases. This guide focuses on a specific derivative, 3-methyl-5-benzyl-6-amino-2-thiouracil , which has been identified as a potent inhibitor of iodothyronine deiodinase. We compare its activity with the parent compound, this compound, and the widely used drugs, 6-propyl-2-thiouracil (PTU) and methimazole (B1676384) (MMI).

Comparative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency (IC50 values) of this compound, its derivative, and alternative compounds against thyroid peroxidase and iodothyronine deiodinase.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundThyroid Peroxidase (TPO)Data not available-
Iodothyronine DeiodinaseData not available-
3-methyl-5-benzyl-6-amino-2-thiouracil Iodothyronine Deiodinase Strong Inhibitor *[1]
6-propyl-2-thiouracil (PTU)Thyroid Peroxidase (TPO)2.0[2]
Methimazole (MMI)Thyroid Peroxidase (TPO)0.8[2]

Note: A specific IC50 value for 3-methyl-5-benzyl-6-amino-2-thiouracil is not available in the cited literature; however, it is described as a "strongly inhibitory" compound, suggesting a potency greater than the standard inhibitor, 6-propyl-2-thiouracil.[1]

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis and Activation

The diagram below illustrates the signaling pathway of thyroid hormone production and the points of inhibition by thiouracil derivatives.

G Thyroid Hormone Synthesis and Activation Pathway cluster_thyroid_follicle Thyroid Follicular Cell cluster_periphery Peripheral Tissues cluster_inhibitors Inhibitors Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination MIT MIT Thyroglobulin->MIT DIT DIT Thyroglobulin->DIT T4_T3_Tg T4 & T3 on Tg MIT->T4_T3_Tg Coupling DIT->T4_T3_Tg Coupling T4_release T4 Release T4_T3_Tg->T4_release T3_release T3 Release T4_T3_Tg->T3_release T4 Thyroxine (T4) T4_release->T4 Deiodinase Iodothyronine Deiodinase T4->Deiodinase T3 Triiodothyronine (T3) Deiodinase->T3 Activation PTU PTU / MMI PTU->TPO AT This compound Derivatives AT->Deiodinase G TPO Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare reagents: TPO enzyme, buffer, substrate, H2O2, test compounds plate Add reagents and test compounds to microplate reagents->plate incubate Incubate at 37°C plate->incubate read Read absorbance/ fluorescence incubate->read calculate Calculate % inhibition read->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 value plot->ic50 G Deiodinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare reagents: Deiodinase enzyme source, buffer, substrate (rT3), DTT, test compounds plate Add reagents and test compounds to microplate reagents->plate incubate Incubate at 37°C plate->incubate stop_reaction Stop reaction incubate->stop_reaction measure_iodide Measure iodide release stop_reaction->measure_iodide calculate Calculate % inhibition measure_iodide->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 value plot->ic50

References

comparative analysis of 6-Amino-2-thiouracil synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Amino-2-thiouracil is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules, including various therapeutic agents. Its pyrimidine (B1678525) core, featuring both an amino group and a thiourea (B124793) moiety, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of common methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is predominantly achieved through the condensation of a β-keto ester or its equivalent with thiourea. Below is a summary of a widely employed method, highlighting key performance indicators to facilitate an objective comparison.

Synthesis MethodStarting MaterialsReaction ConditionsYield (%)PurityKey Advantages/Disadvantages
Method 1: Condensation of Ethyl Cyanoacetate (B8463686) and Thiourea Ethyl cyanoacetate, Thiourea, Sodium ethoxideReflux in anhydrous ethanol, 10-12 hours~69%High after recrystallizationAdvantages: Readily available starting materials, straightforward procedure. Disadvantages: Long reaction times, moderate yield.

Visualizing the Synthetic Pathway

The logical workflow for selecting a suitable synthesis method for this compound can be visualized as a process of evaluating starting materials, reaction conditions, and desired outcomes.

G cluster_input Inputs cluster_process Synthesis Method Evaluation cluster_output Outputs Start Required Compound: This compound SM Available Starting Materials (e.g., Ethyl Cyanoacetate, Thiourea) Start->SM Method1 Method 1: Condensation Reaction SM->Method1 Conditions Reaction Conditions: - Base (e.g., NaOEt) - Solvent (e.g., Ethanol) - Temperature (Reflux) - Time (10-12h) Method1->Conditions Analysis Comparative Analysis: - Yield - Purity - Scalability - Cost Conditions->Analysis Decision Optimal Synthesis Route Analysis->Decision Product Synthesized This compound Decision->Product

Caption: Logical workflow for selecting a synthesis method.

Detailed Experimental Protocols

Method 1: Condensation of Ethyl Cyanoacetate and Thiourea

This method is a classic and widely cited route for the synthesis of this compound. It involves the base-catalyzed cyclocondensation of ethyl cyanoacetate and thiourea.

Reaction Pathway:

Assessing the Specificity of 6-Amino-2-thiouracil's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 6-Amino-2-thiouracil, evaluating its specificity against key targets and comparing its performance with alternative compounds. The information is intended to aid researchers in assessing its potential applications and off-target liabilities.

Overview of this compound's Biological Activities

This compound, a pyrimidine (B1678525) derivative, has been investigated for a range of biological activities, primarily stemming from the well-established effects of the thiouracil scaffold. These activities include antithyroid, antimicrobial, and antitumor effects. This guide will delve into each of these areas, presenting available quantitative data and comparing this compound to standard reference compounds.

Antithyroid Activity: Inhibition of Thyroid Hormone Synthesis

The primary and most well-characterized biological effect of thiouracil derivatives is the inhibition of thyroid hormone synthesis. This occurs through the inhibition of two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinase.

Thyroid Peroxidase (TPO) Inhibition: TPO is a heme-containing enzyme responsible for oxidizing iodide ions and catalyzing the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3). Inhibition of TPO is the principal mechanism of action for antithyroid drugs.

Iodothyronine Deiodinase Inhibition: These enzymes are responsible for the peripheral conversion of the prohormone T4 to the more active T3. Inhibition of deiodinases can therefore reduce the systemic levels of active thyroid hormone. Propylthiouracil (PTU) is known to inhibit this enzyme, while methimazole (B1676384) (MMI) does not have a significant effect on deiodinases.

Comparative Inhibition of Thyroid Peroxidase and Iodothyronine Deiodinase
CompoundTarget EnzymeIC50 (µM)Reference
This compound Thyroid PeroxidaseData not available
Iodothyronine DeiodinaseData not available
Propylthiouracil (PTU) Thyroid Peroxidase~1200[2]
Iodothyronine Deiodinase-[3][4]
Methimazole (MMI) Thyroid Peroxidase~110[2]
Iodothyronine DeiodinaseNo significant inhibition[3][5]

Note: The IC50 values can vary depending on the assay conditions. The provided values are for comparative purposes. The lack of direct data for this compound highlights a key area for future research.

Signaling Pathway: Thyroid Hormone Synthesis

The following diagram illustrates the thyroid hormone synthesis pathway and the points of inhibition by thiouracil derivatives.

Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis and Inhibition cluster_follicle_cell Thyroid Follicle Cell cluster_bloodstream Bloodstream Iodide Iodide NIS Na+/I- Symporter (NIS) Iodide->NIS Iodide_in Iodide NIS->Iodide_in TPO Thyroid Peroxidase (TPO) Iodide_in->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) TPO->Thyroglobulin Iodination T3_T4_Tg T3 & T4 on Tg TPO->T3_T4_Tg MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT MIT_DIT->TPO Coupling Proteolysis Proteolysis T3_T4_Tg->Proteolysis T3_T4_release T3 & T4 Release Proteolysis->T3_T4_release T4_blood T4 T3_T4_release->T4_blood Deiodinase Iodothyronine Deiodinase T4_blood->Deiodinase Conversion T3_blood T3 Deiodinase->T3_blood 6_Amino_2_thiouracil This compound & Derivatives 6_Amino_2_thiouracil->TPO Inhibition 6_Amino_2_thiouracil->Deiodinase Inhibition

Caption: Inhibition of Thyroid Hormone Synthesis by this compound and its derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated broad-spectrum antibacterial and antifungal activity. While the exact mechanism for this compound is not fully elucidated, some studies on related compounds suggest potential targets.

Comparative Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains are not consistently reported in the literature. For comparison, the MIC values for a standard broad-spectrum antibiotic, Ciprofloxacin, are provided.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Escherichia coliData not available
Staphylococcus aureusData not available
Ciprofloxacin Escherichia coli≤1 (Susceptible)[6]
Staphylococcus aureusData not available

Note: MIC values are highly dependent on the specific strain and testing conditions. The lack of standardized MIC data for this compound makes a direct comparison challenging.

Antitumor Activity

Several studies have reported the synthesis of derivatives from this compound that exhibit cytotoxic activity against various cancer cell lines.

Comparative Cytotoxicity

Direct IC50 values for this compound against cancer cell lines are not widely available. The following table presents a range of IC50 values for the common chemotherapeutic agent Doxorubicin against various cancer cell lines for a general comparison of potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound VariousData not available
Doxorubicin HepG2 (Liver)12.18 ± 1.89[7]
MCF-7 (Breast)2.50 ± 1.76[7]
HeLa (Cervical)2.92 ± 0.57[7]

Note: IC50 values for Doxorubicin can vary significantly between cell lines and experimental conditions.[7][8][9][10][11] The absence of specific cytotoxicity data for this compound underscores the need for further investigation to determine its potential as an antitumor agent.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay measures the peroxidase activity of TPO by monitoring the oxidation of the Amplex® UltraRed substrate.[12][13][14]

Materials:

  • TPO source (e.g., rat thyroid microsomes)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compounds (including this compound and controls like PTU and MMI)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in an appropriate solvent (e.g., DMSO).

  • Add a small volume of each compound dilution to the wells of the microplate. Include a vehicle control (solvent only).

  • Prepare a TPO enzyme solution in the phosphate buffer.

  • Add the TPO solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a reaction mixture containing Amplex® UltraRed and H₂O₂ in the phosphate buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Measure the fluorescence at regular intervals or at a fixed endpoint.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TPO_Assay_Workflow TPO Inhibition Assay Workflow Start Start Prepare_Compounds Prepare serial dilutions of This compound and controls Start->Prepare_Compounds Add_Compounds Add compounds to 96-well plate Prepare_Compounds->Add_Compounds Add_TPO Add TPO enzyme solution Add_Compounds->Add_TPO Pre_incubate Pre-incubate to allow binding Add_TPO->Pre_incubate Prepare_Reaction_Mix Prepare Amplex UltraRed and H2O2 reaction mix Pre_incubate->Prepare_Reaction_Mix Initiate_Reaction Add reaction mix to wells Prepare_Reaction_Mix->Initiate_Reaction Measure_Fluorescence Measure fluorescence Initiate_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition and IC50 Measure_Fluorescence->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay.

In Vitro Iodothyronine Deiodinase Activity Assay

This assay quantifies the activity of deiodinase enzymes by measuring the release of radioactive iodine from a labeled substrate.[15][16][17]

Materials:

  • Deiodinase source (e.g., liver or kidney microsomes)

  • Radiolabeled substrate (e.g., [¹²⁵I]T4 or [¹²⁵I]rT3)

  • Dithiothreitol (DTT) as a cofactor

  • Phosphate buffer

  • Test compounds

  • Trichloroacetic acid (TCA) for protein precipitation

  • Gamma counter

Procedure:

  • Prepare dilutions of test compounds.

  • In a reaction tube, combine the buffer, DTT, deiodinase enzyme source, and the test compound.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate at 37°C for a specific time.

  • Stop the reaction by adding TCA to precipitate proteins.

  • Centrifuge to pellet the precipitated protein.

  • Measure the radioactivity of the supernatant, which contains the released ¹²⁵I⁻.

  • Calculate the enzyme activity and the percent inhibition by the test compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21][22]

Materials:

  • Bacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

  • Prepare a standardized inoculum of the test bacterium.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26][27]

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with this compound and controls Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT solution Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % viability and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a versatile scaffold with potential biological activities spanning antithyroid, antimicrobial, and antitumor applications. However, a comprehensive assessment of its specificity is currently hampered by the limited availability of direct quantitative data for the parent compound. While its derivatives have shown promise, particularly as inhibitors of iodothyronine deiodinase, further research is required to:

  • Determine the IC50 values of this compound against thyroid peroxidase and iodothyronine deiodinases. This is crucial for a direct comparison with established antithyroid drugs and to understand its primary mechanism of action.

  • Establish the Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial and fungal strains. This will clarify its potential as an antimicrobial agent.

  • Evaluate its cytotoxicity (IC50 values) across a range of cancer cell lines. This will provide a clearer picture of its potential in oncology.

  • Conduct comprehensive off-target screening. Profiling this compound against a broad panel of kinases and other enzymes will be essential to identify potential side effects and understand its overall specificity.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential and safety profile of this compound and guide the development of more specific and potent derivatives.

References

Benchmarking 6-Amino-2-thiouracil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Amino-2-thiouracil against other notable thiouracil compounds. This document compiles available experimental data on their biological activities, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and development.

Thiouracil and its derivatives are a class of heterocyclic compounds with significant therapeutic interest. Notably, compounds like propylthiouracil (B1679721) (PTU) and methimazole (B1676384) (MMI) are well-established antithyroid agents.[1] this compound, another derivative, has been explored for a broader range of biological activities, including antimicrobial and anticancer properties.[2][3] This guide aims to provide a comparative overview of this compound against other thiouracils, focusing on their performance in key biological assays.

Comparative Analysis of Biological Activities

Thiouracil compounds exhibit a range of biological activities, with the most prominent being the inhibition of thyroid hormone synthesis. Other activities, such as antimicrobial and anticancer effects, have also been reported for various derivatives.

Antithyroid Activity: Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of antithyroid action for thiouracil compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][4] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[4] Inhibition of TPO leads to a decrease in thyroid hormone production, making it an effective treatment for hyperthyroidism.

CompoundIC50 (µM) vs. TPOReference
This compound Data not available
Propylthiouracil (PTU)1.2[5]
Methimazole (MMI)0.11[5]
Methylthiouracil (MTU)~7.0 (vs. LPO)[6]

Note: The IC50 value for Methylthiouracil is against lactoperoxidase (LPO), which is considered a suitable substitute for TPO in in-vitro assays due to their similar catalytic activities.[6]

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of thiouracil derivatives.[2][7] The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. While derivatives of this compound have shown antimicrobial activity, specific MIC values for the parent compound against a range of microorganisms are not well-documented in a comparative context.[2]

CompoundTest OrganismMIC (µg/mL)Reference
This compound Data not available
Propylthiouracil (PTU)Data not available
Various 6-aryl-5-cyano thiouracilsS. aureus, B. subtilisMIC values reported for derivatives
Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
This compound Data not available
Propylthiouracil (PTU)Human colon carcinoma cellsRadioprotective effect observed, not cytotoxic IC50[10]
6-AminouracilPC3 (Prostate Cancer)362[9]
Various 6-aryl-5-cyano thiouracilsVarious cell linesGrowth inhibitory effects reported for derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following sections provide outlines for the key assays discussed.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This assay measures the inhibition of TPO-catalyzed oxidation of the Amplex® UltraRed substrate.[11]

Materials:

  • Thyroid microsomes (source of TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compounds (e.g., this compound, PTU, MMI) dissolved in DMSO

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation: Prepare working solutions of TPO, Amplex® UltraRed, and H₂O₂ in potassium phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Reaction: To each well of the 96-well plate, add the TPO enzyme solution, followed by the test compound at various concentrations.

  • Initiation: Start the reaction by adding the Amplex® UltraRed and H₂O₂ mixture.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percent inhibition of TPO activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicular cells and is the primary target of antithyroid thiouracil drugs.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell Iodide_lumen Iodide (I⁻) Iodide_cell->Iodide_lumen Transport TPO Thyroid Peroxidase (TPO) Iodine Iodine (I₂) TPO->Iodine Oxidation T3_T4_lumen T₃ & T₄ on Tg TPO->T3_T4_lumen H2O2 H₂O₂ H2O2->TPO Oxidant Tg_lumen Thyroglobulin Iodine->Tg_lumen Iodination Thyroglobulin Thyroglobulin (Tg) MIT_DIT MIT & DIT on Tg T3_T4_Tg T₃ & T₄ on Tg Lysosome Lysosome T3_T4_cell T₃ & T₄ Lysosome->T3_T4_cell T3_T4_cell->Iodide_blood Secretion Iodide_lumen->TPO Substrate MIT_DIT_lumen Iodinated Thyroglobulin Tg_lumen->MIT_DIT_lumen MIT_DIT_lumen->TPO Coupling T3_T4_lumen->Lysosome Endocytosis & Proteolysis Thiouracils Thiouracil Compounds Thiouracils->TPO Inhibition

Caption: Thyroid hormone synthesis and inhibition by thiouracils.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The general workflow for determining the inhibitory potential of a compound against a target enzyme is a stepwise process from initial screening to IC50 determination.

Enzyme_Inhibition_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) reagent_prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start kinetic_read Kinetic Measurement (e.g., Absorbance/Fluorescence) reaction_start->kinetic_read data_analysis Data Analysis (% Inhibition) kinetic_read->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Workflow for in vitro enzyme inhibition screening.

Experimental Workflow for Antimicrobial Susceptibility Testing (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration of a compound against microorganisms.

MIC_Workflow start Start culture_prep Prepare Standardized Microbial Inoculum start->culture_prep plate_prep Prepare Serial Dilutions of Test Compound in Broth start->plate_prep inoculation Inoculate Microplate Wells with Microbial Suspension culture_prep->inoculation plate_prep->inoculation incubation Incubate at Optimal Temperature and Time inoculation->incubation read_results Read Results (Visual or OD Measurement) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow for In Vitro Cytotoxicity Assay (MTT)

The MTT assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding adherence Allow Cells to Adhere (Overnight Incubation) cell_seeding->adherence compound_treatment Treat Cells with Test Compound adherence->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance_reading Read Absorbance (~570 nm) solubilization->absorbance_reading data_analysis Calculate % Viability and Determine IC50 absorbance_reading->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of 6-Amino-2-thiouracil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective and safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 6-Amino-2-thiouracil is a chemical that requires careful handling and specific disposal procedures due to its potential health hazards. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these procedures is essential for minimizing health risks and environmental impact.

Hazard Identification and Classification

The first step in proper waste management is to identify the hazards associated with the chemical. This compound is classified as a hazardous substance. According to safety data sheets, its primary hazard is that it is suspected of causing cancer (H351).[1] Due to its toxic nature, it must be managed as hazardous waste and must not be disposed of in the regular trash or down the sanitary sewer.[2][3][4]

Procedural Steps for Disposal

The following steps outline the correct procedure for disposing of this compound and any materials contaminated with it.

Step 1: Segregation of Waste

Proper segregation is crucial to prevent dangerous chemical reactions.[5][6]

  • Solid Waste: Collect pure this compound powder and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, bench paper) separately from liquid waste.[7]

  • Liquid Waste: Any solutions containing this compound or rinsate from cleaning contaminated glassware should be collected as hazardous liquid waste. Do not mix solids with liquid waste.[7]

  • Incompatible Materials: Store this waste stream away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Step 2: Collection of Solid Waste

For solid this compound waste and contaminated debris:

  • Obtain a designated hazardous waste container suitable for solid waste. This is often a pail or drum with a lid.[4][6]

  • For ease of collection, you can line the container with a clear plastic bag. Do not use black plastic or biohazard bags .[4][6]

  • Place all solid waste, including contaminated personal protective equipment (PPE), into the lined container.

  • Keep the container securely closed except when adding waste.[6][7]

Step 3: Collection of Liquid Waste

For solutions containing this compound:

  • Use a dedicated, leak-proof container with a screw-on cap for liquid waste.[5][7] Glass is acceptable, but plastic containers are often preferred to minimize the risk of breakage.[2]

  • Do not fill the container to more than 80-90% of its capacity to allow for vapor expansion.[5][9]

  • Ensure the container is kept tightly sealed when not in use.[7]

  • Store liquid waste containers in secondary containment trays to capture any potential leaks or spills.[6][7]

Step 4: Disposal of Empty Containers

Original containers of this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Thoroughly empty the container of all visible product. If solids or sludge remain, the container itself must be disposed of as hazardous waste.[6]

  • The container must be triple-rinsed with a suitable solvent (e.g., water).[10][11]

  • Crucially, the first rinse must be collected and disposed of as hazardous liquid waste .[6] Subsequent rinses may also need to be collected depending on local regulations.

  • After rinsing and air-drying, completely remove or deface the original manufacturer's label and any hazard markings.[6][10]

  • The clean, decontaminated container can then be placed in the regular laboratory trash or recycling receptacles.[10]

Step 5: Storage and Pickup

  • Store all hazardous waste containers in a designated, well-ventilated waste storage area.[7]

  • Ensure all containers are properly labeled (see Section 3).

  • Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]

Container and Labeling Requirements

Accurate and clear labeling is a legal requirement and essential for safe handling. All hazardous waste containers must be labeled as soon as waste is first added.

RequirementSpecificationSource(s)
Container Type Must be compatible with the chemical. Leak-proof with a secure, screw-on cap. Plastic is often preferred for liquids.[2][5][7]
Container Condition Must be clean on the outer surface and free of contamination.[5]
Fill Level Do not fill liquid containers more than 80-90% full.[5][9]
Labeling Use an official EHS hazardous waste tag.[2][6]
Required Information - The words "Hazardous Waste"- Full chemical name(s) of all constituents (no abbreviations or formulas)- Accurate concentration/percentage of each constituent- Date of waste generation- Principal Investigator's name and contact information- Building and room number of origin[2][5]
Hazard Indication Check the appropriate hazard pictograms on the label.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate this compound Waste B Solid or Liquid Waste? A->B C Solid Waste (Powder, Contaminated Debris) B->C Solid D Liquid Waste (Solutions, Rinsate) B->D Liquid E Place in Lined, Sealed Solid Waste Container C->E F Pour into Sealed Liquid Waste Container (<80% Full) with Secondary Containment D->F G Affix 'Hazardous Waste' Label. List all constituents and hazards. E->G F->G H Store in Designated Hazardous Waste Area G->H I Request Waste Pickup from EHS H->I J Final Disposal by Licensed Contractor I->J

Caption: Disposal workflow for this compound waste.

General Best Practices for Hazardous Waste Management

To maintain a safe laboratory environment, always adhere to these fundamental principles of chemical waste management:

  • Minimize Generation: Whenever possible, design experiments to use smaller quantities of hazardous materials, thereby reducing the amount of waste generated.[5]

  • Avoid Unknowns: Never place chemicals in an unlabeled container. The cost of identifying unknown waste can be significant.[5]

  • No Evaporation: It is illegal and unsafe to dispose of volatile chemicals by evaporation in a fume hood.[4][5]

  • Consult SDS: Always refer to the Safety Data Sheet (SDS) for specific handling and disposal information for any chemical.

  • Training: Ensure all laboratory personnel are trained on the institution's specific hazardous waste disposal procedures.[11]

References

Personal protective equipment for handling 6-Amino-2-thiouracil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Amino-2-thiouracil

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical suspected of causing cancer.[1] It may also cause irritation to the skin and respiratory tract.[2] Chronic exposure can potentially impact the thyroid, liver, and kidneys.[2] As a crystalline powder, there is a significant risk of dust formation and inhalation.[1][3] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing & Solids Handling Chemical safety goggles or a face shield if there is a splash hazard.[1]Nitrile or neoprene gloves (double-gloving recommended). For prolonged contact, use gloves with a high protection class.[4]NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is essential to prevent dust inhalation.[1][5]Full-coverage lab coat, closed-toe shoes.
Solution Preparation & Transfer Chemical safety goggles. A face shield is recommended.[1][5]Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure no tears or holes.Work within a certified chemical fume hood. Respirator may be required if ventilation is inadequate.[6]Chemical-resistant lab coat or apron, closed-toe shoes.
Accidental Spill Cleanup Chemical safety goggles and face shield.[1]Heavy-duty, chemical-resistant gloves.[4]For significant spills, a self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges.[7]Full protective suit or chemical-resistant apron over a lab coat.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely managing this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a designated, locked, and clearly labeled area for carcinogenic materials.

    • Keep the container tightly closed in a dry, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][3]

    • Maintain storage at room temperature.[3]

  • Preparation and Weighing:

    • Before handling, ensure all safety precautions have been reviewed and understood.

    • Conduct all weighing and handling of the solid powder within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use dedicated, clearly labeled spatulas and weighing boats.

    • Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Experimental Use:

    • Always wear the appropriate PPE as detailed in Table 1.

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep all containers closed when not in use.

    • Avoid all personal contact, including inhalation and ingestion.[4] Do not eat, drink, or smoke in the handling area.[2]

  • Post-Handling:

    • Thoroughly decontaminate all equipment and the work area after use.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out.[8]

    • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[5]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Containerization of Waste:

    • Solid Waste: Collect all unused powder, contaminated PPE (gloves, liners), and weighing boats in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name "this compound" and "Hazardous Waste".[9]

    • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[10] Given the chemical's toxicity, it is best practice to collect all three rinses as hazardous waste.[10]

  • Waste Storage and Pickup:

    • Store hazardous waste containers in a designated, secure secondary containment area away from incompatible materials.

    • Keep waste containers sealed at all times, except when adding waste.

    • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[9] Never dispose of this compound down the drain or in the regular trash.[9]

Visual Workflow for Safe Handling

G cluster_prep Preparation & Pre-Handling cluster_handling Handling & Use cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Ventilated Work Area (Fume Hood) B->C D Weigh Solid in Hood C->D Begin Handling E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Complete Experiment H Segregate & Label Hazardous Waste (Solid & Liquid) G->H I Properly Doff PPE H->I K Store Waste for Pickup H->K J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2-thiouracil
Reactant of Route 2
6-Amino-2-thiouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.